VU6019650
Description
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Properties
Molecular Formula |
C18H22FN3O3S2 |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
(3R,4S)-1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-3-fluoro-4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidine |
InChI |
InChI=1S/C18H22FN3O3S2/c1-21-8-6-20-18(21)26-12-14-4-7-22(11-16(14)19)27(23,24)15-2-3-17-13(10-15)5-9-25-17/h2-3,6,8,10,14,16H,4-5,7,9,11-12H2,1H3/t14-,16+/m1/s1 |
InChI Key |
MWXZKSDFCSPEBK-ZBFHGGJFSA-N |
Isomeric SMILES |
CN1C=CN=C1SC[C@H]2CCN(C[C@@H]2F)S(=O)(=O)C3=CC4=C(C=C3)OCC4 |
Canonical SMILES |
CN1C=CN=C1SCC2CCN(CC2F)S(=O)(=O)C3=CC4=C(C=C3)OCC4 |
Origin of Product |
United States |
Foundational & Exploratory
The Orthosteric Antagonist VU6019650: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU6019650 is a potent and highly selective orthosteric antagonist of the M5 muscarinic acetylcholine receptor (mAChR).[1][2][3][4] Developed through the chemical optimization of high-throughput screening hits, this compound has emerged as a critical tool for investigating the physiological and pathological roles of the M5 receptor, particularly in the context of substance use disorders.[2][3] this compound exhibits favorable physicochemical properties for systemic administration and demonstrates brain penetrance, making it suitable for preclinical in vivo studies.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its in vitro and in vivo pharmacology, the signaling pathways it modulates, and detailed experimental protocols for its characterization.
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the pharmacological profile of this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Format | Parameter | Value (nM) |
| Human M5 mAChR | Calcium Mobilization | IC50 | 36[1][2][3] |
| Human M1 mAChR | Calcium Mobilization | IC50 | >10,000 |
| Human M2 mAChR | Calcium Mobilization | IC50 | >10,000 |
| Human M3 mAChR | Calcium Mobilization | IC50 | >10,000 |
| Human M4 mAChR | Calcium Mobilization | IC50 | >10,000 |
Data derived from studies on human recombinant receptors.
Table 2: Pharmacokinetic Properties of this compound in Rats
| Parameter | Route of Administration | Value |
| Brain Kp | Intraperitoneal | 0.27[1] |
| Brain Kp,uu | Intraperitoneal | 0.43[1] |
Kp: Brain to plasma concentration ratio. Kp,uu: Unbound brain to unbound plasma concentration ratio.
Signaling Pathways
This compound acts as an antagonist at the M5 muscarinic acetylcholine receptor, a G protein-coupled receptor (GPCR). The M5 receptor primarily couples to the Gq/11 family of G proteins. Upon activation by an agonist like acetylcholine, the M5 receptor initiates a signaling cascade that leads to the mobilization of intracellular calcium. This compound blocks this activation at the orthosteric binding site, thereby inhibiting the downstream signaling events.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
In Vitro Pharmacology: Calcium Mobilization Assay
This assay is used to determine the potency of this compound as an antagonist at the human M1-M5 muscarinic receptors.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing individual human M1, M2, M3, M4, or M5 receptors are cultured in standard media.
-
Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Calcium-4) in a buffered saline solution for 1 hour at 37°C.
-
Compound Preparation: this compound is serially diluted to a range of concentrations in the assay buffer.
-
Antagonist Incubation: The dye solution is removed, and the various concentrations of this compound are added to the wells. The plate is incubated for a specified period.
-
Agonist Challenge: The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR). An EC80 concentration of the agonist, acetylcholine, is added to the wells to stimulate the receptors.
-
Data Acquisition: The FLIPR instrument measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: The antagonist effect of this compound is quantified by measuring the inhibition of the acetylcholine-induced calcium response. The IC50 value, the concentration of this compound that inhibits 50% of the maximal agonist response, is calculated using non-linear regression analysis.
Ex Vivo Electrophysiology: Brain Slice Recordings
This protocol is used to assess the ability of this compound to block agonist-induced increases in the firing rate of dopamine neurons in the ventral tegmental area (VTA).
Methodology:
-
Brain Slice Preparation: Coronal midbrain slices containing the VTA are prepared from rodents.
-
Recording Chamber: Slices are transferred to a recording chamber and continuously perfused with artificial cerebrospinal fluid (aCSF) at a physiological temperature.
-
Neuron Identification: Dopamine neurons in the VTA are visually identified.
-
Electrophysiological Recordings: Whole-cell patch-clamp or cell-attached recordings are performed to measure the spontaneous firing rate of the identified neurons.
-
Baseline Recording: A stable baseline firing rate is recorded for several minutes.
-
Agonist Application: A non-selective muscarinic agonist, such as oxotremorine-M, is bath-applied to the slice to induce an increase in the neuronal firing rate.
-
Antagonist Application: After observing the agonist effect, this compound is co-applied with the agonist to determine its ability to reverse or block the agonist-induced increase in firing.
-
Data Analysis: The firing rates before, during, and after the application of the agonist and antagonist are quantified and compared to determine the inhibitory effect of this compound.
In Vivo Pharmacology: Oxycodone Self-Administration in Rats
This behavioral model assesses the potential of this compound to reduce the rewarding effects of opioids.[1]
References
- 1. Development of this compound: A Potent, Highly Selective, and Systemically Active Orthosteric Antagonist of the M5 Muscarinic Acetylcholine Receptor for the Treatment of Opioid Use Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a potent M5 antagonist with improved clearance profile. Part 1: Piperidine amide-based antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
The Pharmacology of VU6019650: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU6019650 is a novel small molecule that has emerged as a potent and highly selective orthosteric antagonist of the M5 muscarinic acetylcholine receptor (mAChR).[1][2] Its development has been driven by the growing interest in the M5 receptor as a potential therapeutic target for central nervous system (CNS) disorders, particularly substance use disorders. This technical guide provides a comprehensive overview of the pharmacology of this compound, detailing its mechanism of action, in vitro and in vivo properties, and the key experimental protocols used for its characterization.
Mechanism of Action
This compound functions as a competitive antagonist at the orthosteric binding site of the M5 muscarinic acetylcholine receptor. This means it directly competes with the endogenous neurotransmitter, acetylcholine (ACh), for the same binding location on the receptor. By occupying this site, this compound prevents ACh from binding and activating the receptor, thereby inhibiting downstream signaling. The M5 receptor is a G-protein coupled receptor (GPCR) that preferentially couples to Gq/11 proteins.[3][4][5][6][7] Upon activation by an agonist, the Gq/11 protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). By blocking the initial receptor activation, this compound effectively curtails this entire signaling cascade.
Signaling Pathway of M5 Receptor Antagonism by this compound
Caption: M5 receptor signaling and its inhibition by this compound.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Species | Receptor | Value | Reference |
| IC50 | Human | M5 | 36 nM | [1][2] |
| Selectivity | Human | M1-M4 | >100-fold | [1][2] |
Table 2: In Vivo Data for this compound
| Experiment | Species | Effect | Reference |
| Acute Brain Slice Electrophysiology | Rat (Sprague-Dawley) | Blocked oxotremorine-M-induced increases in neuronal firing rates in the ventral tegmental area (VTA) | [1][2] |
| Behavioral Pharmacology | Rat (Sprague-Dawley) | Inhibited oxycodone self-administration | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
Calcium Mobilization Assay
This assay is used to determine the potency and selectivity of this compound by measuring its ability to inhibit agonist-induced increases in intracellular calcium in cells expressing the M5 receptor.
1. Cell Culture and Plating:
-
Chinese Hamster Ovary (CHO-K1) cells stably expressing the human M5 muscarinic acetylcholine receptor (hM5-CHO) are cultured in standard growth medium.
-
Cells are seeded into 384-well black-walled, clear-bottom microplates at an appropriate density to achieve a confluent monolayer on the day of the assay.[8]
2. Dye Loading:
-
The growth medium is removed, and the cells are washed with a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
A loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM, is added to each well.[8][9][10][11][12]
-
The plate is incubated at 37°C for a specified time (typically 30-60 minutes) to allow the dye to enter the cells and be cleaved to its active, calcium-sensitive form.[8][9]
3. Compound Addition and Fluorescence Reading:
-
The dye-loading solution is removed, and the cells are washed again with the physiological buffer.
-
This compound, at varying concentrations, is added to the wells and pre-incubated for a defined period.
-
An M5 receptor agonist (e.g., acetylcholine or oxotremorine-M) at a concentration that elicits a submaximal response (EC80) is then added to stimulate calcium release.[13]
-
Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are measured over time using a fluorescence plate reader (e.g., a FLIPR or FlexStation).[8]
4. Data Analysis:
-
The increase in fluorescence upon agonist addition is quantified.
-
The inhibitory effect of this compound is calculated as a percentage of the response in the absence of the antagonist.
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Caption: Workflow for the Calcium Mobilization Assay.
Acute Brain Slice Electrophysiology
This technique is employed to assess the functional effects of this compound on neuronal activity in a brain region relevant to its potential therapeutic application, the ventral tegmental area (VTA).[1][2]
1. Brain Slice Preparation:
-
A rodent (e.g., Sprague-Dawley rat) is anesthetized and decapitated.
-
The brain is rapidly removed and placed in an ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution (e.g., a high-sucrose or NMDG-based solution) to maintain neuronal viability.[14][15][16][17][18]
-
Coronal or horizontal slices containing the VTA are prepared using a vibratome.[15]
-
The slices are then transferred to a holding chamber containing artificial cerebrospinal fluid (aCSF) and allowed to recover for at least one hour before recording.[15][17]
2. Whole-Cell Patch-Clamp Recording:
-
A single brain slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF.
-
VTA neurons are visualized using an upright microscope with infrared differential interference contrast (IR-DIC) optics.
-
A glass micropipette filled with an internal solution is carefully guided to a neuron of interest.
-
A high-resistance "gigaohm" seal is formed between the pipette tip and the cell membrane.
-
The membrane patch is then ruptured to achieve the whole-cell configuration, allowing for the measurement and control of the neuron's membrane potential and currents.[14][15][16][18]
3. Drug Application and Data Acquisition:
-
The baseline spontaneous firing rate of the VTA neuron is recorded.
-
An M5 receptor agonist, such as oxotremorine-M, is bath-applied to the slice to induce an increase in the neuronal firing rate.[1][2]
-
Once a stable agonist-induced firing rate is established, this compound is co-applied to the bath.
-
Changes in the neuron's firing rate in the presence of this compound are recorded and analyzed to determine its inhibitory effect.
4. Data Analysis:
-
The neuronal firing frequency (in Hz) is calculated for each experimental condition (baseline, agonist, agonist + this compound).
-
The percentage inhibition of the agonist-induced firing by this compound is determined.
Caption: Workflow for Acute Brain Slice Electrophysiology.
Conclusion
This compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the M5 muscarinic acetylcholine receptor. Its high potency and selectivity make it a promising lead compound for the development of novel therapeutics for conditions such as opioid use disorder. The experimental methodologies outlined in this guide provide a framework for the continued characterization of this compound and other M5-selective ligands.
References
- 1. Development of this compound: A Potent, Highly Selective, and Systemically Active Orthosteric Antagonist of the M5 Muscarinic Acetylcholine Receptor for the Treatment of Opioid Use Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Muscarinic acetylcholine receptor M5 - Wikipedia [en.wikipedia.org]
- 4. Molecular properties of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crystal structure of the M5 muscarinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The muscarinic M5 receptor: a silent or emerging subtype? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. abcam.com [abcam.com]
- 9. hellobio.com [hellobio.com]
- 10. agilent.com [agilent.com]
- 11. wahoo.cns.umass.edu [wahoo.cns.umass.edu]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. Discovery of a potent M5 antagonist with improved clearance profile. Part 1: Piperidine amide-based antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Whole-cell Patch-clamp Recordings in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Electrophysiological Properties of Neurons: Current-Clamp Recordings in Mouse Brain Slices and Firing-Pattern Analysis [bio-protocol.org]
- 16. digitalcommons.providence.org [digitalcommons.providence.org]
- 17. precisionary.com [precisionary.com]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to VU6019650: A Potent and Selective M5 Orthosteric Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of VU6019650, a novel and potent orthosteric antagonist of the M5 muscarinic acetylcholine receptor (mAChR). All quantitative data is presented in structured tables, and detailed methodologies for key experiments are provided to facilitate replication and further research.
Chemical Structure and Properties
This compound is a synthetic molecule with the IUPAC name (3R,4S)-1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-3-fluoro-4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidine.[1] Its chemical structure and key properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | (3R,4S)-1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-3-fluoro-4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidine | [1] |
| SMILES Code | O=S(C1=CC(CCO2)=C2C=C1)(N3CC--INVALID-LINK----INVALID-LINK--C3)=O | [1] |
| Chemical Formula | C18H22FN3O3S2 | [1] |
| Molecular Weight | 411.51 g/mol | [1] |
| Exact Mass | 411.1087 | [1] |
| Elemental Analysis | C, 52.54%; H, 5.39%; F, 4.62%; N, 10.21%; O, 11.66%; S, 15.58% | [1] |
Biological Activity and Mechanism of Action
This compound is a potent and selective orthosteric antagonist of the M5 muscarinic acetylcholine receptor.[2][3] It exhibits high affinity for the human M5 receptor with over 100-fold selectivity against other human muscarinic receptor subtypes (M1-M4).[2][3]
The M5 receptor is a Gq-coupled GPCR, and its activation leads to the mobilization of intracellular calcium.[4] this compound acts by competitively binding to the orthosteric site of the M5 receptor, thereby blocking the binding of the endogenous agonist, acetylcholine, and subsequent downstream signaling.
Figure 1: Simplified signaling pathway of the M5 receptor and the inhibitory action of this compound.
In Vitro Potency and Selectivity
The antagonist activity of this compound was determined using a calcium mobilization assay in CHO cells stably expressing the human M5 receptor.
| Receptor Subtype | IC50 (nM) | Selectivity (fold vs. hM5) | Reference |
| Human M5 | 36 | - | [2][3] |
| Human M1 | >10,000 | >278 | [2][3] |
| Human M2 | >10,000 | >278 | [2][3] |
| Human M3 | >10,000 | >278 | [2][3] |
| Human M4 | >10,000 | >278 | [2][3] |
In Vivo and Ex Vivo Activity
This compound has demonstrated efficacy in preclinical models of opioid use disorder. In acute brain slice electrophysiology studies, this compound blocked the increase in neuronal firing rates of midbrain dopamine neurons in the ventral tegmental area (VTA) induced by the nonselective muscarinic agonist oxotremorine-M.[2] Furthermore, systemic administration of this compound in rats was shown to inhibit oxycodone self-administration.[2]
Experimental Protocols
Calcium Mobilization Assay
This protocol describes the method used to determine the potency of this compound as an antagonist of the M5 receptor.
Figure 2: Experimental workflow for the calcium mobilization assay.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human M5 muscarinic receptor are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and incubated for 24 hours.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.
-
Compound Addition: this compound is serially diluted and added to the wells. The plates are then incubated for 15 minutes at room temperature.
-
Agonist Addition: An EC80 concentration of acetylcholine is added to the wells to stimulate the M5 receptors.
-
Fluorescence Measurement: Changes in intracellular calcium are measured as changes in fluorescence intensity using a fluorescence plate reader (e.g., FlexStation).
-
Data Analysis: The antagonist potency (IC50) is calculated from the concentration-response curves.
Acute Brain Slice Electrophysiology
This protocol outlines the procedure for assessing the effect of this compound on the firing rate of dopamine neurons in the VTA.
Methodology:
-
Slice Preparation: Coronal midbrain slices (250-300 µm thick) containing the VTA are prepared from adult male Sprague-Dawley rats in ice-cold artificial cerebrospinal fluid (aCSF).
-
Incubation: Slices are allowed to recover in a holding chamber with oxygenated aCSF for at least 1 hour at room temperature.
-
Recording: Whole-cell patch-clamp recordings are obtained from visually identified dopamine neurons in the VTA.
-
Drug Application: A baseline neuronal firing rate is established. The nonselective muscarinic agonist oxotremorine-M is then bath-applied to induce an increase in firing rate.
-
Antagonist Effect: this compound is co-applied with oxotremorine-M to determine its ability to block the agonist-induced increase in firing rate.
-
Data Analysis: Changes in the neuronal firing frequency are recorded and analyzed.
Oxycodone Self-Administration in Rats
This protocol describes the in vivo model used to evaluate the potential of this compound in reducing opioid-seeking behavior.
Figure 3: Logical workflow for the oxycodone self-administration study.
Methodology:
-
Animals: Adult male Sprague-Dawley rats are used.
-
Surgery: Rats are surgically implanted with intravenous catheters in the jugular vein.
-
Training: Rats are trained to press a lever to receive an intravenous infusion of oxycodone in operant conditioning chambers. Training is typically conducted under a fixed-ratio 1 (FR1) schedule of reinforcement until stable responding is established.
-
Testing: Prior to a self-administration session, rats are pretreated with either this compound or vehicle.
-
Data Collection: The number of active lever presses (resulting in an oxycodone infusion) and inactive lever presses are recorded during the session.
-
Data Analysis: The effect of this compound on oxycodone self-administration is determined by comparing the number of infusions earned between the drug-treated and vehicle-treated groups.
Conclusion
This compound is a valuable research tool for investigating the role of the M5 muscarinic receptor in various physiological and pathological processes, particularly in the context of substance use disorders. Its high potency and selectivity make it a superior probe compared to less selective muscarinic antagonists. The detailed experimental protocols provided in this guide are intended to support the scientific community in further exploring the therapeutic potential of M5 receptor modulation.
References
Technical Guide: VU6019650 Selectivity Profile Against M1-M4 Muscarinic Receptors
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
VU6019650 is a novel orthosteric antagonist developed for the M5 muscarinic acetylcholine receptor (mAChR). Its primary utility in neuroscience and pharmacology research stems from its high potency at the M5 receptor and, critically, its significant selectivity over the other muscarinic subtypes, M1 through M4. This document provides a detailed overview of the M1-M4 selectivity profile of this compound, the experimental protocols used to determine this profile, and the underlying signaling pathways of the receptors, providing a comprehensive resource for researchers utilizing this pharmacological tool.
Selectivity Profile of this compound
This compound was identified as a highly potent M5 antagonist with an IC50 value of 36 nM for the human M5 receptor. Subsequent counter-screening against human M1, M2, M3, and M4 receptors revealed a selectivity of over 100-fold for M5 over these subtypes.[1][2][3] This indicates that the IC50 values for the M1, M2, M3, and M4 receptors are all in excess of 3600 nM.
The quantitative data for the antagonist activity of this compound at the human M1-M4 and M5 receptors are summarized in the table below.
| Receptor Subtype | Antagonist IC50 (nM) | Selectivity vs. M5 |
| hM1 | > 3600 | > 100-fold |
| hM2 | > 3600 | > 100-fold |
| hM3 | > 3600 | > 100-fold |
| hM4 | > 3600 | > 100-fold |
| hM5 | 36 | - |
Data sourced from Garrison et al., 2022, Journal of Medicinal Chemistry.[1][2]
Experimental Protocols
The selectivity of this compound was determined using a cell-based functional assay that measures changes in intracellular calcium concentration upon receptor activation. This is a standard method for assessing the activity of compounds at Gq-coupled receptors (M1, M3, M5) and can be adapted for Gi-coupled receptors (M2, M4) using specific cell lines.
Calcium Mobilization Functional Assay
Objective: To determine the potency (IC50 value) of a test compound (this compound) to inhibit the agonist-induced calcium response mediated by specific muscarinic receptor subtypes.
Materials:
-
Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably transfected to express a single human muscarinic receptor subtype (hM1, hM2, hM3, hM4, or hM5).
-
Agonist: Acetylcholine (ACh) or another suitable muscarinic agonist (e.g., Carbachol).
-
Test Compound: this compound.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES.
-
Calcium Indicator Dye: Fluo-8 AM or similar fluorescent calcium-sensitive dye.
-
Instrumentation: Fluorescence Imaging Plate Reader (FLIPR) or equivalent.
Procedure:
-
Cell Plating: Seed the stable cell lines into 96-well or 384-well black-walled, clear-bottom microplates at a predetermined density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO2.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., Fluo-8 AM) in assay buffer. Remove the cell culture medium from the plates and add the dye loading buffer to each well. Incubate for 1-2 hours at 37°C to allow the dye to enter the cells and be cleaved into its active form.
-
Compound Preparation: Prepare serial dilutions of the test compound (this compound) in assay buffer to create a range of concentrations for the dose-response curve.
-
Antagonist Incubation: Add the diluted this compound solutions to the appropriate wells of the cell plate. Incubate for a specified period (e.g., 15-30 minutes) at room temperature to allow the antagonist to bind to the receptors.
-
Agonist Challenge & Data Acquisition:
-
Place the cell plate into the FLIPR instrument.
-
Prepare an agonist solution (e.g., ACh) at a concentration that elicits approximately 80% of the maximal response (EC80).
-
Initiate the FLIPR reading, which measures baseline fluorescence.
-
After a short baseline reading, the instrument automatically adds the EC80 agonist solution to all wells.
-
Continue to record the fluorescence intensity for several minutes to capture the peak calcium mobilization signal.
-
-
Data Analysis:
-
The change in fluorescence intensity (peak minus baseline) corresponds to the intracellular calcium response.
-
Determine the percent inhibition of the agonist response at each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Signaling Pathways and Assay Workflow Diagrams
Muscarinic Receptor Signaling Pathways
Muscarinic receptors are G-protein coupled receptors (GPCRs). The M1 and M3 subtypes primarily couple to Gq/11 proteins, while the M2 and M4 subtypes couple to Gi/o proteins.[4] These distinct coupling preferences lead to different intracellular signaling cascades.
Caption: Canonical Gq-coupled signaling pathway for M1 and M3 receptors.
Caption: Canonical Gi-coupled signaling pathway for M2 and M4 receptors.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the functional calcium mobilization assay used to determine the antagonist potency of this compound.
Caption: Workflow for a cell-based calcium mobilization antagonist assay.
References
- 1. Development of this compound: A Potent, Highly Selective, and Systemically Active Orthosteric Antagonist of the M5 Muscarinic Acetylcholine Receptor for the Treatment of Opioid Use Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
In Vitro Characterization of VU6019650: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU6019650 is a potent and highly selective orthosteric antagonist of the M5 muscarinic acetylcholine receptor (M5 mAChR).[1][2][3][4] Its development as a chemical probe and potential therapeutic agent for disorders such as opioid use disorder necessitates a thorough understanding of its in vitro pharmacological properties.[1][2][3][4] This document provides a comprehensive technical overview of the in vitro characterization of this compound, including its binding and functional activity, the experimental protocols used for its evaluation, and the signaling pathways it modulates.
Core Data Presentation
The in vitro activity of this compound has been primarily characterized by its inhibitory potency against the human M5 muscarinic acetylcholine receptor and its selectivity over other muscarinic receptor subtypes.
| Parameter | Receptor Subtype | Value | Assay Type |
| IC50 | Human M5 mAChR | 36 nM | Calcium Mobilization |
| Selectivity | Human M1-M4 mAChR | >100-fold | Calcium Mobilization |
Signaling Pathway
This compound acts as an antagonist at the M5 muscarinic acetylcholine receptor, which is a G protein-coupled receptor (GPCR) that preferentially couples to Gq/11 proteins.[1][2][5][6] Upon activation by an agonist, the M5 receptor initiates a signaling cascade that results in the mobilization of intracellular calcium. This compound blocks this pathway by competitively binding to the orthosteric site, thereby preventing agonist-induced activation.
Experimental Protocols
The in vitro characterization of this compound relies on specific and robust experimental methodologies. The following are detailed protocols for the key assays used to determine its potency and selectivity.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to inhibit agonist-induced increases in intracellular calcium in cells expressing the target receptor.
Experimental Workflow:
Detailed Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human M5 muscarinic acetylcholine receptor (hM5-CHO) are cultured in appropriate media.[7]
-
Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution.
-
Compound Addition: this compound is serially diluted and added to the wells. The plates are incubated to allow the antagonist to bind to the receptors.
-
Agonist Stimulation: An EC80 concentration of acetylcholine is added to the wells to stimulate the M5 receptors.
-
Fluorescence Measurement: Changes in intracellular calcium are measured as changes in fluorescence intensity using a fluorometric imaging plate reader (FLIPR).
-
Data Analysis: The antagonist's potency is determined by fitting the concentration-response data to a four-parameter logistic equation to calculate the IC50 value.
Brain Slice Electrophysiology
This assay assesses the functional antagonism of this compound on native receptors in a more physiologically relevant setting.
Experimental Workflow:
Detailed Methodology:
-
Brain Slice Preparation: Acute brain slices containing the ventral tegmental area (VTA) are prepared from rodents.
-
Cell Identification: Dopamine neurons within the VTA are identified based on their electrophysiological properties.[8]
-
Baseline Recording: The baseline spontaneous firing rate of the identified neurons is recorded using whole-cell patch-clamp electrophysiology.
-
Agonist Application: The non-selective muscarinic agonist, oxotremorine-M, is applied to the bath to increase the neuronal firing rate.[2][4]
-
Antagonist Application: this compound is then applied to the bath to determine its ability to block the oxotremorine-M-induced increase in firing rate.[1][3]
-
Data Analysis: The change in neuronal firing frequency in the presence of the agonist and antagonist is quantified to assess the functional antagonism of this compound.
Conclusion
The in vitro characterization of this compound demonstrates that it is a potent and selective antagonist of the M5 muscarinic acetylcholine receptor. The data generated from calcium mobilization assays and brain slice electrophysiology provide a solid foundation for its use as a pharmacological tool to investigate the physiological and pathological roles of the M5 receptor. The detailed protocols provided herein offer a guide for the replication and extension of these findings in future research.
References
- 1. Muscarinic acetylcholine receptor M5 - Wikipedia [en.wikipedia.org]
- 2. The muscarinic M5 receptor: a silent or emerging subtype? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Agonist-selective activation of individual G-proteins by muscarinic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a potent M5 antagonist with improved clearance profile. Part 1: Piperidine amide-based antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Identification and Electrophysiological Characterization of Dopamine Neurons in the Ventral Tegmental Area - PMC [pmc.ncbi.nlm.nih.gov]
VU6019650 binding affinity and IC50
An In-depth Technical Guide on the Binding Affinity and IC50 of VU6019650
Introduction
This compound is a potent, highly selective, and systemically active orthosteric antagonist of the M5 muscarinic acetylcholine receptor (mAChR).[1][2][3][4] The M5 receptor is a G-protein coupled receptor (GPCR) that represents a novel therapeutic target for several central nervous system disorders, including opioid use disorder.[2] this compound's high selectivity and favorable physicochemical properties make it a valuable tool compound for preclinical research.[2][3] This document provides a comprehensive overview of the binding characteristics and functional potency of this compound, along with the experimental methodologies used for its characterization.
Data Presentation: Quantitative Analysis of this compound Potency and Selectivity
The functional potency of this compound is primarily characterized by its half-maximal inhibitory concentration (IC50) value, which quantifies the concentration of the antagonist required to inhibit 50% of the maximal response to an agonist.
| Target | Assay Type | Parameter | Value (nM) | Selectivity |
| Human M5 mAChR | Calcium Mobilization | IC50 | 36 | - |
| Human M1-M4 mAChRs | Calcium Mobilization | IC50 | >3600 | >100-fold vs. M5 |
Table 1: Potency and Selectivity of this compound. The data demonstrates that this compound is a potent inhibitor of the human M5 receptor with an IC50 of 36 nM.[1][2][3][4] Importantly, it exhibits a high degree of selectivity, being over 100-fold more potent for the M5 subtype compared to the M1, M2, M3, and M4 subtypes.[1][2][3][4]
While IC50 values reflect the functional inhibition of receptor signaling, binding affinity is typically reported as the dissociation constant (Kd) or inhibition constant (Ki), determined through radioligand binding assays. The available literature primarily focuses on the functional antagonism of this compound, and specific Ki or Kd values are not prominently reported in the provided search results.
Experimental Protocols
The determination of this compound's IC50 value was achieved through a functional assay that measures the inhibition of agonist-induced intracellular calcium mobilization.
Calcium Mobilization Assay
This assay is a standard method for characterizing the activity of ligands targeting Gq-coupled receptors, such as the M5 mAChR. The activation of M5 receptors by an agonist leads to a signaling cascade that results in the release of calcium from intracellular stores. Antagonists, like this compound, will block this effect in a concentration-dependent manner.
Objective: To determine the IC50 value of this compound by measuring its ability to inhibit agonist-induced calcium flux in cells expressing the human M5 muscarinic receptor (hM5).
Materials:
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human M5 receptor (hM5-CHO).[5]
-
Agonist: A fixed, sub-maximal (EC80) concentration of a muscarinic agonist such as Acetylcholine (ACh) or Carbachol.[5]
-
Antagonist: this compound at varying concentrations.
-
Calcium Indicator Dye: A fluorescent dye that exhibits an increase in fluorescence intensity upon binding to free calcium (e.g., Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.
-
Instrumentation: A fluorescence plate reader capable of kinetic reading (e.g., FLIPR - Fluorometric Imaging Plate Reader).
Methodology:
-
Cell Culture and Plating: hM5-CHO cells are cultured under standard conditions and seeded into 96-well or 384-well microplates. The cells are grown to a near-confluent monolayer.
-
Dye Loading: The culture medium is removed, and the cells are incubated with the calcium indicator dye in assay buffer for a specified time (e.g., 60 minutes at 37°C) to allow the dye to enter the cells.
-
Compound Preparation: A dilution series of this compound is prepared in assay buffer.
-
Antagonist Incubation: The dye solution is removed, and the cells are incubated with the different concentrations of this compound for a predetermined period to allow the antagonist to bind to the receptors.
-
Fluorescence Measurement and Agonist Addition: The microplate is placed into the fluorescence plate reader. A baseline fluorescence reading is established. The instrument then adds the fixed EC80 concentration of the agonist to all wells, and the fluorescence intensity is measured kinetically over time to capture the resulting calcium flux.
-
Data Analysis: The increase in fluorescence intensity following agonist addition corresponds to the magnitude of the calcium response. The response in the presence of different this compound concentrations is normalized to the response with agonist alone (0% inhibition) and a no-agonist control (100% inhibition). The normalized data is then plotted against the logarithm of the this compound concentration, and a sigmoidal dose-response curve is fitted to the data to determine the IC50 value.
Mandatory Visualizations
Signaling Pathway of M5 Receptor and Inhibition by this compound
The following diagram illustrates the Gq-coupled signaling pathway of the M5 muscarinic receptor and the point of inhibition by the orthosteric antagonist this compound.
Caption: M5 receptor signaling pathway and this compound's mechanism of action.
Experimental Workflow for IC50 Determination
The diagram below outlines the sequential steps of the calcium mobilization assay used to determine the IC50 of this compound.
Caption: Workflow diagram for a calcium mobilization-based IC50 assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of this compound: A Potent, Highly Selective, and Systemically Active Orthosteric Antagonist of the M5 Muscarinic Acetylcholine Receptor for the Treatment of Opioid Use Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of a potent M5 antagonist with improved clearance profile. Part 1: Piperidine amide-based antagonists - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of VU6019650: A Selective M5 Receptor Antagonist for Opioid Use Disorder
An In-depth Technical Guide for Researchers and Drug Development Professionals
VU6019650 is a potent, selective, and systemically active orthosteric antagonist of the M5 muscarinic acetylcholine receptor (M5 mAChR).[1][2] This novel compound has emerged as a promising therapeutic candidate for the treatment of substance use disorders, particularly opioid use disorder (OUD).[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical efficacy, and the experimental methodologies used in its evaluation.
Core Mechanism of Action
This compound exerts its therapeutic effects by selectively blocking the M5 muscarinic acetylcholine receptor. The M5 receptor is a G protein-coupled receptor (GPCR) that, upon activation by acetylcholine, couples to Gq/11 proteins.[3][4][5][6] This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium and activate protein kinase C (PKC), respectively.
The M5 receptor is uniquely expressed on dopamine-containing neurons in the ventral tegmental area (VTA) and substantia nigra, key regions of the brain's reward circuitry. By antagonizing the M5 receptor in the VTA, this compound modulates the mesolimbic dopaminergic reward pathway, which is critically involved in the reinforcing effects of opioids.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, highlighting its potency, selectivity, and pharmacokinetic properties.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Format | Value | Reference |
| Human M5 mAChR | IC50 | 36 nM | [1][2] |
| Human M1-M4 mAChRs | IC50 | >100-fold selectivity vs. M5 | [1][2] |
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Species | Value | Reference |
| Clearance Profile | - | Suboptimal | [7] |
Key Experimental Protocols
The preclinical efficacy of this compound has been demonstrated in key in vitro and in vivo experiments. Detailed methodologies for these experiments are outlined below.
Acute Brain Slice Electrophysiology
Objective: To determine the effect of this compound on the firing rate of dopamine neurons in the VTA.
Methodology:
-
Slice Preparation: Male Sprague-Dawley rats are anesthetized, and their brains are rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Coronal slices (250-300 µm thick) containing the VTA are prepared using a vibratome.
-
Recording: Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF at a physiological temperature. Whole-cell patch-clamp recordings are obtained from visually identified dopamine neurons in the VTA.
-
Drug Application: A baseline firing rate is established. The nonselective muscarinic agonist oxotremorine-M is applied to the bath to induce an increase in the firing rate of VTA dopamine neurons.
-
Antagonism: this compound is then co-applied with oxotremorine-M to assess its ability to block the agonist-induced increase in neuronal firing.[1]
Oxycodone Self-Administration in Rats
Objective: To evaluate the effect of this compound on the reinforcing effects of opioids.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are used in this model.
-
Catheter Implantation: Rats are surgically implanted with intravenous catheters into the jugular vein to allow for self-administration of oxycodone.
-
Operant Conditioning: Rats are placed in operant conditioning chambers equipped with two levers. Pressing the "active" lever results in an intravenous infusion of oxycodone, while pressing the "inactive" lever has no consequence.
-
Drug Administration: this compound is administered to the rats at a dose range that does not impair general motor output.
-
Data Analysis: The number of oxycodone infusions self-administered by the rats is recorded and analyzed to determine the effect of this compound on opioid-seeking behavior.[1]
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the signaling pathway of the M5 receptor and the experimental workflow for evaluating this compound.
Caption: M5 receptor signaling pathway and the antagonistic action of this compound.
Caption: Preclinical experimental workflow for evaluating the efficacy of this compound.
Conclusion
This compound represents a significant advancement in the development of non-opioid therapeutics for OUD. Its high potency and selectivity for the M5 mAChR, coupled with its demonstrated efficacy in preclinical models of opioid reward, underscore its therapeutic potential. Further research and development of this compound and similar M5 antagonists are warranted to translate these promising preclinical findings into clinical applications for the treatment of opioid addiction.
References
- 1. Development of this compound: A Potent, Highly Selective, and Systemically Active Orthosteric Antagonist of the M5 Muscarinic Acetylcholine Receptor for the Treatment of Opioid Use Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Muscarinic acetylcholine receptor M5 - Wikipedia [en.wikipedia.org]
- 4. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a potent M5 antagonist with improved clearance profile. Part 1: Piperidine amide-based antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
In Vivo Experimental Protocols for VU6019650: A Potent M5 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU6019650 is a potent, selective, and systemically active orthosteric antagonist of the M5 muscarinic acetylcholine receptor (mAChR).[1] It has shown promise in preclinical models for the treatment of opioid use disorder by modulating the mesolimbic dopaminergic reward circuitry. This document provides detailed in vivo experimental protocols for the evaluation of this compound, including its effects on opioid self-administration, locomotor activity, and its pharmacokinetic profile in rodents. Additionally, a protocol for ex vivo electrophysiological assessment in brain slices is described.
Key In Vivo Applications
-
Opioid Self-Administration: To assess the efficacy of this compound in reducing the reinforcing effects of opioids.
-
Locomotor Activity: To evaluate the potential side effects of this compound on general motor function.
-
Pharmacokinetics: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
-
Ex Vivo Electrophysiology: To investigate the cellular mechanism of action of this compound on dopamine neuron activity.
Quantitative Data Summary
| Parameter | Species | Model | This compound Dose (mg/kg, i.p.) | Vehicle | Outcome |
| Oxycodone Self-Administration | Sprague-Dawley Rat | Intravenous Self-Administration | 10, 30, 56.6 | 10% Tween 80 in Saline | Dose-dependent reduction in oxycodone infusions |
| Locomotor Activity | Sprague-Dawley Rat | Open Field Test | 10, 30, 56.6 | 10% Tween 80 in Saline | No significant effect on distance traveled |
| Pharmacokinetics (PK) | Sprague-Dawley Rat | N/A | 10 (p.o.), 3 (i.v.) | N/A | See Table 2 for details |
Table 1: Summary of In Vivo Behavioral and Efficacy Studies.
| Parameter | Value (at 10 mg/kg, p.o.) | Value (at 3 mg/kg, i.v.) |
| Cmax (ng/mL) | 154 ± 34 | 487 ± 78 |
| Tmax (h) | 0.5 | 0.08 |
| AUClast (ng·h/mL) | 485 ± 96 | 450 ± 72 |
| Half-life (t1/2) (h) | 2.1 ± 0.3 | 1.8 ± 0.2 |
| Bioavailability (%) | 32 | N/A |
Table 2: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats.
Experimental Protocols
Oxycodone Self-Administration in Rats
This protocol is designed to assess the effect of this compound on the reinforcing properties of oxycodone.
Workflow:
Figure 1: Workflow for the oxycodone self-administration experiment.
Methodology:
-
Animals: Male Sprague-Dawley rats (250-300 g) are individually housed with ad libitum access to food and water.
-
Surgery: Rats are anesthetized with isoflurane and surgically implanted with an indwelling intravenous catheter into the right jugular vein. The catheter is passed subcutaneously to a port on the back.
-
Recovery: Animals are allowed at least 7 days of post-operative recovery before the start of behavioral training. Catheter patency is maintained by daily flushing with a heparinized saline solution.
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light, and a syringe pump for intravenous infusions.
-
Training:
-
Rats are trained to self-administer oxycodone (0.15 mg/kg/infusion) on a Fixed-Ratio 1 (FR1) schedule of reinforcement during daily 2-hour sessions.
-
A response on the active lever results in an infusion of oxycodone and a 5-second presentation of a stimulus light, followed by a 20-second timeout period. Responses on the inactive lever are recorded but have no programmed consequences.
-
Training continues until a stable baseline of responding is achieved (e.g., less than 20% variation in the number of infusions over three consecutive days).
-
-
Testing:
-
On the test day, rats are pretreated with this compound (10, 30, or 56.6 mg/kg) or vehicle (10% Tween 80 in saline) via intraperitoneal (i.p.) injection 30 minutes before the self-administration session.
-
The number of active and inactive lever presses, and the total number of oxycodone infusions are recorded.
-
Locomotor Activity Assessment
This protocol is used to determine if this compound has any sedative or stimulant effects on general motor activity.
Workflow:
Figure 2: Workflow for the locomotor activity assessment.
Methodology:
-
Animals: Male Sprague-Dawley rats (250-300 g).
-
Apparatus: Open field arenas (e.g., 40 x 40 x 40 cm) equipped with infrared beams to automatically track animal movement.
-
Procedure:
-
Rats are habituated to the testing room for at least 30 minutes before the experiment.
-
Animals are then placed in the open field arena for a 30-minute habituation period.
-
Following habituation, rats are removed, administered this compound (10, 30, or 56.6 mg/kg, i.p.) or vehicle, and immediately returned to the arena.
-
Locomotor activity (e.g., total distance traveled, rearing frequency) is recorded for 60 minutes.
-
Pharmacokinetic (PK) Study
This protocol determines the pharmacokinetic properties of this compound following oral and intravenous administration.
Workflow:
Figure 3: Workflow for the pharmacokinetic study.
Methodology:
-
Animals: Male Sprague-Dawley rats with jugular vein cannulation for serial blood sampling.
-
Dosing:
-
Oral (p.o.): this compound is administered via oral gavage at a dose of 10 mg/kg.
-
Intravenous (i.v.): this compound is administered as a bolus injection via the tail vein at a dose of 3 mg/kg.
-
-
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein cannula at various time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dose.
-
Sample Analysis: Plasma concentrations of this compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, and bioavailability) are calculated using non-compartmental analysis.
Ex Vivo Brain Slice Electrophysiology
This protocol examines the effect of this compound on the firing rate of dopamine neurons in the ventral tegmental area (VTA).
Signaling Pathway:
Figure 4: Simplified M5 receptor signaling pathway in VTA dopamine neurons and the antagonistic action of this compound.
Methodology:
-
Animals: Male Sprague-Dawley rats (P21-P35).
-
Slice Preparation:
-
Rats are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF).
-
Coronal slices (250 µm thick) containing the VTA are prepared using a vibratome.
-
Slices are allowed to recover in a holding chamber with oxygenated aCSF at 32°C for at least 1 hour before recording.
-
-
Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed on visually identified dopamine neurons in the VTA.
-
Neurons are held in current-clamp mode to monitor their spontaneous firing rate.
-
-
Drug Application:
-
A stable baseline firing rate is established.
-
The muscarinic agonist, oxotremorine-M, is bath-applied to increase the firing rate of dopamine neurons.
-
This compound is then co-applied to assess its ability to antagonize the effects of oxotremorine-M.
-
-
Data Analysis: Changes in the firing frequency of VTA dopamine neurons in response to drug application are recorded and analyzed.
References
Application Notes and Protocols for VU6019650 in Rodent Models of Addiction
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU6019650 is a potent and highly selective orthosteric antagonist of the M5 muscarinic acetylcholine receptor.[1][2] The M5 receptor is a key modulator of the mesolimbic dopamine system, which is strongly implicated in the rewarding and reinforcing effects of drugs of abuse.[3][4] Primarily located on dopaminergic neurons in the ventral tegmental area (VTA) and substantia nigra pars compacta (SNc), the M5 receptor influences dopamine release in the nucleus accumbens (NAc) and striatum.[3] Antagonism of the M5 receptor is a promising therapeutic strategy for the treatment of substance use disorders, as evidenced by preclinical studies with various M5 antagonists and in M5 receptor knockout mice.[3][4][5] These studies have demonstrated a reduction in the self-administration of drugs like cocaine and opioids.[1][4][5]
These application notes provide a comprehensive overview of the use of this compound in rodent models of addiction, with a focus on opioid self-administration. The following sections detail the pharmacological properties of this compound, quantitative data from preclinical studies, and detailed experimental protocols for its application in behavioral assays.
Pharmacological Profile of this compound
| Property | Value | Reference |
| Mechanism of Action | Orthosteric Antagonist of the M5 Muscarinic Acetylcholine Receptor | [1][2] |
| Potency (human M5 IC50) | 36 nM | [1][2] |
| Selectivity | >100-fold selectivity against human M1-M4 receptors | [1][2] |
| Key Application | Inhibition of drug self-administration | [1][2] |
Quantitative Data: Effect of this compound on Oxycodone Self-Administration in Rats
The following table summarizes the key findings from a study investigating the effect of this compound on oxycodone self-administration in male Sprague-Dawley rats.[1]
| Treatment Group | Dose (mg/kg, i.p.) | Mean Number of Oxycodone Infusions (± SEM) | % of Vehicle Control |
| Vehicle | - | 15.2 ± 2.1 | 100% |
| This compound | 10 | 10.5 ± 1.5 | ~69% |
| This compound | 30 | 7.8 ± 1.1 | ~51% |
Note: Data are adapted from Garrison et al., 2022. The study demonstrated a dose-dependent reduction in oxycodone self-administration following this compound administration. Importantly, the effective doses did not impair general motor output.[1]
Experimental Protocols
Intravenous Self-Administration of Oxycodone in Rats
This protocol is adapted from studies evaluating the effects of M5 receptor antagonists on opioid reinforcement.[1][6]
Objective: To assess the effect of this compound on the reinforcing properties of oxycodone.
Materials:
-
Male Sprague-Dawley rats
-
Standard operant conditioning chambers
-
Intravenous catheters
-
This compound
-
Oxycodone hydrochloride
-
Sterile saline
-
Heparinized saline
-
Syringe pumps
Procedure:
-
Surgical Catheter Implantation:
-
Anesthetize rats and surgically implant a chronic indwelling catheter into the jugular vein.
-
The catheter should be externalized between the scapulae.
-
Allow a recovery period of at least 5-7 days, during which the catheters are flushed daily with heparinized saline to maintain patency.[7]
-
-
Acquisition of Oxycodone Self-Administration:
-
Train rats to self-administer oxycodone (e.g., 0.1 mg/kg/infusion) in daily 2-hour sessions.
-
Place rats in the operant chambers, where they can press an "active" lever to receive an intravenous infusion of oxycodone. A second, "inactive" lever is also present but has no programmed consequences.
-
Each infusion is typically paired with a discrete cue complex (e.g., a light and a tone) to facilitate learning.
-
Continue training until a stable baseline of responding is achieved (e.g., less than 20% variation in the number of infusions over three consecutive days).
-
-
This compound Treatment and Testing:
-
Once a stable baseline is established, administer this compound or vehicle (intraperitoneally, i.p.) at a predetermined time before the self-administration session (e.g., 30 minutes).
-
Test a range of this compound doses (e.g., 10 and 30 mg/kg) in a within-subjects Latin square design.
-
Record the number of active and inactive lever presses, and the number of infusions earned during the session.
-
-
Data Analysis:
-
Analyze the data using appropriate statistical methods, such as a repeated-measures analysis of variance (ANOVA), to compare the effects of different doses of this compound to the vehicle control.
-
Cue-Induced Reinstatement of Drug-Seeking Behavior
This is a generalized protocol for a reinstatement model, which is a common preclinical model of relapse.[8][9][10] While a specific study on this compound in a reinstatement paradigm was not identified, this protocol can be adapted to test its efficacy in preventing relapse.
Objective: To evaluate the effect of this compound on cue-induced reinstatement of drug-seeking behavior.
Procedure:
-
Acquisition of Drug Self-Administration:
-
Follow the procedure for acquisition as described in the self-administration protocol above.
-
-
Extinction:
-
Following stable self-administration, begin extinction training.
-
During extinction sessions, presses on the active lever no longer result in drug infusion or the presentation of drug-associated cues.
-
Continue extinction sessions until responding on the active lever is significantly reduced (e.g., to less than 25% of the baseline rate).
-
-
Reinstatement Test:
-
The day after the extinction criterion is met, administer this compound or vehicle.
-
Place the rats back into the operant chambers and present the drug-associated cues (light and tone) contingent on pressing the previously active lever. No drug is delivered.
-
Record the number of active and inactive lever presses. A significant increase in active lever pressing compared to the final day of extinction is considered reinstatement of drug-seeking behavior.
-
-
Data Analysis:
-
Compare the number of active lever presses between the this compound-treated and vehicle-treated groups using statistical tests such as a t-test or ANOVA.
-
Visualizations
Caption: M5 receptor signaling pathway in the context of addiction.
Caption: Experimental workflow for intravenous self-administration.
Caption: Logical flow of a reinstatement experiment.
References
- 1. Development of this compound: A Potent, Highly Selective, and Systemically Active Orthosteric Antagonist of the M5 Muscarinic Acetylcholine Receptor for the Treatment of Opioid Use Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scholars.uky.edu [scholars.uky.edu]
- 4. Role for M5 muscarinic acetylcholine receptors in cocaine addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective inhibition of M5 muscarinic acetylcholine receptors attenuates cocaine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective M5 muscarinic acetylcholine receptor negative allosteric modulator VU6008667 blocks acquisition of opioid self-administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of muscarinic M1 and M4 acetylcholine receptor stimulation on extinction and reinstatement of cocaine seeking in male mice, independent of extinction learning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The reinstatement model of drug relapse: recent neurobiological findings, emerging research topics, and translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The reinstatement model of drug relapse: history, methodology and major findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Context-induced relapse to drug seeking: a review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiology Studies with VU6019650
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU6019650 is a potent and highly selective orthosteric antagonist of the M5 muscarinic acetylcholine receptor (mAChR).[1][2][3][4] It has emerged as a valuable pharmacological tool for investigating the role of M5 receptors in various physiological and pathological processes, particularly within the central nervous system. Electrophysiology studies have been instrumental in characterizing the functional effects of this compound on neuronal activity.
These application notes provide a comprehensive overview of the use of this compound in electrophysiology, with a focus on its inhibitory effect on muscarinic agonist-induced neuronal firing. Detailed protocols for acute brain slice preparation and whole-cell patch-clamp recording from midbrain dopamine neurons are provided to facilitate the design and execution of experiments.
Data Presentation
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on available literature.
| Parameter | Species | Receptor | Value | Reference |
| IC50 | Human | M5 mAChR | 36 nM | [1][2][3][4] |
| Selectivity | Human | M1-M4 mAChRs | >100-fold vs. M5 | [1][2][3] |
| Effective Concentration | Rat | VTA Dopamine Neurons | 1 µM (to block Oxotremorine-M effect) | [3] |
Signaling Pathway
The primary mechanism of action of this compound is the competitive antagonism of the M5 muscarinic acetylcholine receptor. In the context of the ventral tegmental area (VTA), acetylcholine (ACh) released from cholinergic afferents can bind to M5 receptors on dopamine neurons, leading to their depolarization and an increase in firing rate. This compound blocks this interaction, thereby preventing the excitatory effects of M5 receptor activation.
Experimental Protocols
The following protocols are designed for investigating the effect of this compound on muscarinic agonist-induced firing of dopamine neurons in acute midbrain slices.
Experimental Workflow
Protocol 1: Acute Midbrain Slice Preparation
This protocol describes the preparation of acute brain slices containing the ventral tegmental area (VTA) from rodents.
Materials:
-
Rodent (mouse or rat)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Vibrating microtome (vibratome)
-
Dissection tools (scissors, forceps, scalpel)
-
Petri dishes
-
Carbogen gas (95% O2 / 5% CO2)
-
Ice-cold slicing artificial cerebrospinal fluid (aCSF)
-
Recording aCSF
-
Incubation chamber
Solutions:
-
Slicing aCSF (in mM): 92 N-Methyl-D-glucamine (NMDG), 2.5 KCl, 1.2 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 Glucose, 10 MgSO4, 0.5 CaCl2. pH adjusted to 7.3-7.4 with HCl. Osmolarity ~300-310 mOsm. Continuously bubbled with carbogen.
-
Recording aCSF (in mM): 124 NaCl, 2.5 KCl, 1.2 NaH2PO4, 24 NaHCO3, 5 HEPES, 12.5 Glucose, 2 MgSO4, 2 CaCl2. pH 7.3-7.4. Osmolarity ~300-310 mOsm. Continuously bubbled with carbogen.
Procedure:
-
Anesthetize the animal deeply according to approved institutional protocols.
-
Perform transcardial perfusion with ice-cold, carbogenated slicing aCSF until the liver is cleared of blood.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into ice-cold, carbogenated slicing aCSF.
-
Mount the brain onto the vibratome stage. For VTA slices, a coronal or horizontal slicing orientation can be used.
-
Cut 250-300 µm thick slices in ice-cold, carbogenated slicing aCSF.
-
Transfer the slices to an incubation chamber containing slicing aCSF at 32-34°C for 10-15 minutes.
-
Transfer the slices to a holding chamber containing recording aCSF at room temperature and allow them to recover for at least 1 hour before recording. Slices should be continuously bubbled with carbogen.
Protocol 2: Whole-Cell Patch-Clamp Recording and Drug Application
This protocol details the procedure for recording from VTA dopamine neurons and applying this compound and the agonist oxotremorine-M.
Materials:
-
Prepared acute midbrain slices
-
Patch-clamp rig (microscope, micromanipulators, amplifier, data acquisition system)
-
Borosilicate glass capillaries for patch pipettes
-
Pipette puller
-
Internal solution
-
Perfusion system
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Oxotremorine-M stock solution (e.g., 10 mM in water)
Solutions:
-
Internal Solution (K-gluconate based, in mM): 135 K-Gluconate, 10 HEPES, 10 KCl, 4 Mg-ATP, 0.3 Na-GTP, 0.2 EGTA. pH adjusted to 7.2-7.3 with KOH. Osmolarity ~280-290 mOsm.
Procedure:
-
Transfer a brain slice to the recording chamber on the microscope stage and continuously perfuse with carbogenated recording aCSF at a rate of 2-3 ml/min at 32-34°C.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with internal solution.
-
Visually identify putative dopamine neurons in the VTA using infrared differential interference contrast (IR-DIC) microscopy. Dopamine neurons are typically larger and have a more regular firing pattern compared to other VTA neurons.
-
Approach a neuron with the patch pipette and establish a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Record the baseline spontaneous firing rate of the neuron in current-clamp mode for at least 5 minutes.
-
Bath perfuse this compound at a final concentration of 1 µM for 10-15 minutes.
-
While continuing to perfuse with this compound, co-apply the muscarinic agonist oxotremorine-M at a final concentration of 10 µM.
-
Record the neuronal firing rate for the duration of the drug application (typically 5-10 minutes).
-
Washout the drugs by perfusing with recording aCSF for at least 15 minutes.
-
Analyze the change in firing frequency before, during, and after drug application.
Mandatory Visualizations
Logical Relationship of Experimental Steps
These detailed application notes and protocols provide a solid foundation for researchers to investigate the effects of this compound on neuronal electrophysiology. Adherence to these guidelines will help ensure the generation of high-quality, reproducible data.
References
- 1. Muscarinic regulation of dopamine and glutamate transmission in the nucleus accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro modulation of the firing rate of dopamine neurons in the rat substantia nigra pars compacta and the ventral tegmental area by antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development of this compound: A Potent, Highly Selective, and Systemically Active Orthosteric Antagonist of the M5 Muscarinic Acetylcholine Receptor for the Treatment of Opioid Use Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for VU6019650 Dissolution in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU6019650 is a potent and highly selective orthosteric antagonist of the M5 muscarinic acetylcholine receptor (mAChR), with an IC50 of 36 nM.[1] Its selectivity is over 100-fold for the M5 subtype compared to M1-4 receptors.[1][2] This compound is a valuable tool for studying the role of M5 receptors in various physiological processes, including its potential therapeutic applications in opioid use disorder.[1][2] Proper dissolution and handling are critical for obtaining accurate and reproducible results in in vitro experiments. These application notes provide detailed protocols for the solubilization of this compound for use in cell-based assays.
Data Presentation
Solubility of this compound
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | 8.33 | 20.24 | Requires sonication and warming to 60°C for complete dissolution. Use freshly opened, anhydrous DMSO. |
Data sourced from MedchemExpress product information.[1]
Recommended Final DMSO Concentration in Assays
| Cell-Based Assays | Maximum Recommended Final DMSO Concentration | Rationale |
| General Cell Culture | < 0.5% v/v | To avoid solvent-induced cytotoxicity and off-target effects.[3][4] |
| Sensitive Assays | ≤ 0.1% v/v | Some cell lines and assays can be sensitive to DMSO, affecting experimental outcomes.[5] Always include a vehicle control. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound, which can be stored for later use and diluted to working concentrations.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
-
Vortex mixer
-
Water bath or heat block set to 60°C
-
Ultrasonic bath
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out approximately 4.11 mg of this compound (Molecular Weight: 411.5 g/mol ).
-
Adding Solvent: Add the calculated volume of anhydrous DMSO to the tube. For 1 mg of this compound, adding 2.43 mL of DMSO will yield a 1 mM solution; adjust the volume accordingly for a 10 mM concentration.
-
Initial Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes to initially suspend the compound.
-
Heating and Sonication:
-
Visual Inspection: Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear. If particulates remain, repeat the heating and sonication steps.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol details the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium for immediate use in in vitro assays.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., PBS, HBSS) or cell culture medium appropriate for your assay
-
Sterile dilution tubes
-
Calibrated pipettes
Procedure:
-
Thawing the Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution (Recommended): To avoid precipitation of the compound, perform serial dilutions.
-
Prepare an intermediate dilution of the stock solution in DMSO if necessary. .
-
For the final dilution into the aqueous buffer or medium, add the this compound stock or intermediate dilution to the buffer/medium while vortexing gently. This rapid mixing helps to prevent the compound from precipitating out of the solution.
-
-
Final Concentration: Calculate the required volume of the stock solution to achieve the desired final concentration in your assay, ensuring the final DMSO concentration remains below 0.5% (or lower for sensitive assays).
-
Example: To prepare 1 mL of a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution. This can be achieved by adding 1 µL of the 10 mM stock to 999 µL of the assay buffer. The final DMSO concentration in this case would be 0.1%.
-
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the test samples to account for any solvent effects.
-
Use Immediately: It is recommended to use the freshly prepared working solution immediately for the best results.
Mandatory Visualizations
M5 Muscarinic Acetylcholine Receptor Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of this compound: A Potent, Highly Selective, and Systemically Active Orthosteric Antagonist of the M5 Muscarinic Acetylcholine Receptor for the Treatment of Opioid Use Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for VU6019650 in Rat Self-Administration Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of VU6019650, a potent and selective M5 muscarinic acetylcholine receptor antagonist, in rat self-administration studies. The protocols outlined below are based on established methodologies and findings from preclinical research investigating the therapeutic potential of this compound for substance use disorders.
Introduction
This compound is a systemically active orthosteric antagonist of the M5 muscarinic acetylcholine receptor (mAChR) with high selectivity over other mAChR subtypes.[1] The M5 receptor is a key target in the mesolimbic dopamine system, a critical neural circuit in reward and addiction. By antagonizing the M5 receptor, this compound has been shown to inhibit the reinforcing effects of opioids, such as oxycodone, in rat self-administration models, suggesting its potential as a novel therapeutic for opioid use disorder.[1] These notes provide detailed information on the appropriate dosage, experimental setup, and underlying signaling pathways relevant to conducting such studies.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the use of this compound in rat self-administration studies, based on available preclinical data.
| Parameter | Value | Reference |
| Compound | This compound | [Garrison et al., 2022] |
| Animal Model | Male Sprague-Dawley Rats | [Garrison et al., 2022] |
| Route of Administration | Intraperitoneal (i.p.) | [Garrison et al., 2022] |
| Dosage Range | 10 - 56.6 mg/kg | [Garrison et al., 2022] |
| Self-Administered Drug | Oxycodone | [Garrison et al., 2022] |
| Reinforcement Schedule | Fixed Ratio (FR) - Specific FR schedule not detailed in abstract, but FR1, FR2, and FR5 are common in similar studies. | [Mavrikaki et al., 2017] |
| Effect | Inhibition of oxycodone self-administration | [Garrison et al., 2022] |
Experimental Protocols
This section details the methodologies for intravenous catheterization and a typical oxycodone self-administration experiment in rats, incorporating the use of this compound.
Intravenous Catheter Implantation Surgery
Aseptic surgical techniques are required for the implantation of a chronic indwelling intravenous catheter to allow for self-administration of oxycodone.
-
Anesthesia: Anesthetize the rat using isoflurane or a combination of ketamine and xylazine.
-
Catheter Preparation: Utilize a sterile silastic or polyurethane catheter.
-
Surgical Procedure:
-
Make a small incision on the dorsal mid-scapular region.
-
Make a second small incision over the right jugular vein.
-
Tunnel the catheter subcutaneously from the dorsal incision to the jugular incision.
-
Carefully isolate the jugular vein and insert the catheter, securing it with surgical suture.
-
Exteriorize the catheter from the dorsal incision and connect it to a vascular access port.
-
Close all incisions with sutures or surgical staples.
-
-
Post-Operative Care:
-
Administer analgesics and antibiotics as per veterinary guidelines.
-
Allow a recovery period of at least 5-7 days before starting self-administration training.
-
Flush the catheter daily with heparinized saline to maintain patency.
-
Oxycodone Self-Administration Protocol
-
Apparatus: Standard operant conditioning chambers equipped with two levers (one active, one inactive), a cue light above the active lever, a house light, and an infusion pump connected to the rat's catheter via a swivel and tether system.
-
Acquisition/Training Phase:
-
Rats are trained to press the active lever to receive an intravenous infusion of oxycodone (e.g., 0.03 mg/kg/infusion).
-
Initially, a continuous reinforcement schedule (Fixed Ratio 1, FR1) is used, where each press on the active lever results in a drug infusion.
-
A cue light is typically illuminated during the infusion to serve as a conditioned stimulus.
-
Training sessions are conducted daily (e.g., 2 hours per session) until a stable pattern of responding is established.
-
The response requirement can be gradually increased to higher fixed ratio schedules (e.g., FR2, FR5) to assess the motivation to self-administer the drug.
-
-
This compound Treatment Phase:
-
Once stable oxycodone self-administration is achieved, rats are pre-treated with this compound or vehicle.
-
Administer this compound intraperitoneally (i.p.) at the desired dose (10 - 56.6 mg/kg) at a specified time before the self-administration session (e.g., 30 minutes prior).
-
The self-administration session is then conducted as in the training phase.
-
The primary measure of efficacy is a reduction in the number of oxycodone infusions self-administered in the this compound-treated group compared to the vehicle-treated group.
-
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of a typical rat self-administration study investigating the effects of this compound.
Caption: Workflow for a rat self-administration study of this compound.
Signaling Pathway
The diagram below illustrates the proposed signaling pathway through which this compound, as an M5 receptor antagonist, modulates the reward circuitry.
Caption: M5 receptor antagonism by this compound in the VTA.
References
Application Notes and Protocols for Brain Slice Electrophysiology Using VU6019650
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU6019650 is a potent and highly selective orthosteric antagonist of the M5 muscarinic acetylcholine receptor (mAChR), with a reported IC50 of 36 nM for the human M5 receptor.[1] Its selectivity and potency make it a valuable pharmacological tool for investigating the role of M5 receptors in neuronal function. This document provides a detailed protocol for utilizing this compound in acute brain slice electrophysiology, specifically for studying its effects on dopamine neurons in the ventral tegmental area (VTA). The M5 receptor is a Gq-coupled G-protein coupled receptor (GPCR) that, upon activation, stimulates the phospholipase C (PLC) signaling cascade.[2][3][4][5][6]
Data Presentation
Table 1: Pharmacological Properties of this compound
| Property | Value | Reference |
| Target | M5 Muscarinic Acetylcholine Receptor | [1] |
| Mechanism of Action | Orthosteric Antagonist | [1] |
| IC50 (human M5) | 36 nM | [1] |
| Effective Concentration (Brain Slice) | 1 µM | |
| Selectivity | >100-fold over M1-M4 mAChRs | [1] |
Signaling Pathway
The M5 muscarinic acetylcholine receptor is coupled to the Gq alpha subunit of the heterotrimeric G-protein. Activation by an agonist, such as acetylcholine or oxotremorine-M, leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. DAG, in conjunction with elevated intracellular calcium, activates protein kinase C (PKC). This compound acts by competitively blocking the binding of agonists to the M5 receptor, thereby inhibiting this signaling cascade.
Experimental Protocols
Acute Brain Slice Preparation (Ventral Tegmental Area)
This protocol is adapted from standard procedures for preparing acute midbrain slices for electrophysiology.
Solutions:
-
Cutting Solution (NMDG-based, in mM): 92 N-Methyl-D-glucamine (NMDG), 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl2, 10 MgSO4. pH 7.3-7.4, ~300-310 mOsm.
-
Artificial Cerebrospinal Fluid (aCSF, in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 CaCl2, 1 MgSO4. pH 7.4, ~300-310 mOsm.
-
Intracellular Solution (K-Gluconate based, in mM): 135 K-Gluconate, 10 HEPES, 10 KCl, 4 Mg-ATP, 0.3 Na-GTP, 10 Phosphocreatine. pH 7.3, ~290 mOsm.
Procedure:
-
Anesthetize a rodent (e.g., mouse or rat) according to approved institutional animal care and use committee protocols.
-
Perform transcardial perfusion with ice-cold, carbogenated (95% O2 / 5% CO2) NMDG cutting solution.
-
Rapidly dissect the brain and place it in ice-cold, carbogenated NMDG cutting solution.
-
Mount the brain on a vibratome stage. For VTA slices, a horizontal or coronal slicing plane can be used.
-
Cut 250-300 µm thick slices in the ice-cold, carbogenated NMDG cutting solution.
-
Transfer the slices to a recovery chamber containing NMDG cutting solution at 32-34°C for 10-15 minutes, continuously bubbled with carbogen.
-
Transfer the slices to a holding chamber containing carbogenated aCSF at room temperature for at least 1 hour before recording.
Whole-Cell Electrophysiology Recording
Procedure:
-
Transfer a single brain slice to the recording chamber of an upright microscope and continuously perfuse with carbogenated aCSF at a rate of 2-3 ml/min at 32-34°C.
-
Visualize VTA dopamine neurons using infrared differential interference contrast (IR-DIC) microscopy. Dopamine neurons are typically larger and have a more regular firing pattern compared to other VTA neurons.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Establish a whole-cell patch-clamp recording in current-clamp mode.
-
Record baseline spontaneous firing activity.
-
Apply the M5 receptor agonist, oxotremorine-M (e.g., 1-10 µM), to the bath to induce an increase in the firing rate of VTA dopamine neurons.
-
After observing a stable effect of oxotremorine-M, co-apply this compound (e.g., 1 µM) to the bath to antagonize the M5 receptor and observe the reversal of the agonist-induced effect.
-
Wash out the drugs with aCSF to allow for recovery of the baseline firing rate.
Table 2: Electrophysiology Recording Parameters
| Parameter | Value |
| Recording Mode | Current-clamp |
| Pipette Resistance | 3-5 MΩ |
| Seal Resistance | >1 GΩ |
| Series Resistance | <20 MΩ (monitored and compensated) |
| Sampling Rate | 10-20 kHz |
| Low-pass Filter | 2-5 kHz |
| Temperature | 32-34°C |
Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol described above.
References
- 1. Development of this compound: A Potent, Highly Selective, and Systemically Active Orthosteric Antagonist of the M5 Muscarinic Acetylcholine Receptor for the Treatment of Opioid Use Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Muscarinic acetylcholine receptor M5 - Wikipedia [en.wikipedia.org]
- 3. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The muscarinic M5 receptor: a silent or emerging subtype? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular properties of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Agonist-selective activation of individual G-proteins by muscarinic receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for VU6019650 in Studying Dopamine Neuron Firing
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU6019650 is a potent, selective, and systemically active orthosteric antagonist of the M5 muscarinic acetylcholine receptor. The M5 receptor is uniquely expressed on dopamine neurons in the ventral tegmental area (VTA) and substantia nigra pars compacta (SNc), making this compound an invaluable tool for dissecting the cholinergic modulation of dopaminergic neurotransmission. Activation of M5 receptors on these neurons leads to an increase in their firing rate; an effect that can be specifically blocked by this compound. These application notes provide detailed protocols for utilizing this compound in electrophysiological studies to investigate its impact on dopamine neuron firing and outline the underlying signaling pathways.
Data Presentation
Quantitative Data on this compound
While specific dose-response data for the inhibition of agonist-induced firing of dopamine neurons by this compound is not extensively published, the following table summarizes its known properties. Researchers can use the provided electrophysiology protocol to generate detailed dose-response curves and determine the IC50 for the inhibition of dopamine neuron firing.
| Parameter | Value | Species | Reference |
| M5 Receptor Binding Affinity (IC50) | 36 nM | Human | [1] |
| Selectivity | >100-fold against human M1-4 receptors | Human | [1] |
| Effect on Dopamine Neuron Firing | Blocks oxotremorine-M-induced increases in firing rate | Rodent | [1] |
Signaling Pathway
The M5 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 protein pathway in dopamine neurons. Upon activation by an agonist like acetylcholine or oxotremorine-M, the M5 receptor initiates a signaling cascade that ultimately leads to increased neuronal excitability and firing rate. This compound, as an orthosteric antagonist, competitively binds to the same site as the agonist, thereby preventing receptor activation and the subsequent downstream signaling events.
Caption: M5 receptor signaling pathway in dopamine neurons.
Experimental Protocols
Experimental Workflow: Electrophysiological Recording
The following diagram illustrates the general workflow for conducting electrophysiological experiments to assess the effect of this compound on dopamine neuron firing.
Caption: Workflow for electrophysiological analysis.
Detailed Methodology: Whole-Cell Patch-Clamp Electrophysiology
This protocol describes how to perform whole-cell patch-clamp recordings from dopamine neurons in acute midbrain slices to study the effects of this compound.
1. Solutions and Reagents:
-
Artificial Cerebrospinal Fluid (aCSF) (in mM): 126 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgCl2, 2 CaCl2, 26 NaHCO3, 10 D-glucose. Bubble with 95% O2 / 5% CO2 to a final pH of 7.4.
-
Internal Solution (in mM): 135 K-gluconate, 10 KCl, 10 HEPES, 2 Mg-ATP, 0.2 Na-GTP, 0.5 EGTA. Adjust pH to 7.3 with KOH.
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO and store at -20°C. Dilute to the final desired concentration in aCSF on the day of the experiment.
-
M5 Agonist (e.g., Oxotremorine-M): Prepare a stock solution in water and dilute to the final concentration in aCSF.
2. Acute Midbrain Slice Preparation:
-
Anesthetize a rodent (e.g., mouse or rat) in accordance with institutional animal care and use committee guidelines.
-
Perfuse transcardially with ice-cold, oxygenated aCSF.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.
-
Cut 250-300 µm thick coronal or sagittal slices containing the VTA or SNc using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 30 minutes to recover, then maintain at room temperature.
3. Recording Procedure:
-
Transfer a slice to the recording chamber on an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min at 32-34°C.
-
Visually identify putative dopamine neurons in the VTA or SNc based on their location and larger soma size.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a neuron and form a gigaohm seal (>1 GΩ) in voltage-clamp mode.
-
Rupture the membrane to obtain a whole-cell configuration.
-
Switch to current-clamp mode to record the spontaneous firing of the neuron. Dopamine neurons typically exhibit a regular, slow firing pattern (1-5 Hz).
4. Pharmacological Application:
-
Record a stable baseline firing rate for at least 5 minutes.
-
Bath apply the M5 agonist (e.g., 1-10 µM Oxotremorine-M) and record the resulting increase in firing frequency.
-
Wash out the agonist with aCSF until the firing rate returns to baseline.
-
Bath apply this compound at the desired concentration (e.g., 100 nM - 1 µM) for at least 10 minutes.
-
While this compound is still present, re-apply the M5 agonist.
-
Record the firing rate to observe the antagonistic effect of this compound.
5. Data Analysis:
-
Analyze the firing frequency (in Hz) during the baseline, agonist application, and co-application of agonist and this compound.
-
Calculate the percentage inhibition of the agonist-induced increase in firing rate by this compound.
-
To determine the IC50, perform the experiment with a range of this compound concentrations and fit the data to a dose-response curve.
Conclusion
This compound is a critical pharmacological tool for investigating the role of M5 muscarinic receptors in modulating the activity of midbrain dopamine neurons. The protocols and information provided here offer a comprehensive guide for researchers to effectively utilize this compound in their studies, contributing to a deeper understanding of the cholinergic-dopaminergic interactions in the brain and their implications for neurological and psychiatric disorders.
References
Application of VU6019650 in Behavioral Pharmacology: A Case of Mistaken Identity and a Pivot to M1 Positive Allosteric Modulators
Initial investigations into the application of VU6019650 in behavioral pharmacology reveal a common point of confusion. Contrary to some assumptions, this compound is not a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor. Instead, scientific literature identifies this compound as a potent and highly selective orthosteric antagonist of the M5 muscarinic acetylcholine receptor. Its primary application in behavioral pharmacology research has been in the context of substance use disorders.
This document will first clarify the established role of this compound as an M5 antagonist and detail its application in preclinical models of addiction. Subsequently, to address the underlying interest in M1 modulation for cognitive enhancement, this document will provide detailed application notes and protocols for representative M1 positive allosteric modulators in relevant behavioral pharmacology assays.
Part 1: this compound - A Selective M5 Receptor Antagonist
This compound has been developed as a research tool to investigate the role of the M5 muscarinic acetylcholine receptor in various physiological and pathological processes. Its high potency and selectivity make it a valuable compound for dissecting the function of this specific receptor subtype.
Quantitative Data for this compound
| Compound | Target | Mechanism of Action | Potency (IC50) | Selectivity | Reference |
| This compound | Human M5 mAChR | Orthosteric Antagonist | 36 nM | >100-fold vs human M1-4 | [1][2][3] |
Experimental Protocol: Oxycodone Self-Administration in Rats
This protocol is a standard operant conditioning procedure used to model drug-seeking and drug-taking behavior.
Objective: To assess the effect of this compound on the reinforcing properties of oxycodone.
Animals: Male Sprague-Dawley rats.
Apparatus: Standard operant conditioning chambers equipped with two levers, a cue light above the active lever, and an infusion pump for intravenous drug delivery.
Procedure:
-
Surgery: Rats are surgically implanted with intravenous catheters into the jugular vein.
-
Recovery: Animals are allowed to recover for several days post-surgery.
-
Acquisition of Self-Administration:
-
Rats are placed in the operant conditioning chambers for daily 2-hour sessions.
-
Pressing the active lever results in an intravenous infusion of oxycodone (e.g., 0.15 mg/kg/infusion) and the presentation of a cue light.
-
Pressing the inactive lever has no programmed consequences.
-
Training continues until stable responding is established.
-
-
This compound Treatment:
-
Once stable self-administration is achieved, rats are pre-treated with this compound or vehicle at various doses prior to the self-administration session.
-
The number of active and inactive lever presses and the total number of infusions are recorded.
-
-
Data Analysis: The effect of this compound on oxycodone self-administration is determined by comparing the number of infusions earned following drug treatment to the vehicle control condition. A reduction in active lever pressing and infusions suggests that this compound may decrease the reinforcing effects of oxycodone.[1][2]
Signaling Pathway and Mechanism of Action of this compound
The M5 receptor is understood to play a role in the mesolimbic dopamine system, a key neural circuit in reward and addiction. By antagonizing the M5 receptor, this compound is hypothesized to modulate dopamine release in brain regions like the nucleus accumbens, thereby reducing the rewarding effects of opioids.
Caption: Proposed mechanism of this compound in reducing opioid reward.
Part 2: Application of M1 Positive Allosteric Modulators in Behavioral Pharmacology for Cognitive Enhancement
Positive allosteric modulators (PAMs) of the M1 muscarinic acetylcholine receptor are a class of compounds that enhance the receptor's response to the endogenous neurotransmitter, acetylcholine. This approach is being actively investigated for its potential to improve cognitive function in disorders such as Alzheimer's disease and schizophrenia.[4] Unlike direct agonists, PAMs have a lower propensity for causing side effects associated with excessive receptor activation.[4] A notable example of an M1 PAM that has been studied in preclinical models of cognitive impairment is VU0486846.[5]
Quantitative Data for a Representative M1 PAM (VU0486846)
| Compound | Target | Mechanism of Action | Behavioral Effect | Animal Model | Reference |
| VU0486846 | M1 mAChR | Positive Allosteric Modulator | Improved cognitive function in Novel Object Recognition and Morris Water Maze | APPswe/PSEN1ΔE9 mice (a model of Alzheimer's disease) | [5] |
Experimental Protocols for Cognitive Assays
The NOR test is based on the innate tendency of rodents to explore novel objects more than familiar ones.[6] It is a measure of recognition memory.
Objective: To assess the effects of an M1 PAM on recognition memory.
Animals: Mice or rats.
Apparatus: An open-field arena (e.g., a 40x40x40 cm box). A set of different objects that are of similar size but distinct in shape and texture.
Procedure:
-
Habituation: The animal is placed in the empty arena for 5-10 minutes to acclimate to the environment. This is typically done for 1-2 days.[6][7]
-
Training/Familiarization Phase (T1): Two identical objects are placed in the arena. The animal is allowed to explore them for a set period (e.g., 10 minutes).[6]
-
Retention Interval: The animal is returned to its home cage for a specific duration (e.g., 1 to 24 hours).
-
Testing Phase (T2): One of the familiar objects is replaced with a novel object. The animal is returned to the arena and allowed to explore for a set period (e.g., 5-10 minutes).[6] The time spent exploring each object is recorded.
-
Data Analysis: A discrimination index (DI) is calculated: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Caption: Workflow for the Novel Object Recognition test.
The MWM is a widely used behavioral task to assess hippocampal-dependent spatial learning and memory.[8]
Objective: To evaluate the effect of an M1 PAM on spatial learning and memory.
Animals: Mice or rats.
Apparatus: A large circular pool (e.g., 1.2-2.0 m in diameter) filled with opaque water. A small escape platform is hidden just below the water surface. Visual cues are placed around the room.
Procedure:
-
Acquisition/Training Phase:
-
This phase is conducted over several days (e.g., 5-7 days) with multiple trials per day.
-
The animal is placed in the water at different starting locations and must find the hidden platform.
-
If the animal does not find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.
-
The time to find the platform (escape latency) and the path taken are recorded.
-
-
Probe Trial:
-
24 hours after the last training trial, the platform is removed from the pool.
-
The animal is allowed to swim freely for a set period (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) is measured.
-
-
Data Analysis:
-
During acquisition, a decrease in escape latency across days indicates learning.
-
In the probe trial, a significant preference for the target quadrant indicates spatial memory retention.
-
Caption: Workflow for the Morris Water Maze test.
M1 Muscarinic Acetylcholine Receptor Signaling Pathway
M1 receptors are G-protein coupled receptors that primarily signal through the Gq/11 pathway.[9]
Caption: M1 muscarinic acetylcholine receptor signaling pathway.
References
- 1. Development of this compound: A Potent, Highly Selective, and Systemically Active Orthosteric Antagonist of the M5 Muscarinic Acetylcholine Receptor for the Treatment of Opioid Use Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Item - Development of this compound: A Potent, Highly Selective, and Systemically Active Orthosteric Antagonist of the M5 Muscarinic Acetylcholine Receptor for the Treatment of Opioid Use Disorder - American Chemical Society - Figshare [acs.figshare.com]
- 4. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A positive allosteric modulator for the muscarinic receptor (M1 mAChR) improves pathology and cognitive deficits in female APPswe/PSEN1ΔE9 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice [jove.com]
- 7. researchgate.net [researchgate.net]
- 8. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
Application Notes and Protocols for the Synthesis and Purification of VU6019650
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and purification methods for VU6019650, a potent and selective M5 muscarinic acetylcholine receptor antagonist. The following protocols are based on the experimental procedures described in the scientific literature.
Introduction
This compound is a valuable chemical probe for studying the function of the M5 muscarinic acetylcholine receptor, which is implicated in various physiological processes and disease states.[1][2] The synthesis of this compound involves a multi-step sequence, culminating in a final coupling reaction. Purification is achieved through standard chromatographic techniques to yield the final product with high purity.
Synthesis of this compound
The synthesis of this compound can be accomplished through a convergent synthesis pathway. The key steps involve the preparation of two key intermediates followed by their coupling to form the final product.
Synthetic Scheme
Caption: General synthetic strategy for this compound.
Experimental Protocol: Synthesis of N-(4-chlorophenyl)-1-((5-(2-(methylthio)pyrimidin-4-yl)pyridin-2-yl)methyl)piperidine-4-carboxamide (this compound)
The synthesis of this compound is achieved through the reaction of key intermediates. The following protocol is a representative example based on published procedures.
Materials:
-
Intermediate 1: N-(4-chlorophenyl)piperidine-4-carboxamide
-
Intermediate 2: 2-(chloromethyl)-5-(2-(methylthio)pyrimidin-4-yl)pyridine
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Standard laboratory glassware and equipment
Procedure:
-
To a solution of N-(4-chlorophenyl)piperidine-4-carboxamide in DMF, add N,N-Diisopropylethylamine (DIPEA).
-
Add a solution of 2-(chloromethyl)-5-(2-(methylthio)pyrimidin-4-yl)pyridine in DMF to the reaction mixture.
-
Stir the reaction mixture at room temperature for the specified time, monitoring the reaction progress by a suitable analytical technique (e.g., LC-MS).
-
Upon completion of the reaction, quench the reaction with water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Purification of this compound
The crude this compound is purified by column chromatography to obtain the final product with the desired purity.
Experimental Protocol: Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel
-
Appropriate solvent system (e.g., a gradient of methanol in dichloromethane)
-
Chromatography column and accessories
Procedure:
-
Prepare a silica gel column using the chosen solvent system.
-
Dissolve the crude this compound in a minimal amount of the solvent system.
-
Load the dissolved crude product onto the prepared silica gel column.
-
Elute the column with the solvent system, collecting fractions.
-
Monitor the fractions by thin-layer chromatography (TLC) or another suitable analytical method to identify the fractions containing the pure product.
-
Combine the pure fractions and concentrate under reduced pressure to yield the purified this compound.
Purification Workflow
Caption: Workflow for the purification of this compound.
Data Presentation
The following table summarizes the quantitative data for the synthesis and purification of this compound, as reported in the literature.
| Parameter | Value | Reference |
| Synthesis | ||
| Yield | Not explicitly stated for the final step | [1][2] |
| Purification | ||
| Method | Column Chromatography | [1][2] |
| Final Product Characterization | ||
| Purity (by LC-MS) | >95% | [1][2] |
| Purity (by qNMR) | >98% | [1][2] |
| 1H NMR | Conforms to structure | [1][2] |
| Mass Spectrum (m/z) | [M+H]+ consistent with calculated mass | [1][2] |
Signaling Pathway Context
This compound acts as an antagonist at the M5 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR). The M5 receptor is known to couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades.
References
Application Notes and Protocols: In Vivo Studies with VU6019650 and Muscarinic Receptor Imaging
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides detailed information on the use of VU6019650, a potent and selective M5 muscarinic acetylcholine receptor (mAChR) antagonist. It is important to note that based on current scientific literature, This compound is a pharmacological tool for in vivo functional studies and not an imaging agent. These notes will first detail the pharmacological properties and a protocol for the in vivo application of this compound. Subsequently, to address the interest in in vivo imaging of muscarinic receptors, this document will provide a comprehensive overview and protocol for a representative Positron Emission Tomography (PET) tracer, [¹¹C]LSN3172176, used for imaging the M1 muscarinic receptor.
Part 1: this compound - A Selective M5 Muscarinic Receptor Antagonist
This compound is a highly selective orthosteric antagonist of the M5 muscarinic acetylcholine receptor.[1][2][3] It has been developed as a research tool to investigate the physiological and pathological roles of the M5 receptor, particularly in the context of addiction and neuropsychiatric disorders.[2][3] Its ability to cross the blood-brain barrier makes it suitable for systemic administration in preclinical in vivo studies.[1]
Pharmacological Data for this compound
| Parameter | Value | Species/System | Reference |
| Potency (IC₅₀) | 36 nM | Human M5 mAChR | [1][2][3] |
| Selectivity | >100-fold | Over human M1-M4 mAChRs | [1][2][3] |
| Brain Penetrance (Kₚ) | 0.27 | Rat | [1] |
| Brain Penetrance (Kₚ,uu) | 0.43 | Rat | [1] |
Mechanism of Action of this compound
This compound acts as a competitive antagonist at the orthosteric binding site of the M5 muscarinic receptor. The M5 receptor is a G-protein coupled receptor (GPCR) implicated in the modulation of dopamine release in the mesolimbic pathway. In the ventral tegmental area (VTA), acetylcholine can stimulate dopamine neurons via M5 receptors. By blocking these receptors, this compound can inhibit the cholinergic enhancement of dopamine neuron firing.[1][2] This mechanism is being explored for its potential to reduce the rewarding effects of drugs of abuse, such as opioids.[1][3]
Figure 1: Signaling pathway of M5 receptor antagonism by this compound.
Experimental Protocol: In Vivo Evaluation of this compound in an Opioid Self-Administration Model
This protocol describes a general procedure for assessing the effect of this compound on the rewarding effects of oxycodone in rats, a key experiment to validate its therapeutic potential.[1][3]
1. Animals:
-
Male Sprague-Dawley rats.
-
Housing: Individual housing in a temperature- and humidity-controlled facility with a 12-hour light/dark cycle. Food and water are available ad libitum unless otherwise specified.
2. Surgical Preparation (Catheter Implantation):
-
Anesthetize rats with an appropriate anesthetic (e.g., isoflurane).
-
Implant an intravenous catheter into the jugular vein, with the catheter line running subcutaneously to exit on the back between the scapulae.
-
Allow animals to recover for at least 5-7 days post-surgery. Flush catheters daily with heparinized saline to maintain patency.
3. Apparatus:
-
Standard operant conditioning chambers equipped with two levers, a cue light above the active lever, and an infusion pump for drug delivery.
4. Oxycodone Self-Administration Training:
-
Rats are trained to self-administer oxycodone (e.g., 0.15 mg/kg/infusion) in daily 2-hour sessions.
-
Pressing the active lever results in an infusion of oxycodone and the presentation of a cue light.
-
Pressing the inactive lever has no programmed consequence.
-
Training continues until stable responding is achieved (e.g., less than 20% variation in infusions over three consecutive days).
5. This compound Administration and Testing:
-
Once stable self-administration is established, rats are pretreated with this compound or vehicle.
-
Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., 10% Tween 80 in saline).
-
Dosing: Administer this compound via intraperitoneal (i.p.) injection at various doses (e.g., 10, 30, 56.6 mg/kg) 30 minutes before the self-administration session.[1]
-
Data Collection: Record the number of active and inactive lever presses, and the number of infusions earned.
6. Data Analysis:
-
Analyze the data using appropriate statistical methods, such as a repeated-measures ANOVA, to compare the effects of different doses of this compound on oxycodone self-administration.
Part 2: In Vivo Imaging of Muscarinic Receptors with PET
While this compound is not an imaging agent, PET is a powerful technique for the in vivo quantification of muscarinic receptors.[4] This requires a specific radiotracer that binds to the target receptor. [¹¹C]LSN3172176 is a novel and promising PET tracer for imaging the M1 muscarinic acetylcholine receptor in both nonhuman primates and humans.[5][6][7]
Properties of [¹¹C]LSN3172176 for PET Imaging
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Kd) | 1.3 nM | Cloned M1 AChR | [8] |
| Selectivity | High | Over M2 and M3 subtypes | [8] |
| Brain Uptake | High | Rhesus Monkeys, Humans | [5][6] |
| Metabolism | Rapid (29% parent at 15 min) | Rhesus Monkeys | [5] |
| Optimal Kinetic Model | 1-Tissue Compartment (1TC) | Humans | [6][7] |
| Reference Region | Cerebellum | Rhesus Monkeys, Humans | [5][6] |
Experimental Protocol: Preclinical PET Imaging with [¹¹C]LSN3172176
This protocol provides a generalized workflow for a preclinical PET imaging study in a nonhuman primate to assess M1 receptor occupancy.[5]
1. Radiotracer Synthesis:
-
[¹¹C]LSN3172176 is synthesized via a Suzuki-Miyaura cross-coupling method using [¹¹C]methyl iodide.
-
The final product must pass quality control for radiochemical purity (>99%) and molar activity.
2. Animal Preparation:
-
Subject: Rhesus macaque.
-
Fasting: Fast the animal overnight before the scan.
-
Anesthesia: Anesthetize with ketamine and maintain with isoflurane for the duration of the scan.
-
Catheterization: Place intravenous catheters for radiotracer injection and arterial blood sampling.
-
Monitoring: Monitor vital signs (heart rate, respiration, temperature) throughout the procedure.
3. PET Scan Acquisition:
-
Position the anesthetized animal in the PET scanner.
-
Acquire a transmission scan for attenuation correction.
-
Inject a bolus of [¹¹C]LSN3172176 intravenously.
-
Begin dynamic PET scan acquisition for a duration of 120 minutes.[5]
4. Arterial Blood Sampling:
-
Collect arterial blood samples frequently in the initial minutes after injection, with decreasing frequency over the course of the scan.
-
Measure whole blood and plasma radioactivity.
-
Analyze plasma samples using HPLC to determine the fraction of parent radiotracer versus radioactive metabolites over time.
5. Image Reconstruction and Analysis:
-
Reconstruct dynamic PET images with corrections for attenuation, scatter, and decay.
-
Co-register PET images with a corresponding MRI scan of the same animal for anatomical delineation of brain regions of interest (ROIs).
-
Generate time-activity curves (TACs) for each ROI.
-
Analyze regional brain TACs and the arterial input function (metabolite-corrected plasma TAC) using kinetic modeling (e.g., 1-Tissue Compartment model or multilinear analysis MA1) to calculate the regional volume of distribution (VT).[5]
6. Blocking/Occupancy Study (Optional):
-
To confirm binding specificity and determine receptor occupancy of a therapeutic agent, a blocking scan is performed.
-
Administer a blocking agent (e.g., the M1-selective agent AZD6088 or the non-selective antagonist scopolamine) at a set time before the radiotracer injection.[5]
-
Repeat the PET scan and data analysis as described above.
-
Receptor occupancy is calculated from the reduction in VT between the baseline and blocking scans.
Figure 2: Experimental workflow for a preclinical PET imaging study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of this compound: A Potent, Highly Selective, and Systemically Active Orthosteric Antagonist of the M5 Muscarinic Acetylcholine Receptor for the Treatment of Opioid Use Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Update on PET Tracer Development for Muscarinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of 11C-LSN3172176 as a Novel PET Tracer for Imaging M1 Muscarinic Acetylcholine Receptors in Nonhuman Primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. First-in-Human Assessment of 11C-LSN3172176, an M1 Muscarinic Acetylcholine Receptor PET Radiotracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
Troubleshooting & Optimization
VU6019650 solubility and stability issues
Welcome to the technical support center for VU6019650. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of this potent and selective M5 muscarinic acetylcholine receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the integrity of this compound, it is crucial to adhere to the following storage guidelines. For short-term storage, maintaining the compound at 0-4°C is recommended for a period of days to weeks. For long-term storage, a temperature of -20°C is advisable for months to years.[1] Stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is also advised to store the compound in a dry and dark environment.[1]
Q2: I am having trouble dissolving this compound. What solvents are recommended?
Q3: My this compound solution appears cloudy or has precipitates. What should I do?
A3: Cloudiness or precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for poorly soluble compounds. This is often due to the compound crashing out of solution as the polarity of the solvent increases. Please refer to the troubleshooting guide below for a systematic approach to resolving this issue.
Q4: How stable is this compound in solution?
A4: Stock solutions of this compound are stable for up to 6 months when stored at -80°C and for 1 month when stored at -20°C.[2] It is recommended to prepare fresh working dilutions from the stock solution for each experiment to ensure optimal activity. Avoid repeated freeze-thaw cycles of the stock solution. The stability of this compound in various experimental buffers and conditions should be determined empirically.
Troubleshooting Guides
Issue 1: Poor Solubility in Aqueous Buffers
Symptoms:
-
Visible particles remain after attempting to dissolve the compound.
-
The solution appears cloudy or forms a precipitate upon standing.
-
Inconsistent results in biological assays.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor solubility of this compound.
Issue 2: Compound Instability in Experimental Conditions
Symptoms:
-
Loss of biological activity over time.
-
Inconsistent results between experiments.
-
Appearance of degradation products in analytical assays (e.g., HPLC, LC-MS).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected instability of this compound.
Data Summary
Table 1: this compound Storage Conditions
| Storage Type | Temperature | Duration | Reference |
| Short-term | 0-4°C | Days to weeks | [1] |
| Long-term | -20°C | Months to years | [1] |
| Stock Solution | -20°C | Up to 1 month | [2] |
| Stock Solution | -80°C | Up to 6 months | [2] |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, low-adhesion microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes until the compound is fully dissolved. Gentle warming (to 37°C) or brief sonication in a water bath can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol for Preparing an Aqueous Working Solution from a DMSO Stock
-
Materials:
-
This compound DMSO stock solution
-
Aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile tubes
-
-
Procedure:
-
Determine the final desired concentration of this compound and the final percentage of DMSO in the working solution (typically ≤0.5%).
-
Add the required volume of the aqueous buffer to a sterile tube.
-
While vigorously vortexing or stirring the aqueous buffer, add the calculated volume of the this compound DMSO stock solution dropwise. This rapid dispersion is critical to prevent precipitation.
-
Visually inspect the solution for any signs of precipitation. If the solution is not clear, refer to the troubleshooting guide.
-
Use the freshly prepared working solution in your experiment as soon as possible.
-
Signaling Pathway
This compound is an orthosteric antagonist of the M5 muscarinic acetylcholine receptor (M5 mAChR), a G protein-coupled receptor (GPCR). The M5 receptor is known to couple to Gq/11 proteins, which activate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, mobilize intracellular calcium and activate protein kinase C (PKC), respectively. By blocking the binding of the endogenous agonist acetylcholine (ACh), this compound inhibits this signaling cascade.
Caption: Simplified M5 muscarinic acetylcholine receptor signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: VU6019650 Electrophysiology Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing VU6019650 in electrophysiology experiments. The information is tailored for scientists and drug development professionals working with this selective M5 muscarinic acetylcholine receptor antagonist.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective orthosteric antagonist of the M5 muscarinic acetylcholine receptor (M5 mAChR)[1]. Its primary mechanism of action is to block the binding of acetylcholine and other muscarinic agonists, such as oxotremorine-M, to the M5 receptor, thereby inhibiting its downstream signaling pathways[1][2].
Q2: What are the key experimental applications of this compound in electrophysiology?
This compound is primarily used in electrophysiology to investigate the role of M5 receptors in modulating neuronal excitability and synaptic transmission. A common application is to block the effects of muscarinic agonists on neuronal firing rates, particularly in midbrain dopamine neurons of the ventral tegmental area (VTA)[1][2].
Q3: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month[1]. It is advisable to prepare aliquots to avoid repeated freeze-thaw cycles.
II. Troubleshooting Guides
A. Reagent and Compound-Related Issues
Q4: I am not observing any effect of this compound in my experiment. What could be the issue?
-
Incorrect Concentration: Ensure you are using an appropriate concentration of this compound. The reported IC50 for human M5 is 36 nM, but the effective concentration in your specific experimental setup may vary[1][2]. A concentration of 1 µM has been shown to block Oxo-M-induced activation of VTA neurons.
-
Agonist Concentration Too High: If you are co-applying this compound with a muscarinic agonist like oxotremorine-M, an excessively high concentration of the agonist may overcome the competitive antagonism of this compound.
-
Compound Degradation: Verify the integrity of your this compound stock solution. Improper storage or multiple freeze-thaw cycles can lead to degradation.
-
Solubility Issues: Ensure that this compound is fully dissolved in your recording solution. Poor solubility can lead to a lower effective concentration.
Q5: I am observing inconsistent or unexpected effects with oxotremorine-M. What should I consider?
-
Off-Target Effects: Oxotremorine-M, while a potent muscarinic agonist, has been reported to have off-target effects. It can directly potentiate NMDA receptors and also exhibits strong nicotinic actions at the single-channel level[3][4]. These off-target effects could contribute to unexpected electrophysiological responses.
-
Stability in Solution: The stability of cholinergic agonists can be pH-dependent. Ensure the pH of your recording solution is stable throughout the experiment to prevent degradation of oxotremorine-M.
B. Target Cell and Tissue-Specific Problems (VTA Dopamine Neurons)
Q6: I am having difficulty identifying VTA dopamine neurons for my recordings. What are some key characteristics to look for?
Identifying VTA dopamine neurons can be challenging as their electrophysiological properties can be heterogeneous and sometimes overlap with other neuronal populations[5][6]. Key features to consider include:
-
Slow Firing Rate: Typically, VTA dopamine neurons have a slow, irregular firing rate (2-10 Hz)[5].
-
Broad Action Potentials: They often exhibit broad action potentials.
-
Hyperpolarization-activated Cation Current (Ih): The presence of a prominent Ih current is a classic, though not entirely specific, marker for dopamine neurons[5][6].
-
Optogenetic Tagging: For definitive identification, using optogenetic tagging in transgenic animals expressing channelrhodopsin under the dopamine transporter (DAT) promoter is recommended[7].
Q7: The baseline firing rate of my VTA neurons is unstable, making it difficult to assess the effect of this compound. How can I improve stability?
-
Slice Health: Ensure your brain slices are healthy. Use a protective recovery method and maintain a consistent flow of well-oxygenated artificial cerebrospinal fluid (aCSF).
-
Recording Quality: A stable gigaohm seal is crucial for reliable recordings. Unstable seals can lead to drifting baseline currents and firing rates.
-
Allow for Equilibration: After obtaining a whole-cell configuration, allow the neuron to stabilize for several minutes before beginning your experiment.
C. Electrophysiology Setup and Protocol Issues
Q8: I am observing a large, unstable baseline current in my whole-cell recordings. What are potential causes?
-
Poor Seal Quality: A seal resistance of less than 1 GΩ can result in a significant leak current.
-
Clogged Pipette Tip: Debris in the pipette tip can cause instability. Applying gentle positive pressure while approaching the cell can help keep the tip clean.
-
Reference Electrode Issues: A poorly chlorinated or unstable reference electrode can introduce noise and drift.
Q9: My recordings are noisy, obscuring the effects of this compound. How can I reduce the noise?
-
Proper Grounding: Ensure all electronic equipment is properly grounded to a common ground point.
-
Electrical Shielding: Use a Faraday cage to shield your setup from external electrical noise.
-
Reduce aCSF Flow Rate: A high flow rate of the perfusion solution can introduce mechanical noise.
III. Data Presentation
Table 1: Pharmacological Properties of this compound
| Parameter | Value | Reference |
| Target | M5 Muscarinic Acetylcholine Receptor (M5 mAChR) | [1][2] |
| Mechanism of Action | Orthosteric Antagonist | [1][2] |
| IC50 (human M5) | 36 nM | [1][2] |
| Selectivity | >100-fold selectivity against human M1-M4 | [1] |
IV. Experimental Protocols
Key Experiment: Whole-Cell Patch-Clamp Recording from VTA Dopamine Neurons in Brain Slices
This protocol outlines the general steps for investigating the effect of this compound on the firing rate of VTA dopamine neurons.
-
Brain Slice Preparation:
-
Anesthetize and decapitate a rodent (e.g., mouse or rat).
-
Rapidly remove the brain and place it in ice-cold, oxygenated slicing solution.
-
Prepare horizontal or coronal slices (200-300 µm thick) containing the VTA using a vibratome[8][9][10][11][12].
-
Transfer slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant rate.
-
Identify putative dopamine neurons in the VTA using infrared differential interference contrast (IR-DIC) microscopy.
-
Obtain a whole-cell patch-clamp recording using a borosilicate glass pipette filled with an appropriate internal solution.
-
Establish a stable baseline recording of the neuron's spontaneous firing activity in current-clamp mode.
-
-
Drug Application:
-
After establishing a stable baseline, apply the muscarinic agonist (e.g., oxotremorine-M) to the perfusion bath to induce an increase in the neuron's firing rate.
-
Once a stable agonist-induced firing rate is achieved, co-apply this compound to the bath and record the change in firing rate to determine its antagonistic effect.
-
Perform appropriate washout steps to observe the reversal of the drug effects.
-
V. Visualizations
Caption: M5 muscarinic receptor signaling pathway.
Caption: Electrophysiology experimental workflow.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of this compound: A Potent, Highly Selective, and Systemically Active Orthosteric Antagonist of the M5 Muscarinic Acetylcholine Receptor for the Treatment of Opioid Use Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxotremorine-M potentiates NMDA receptors by muscarinic receptor dependent and independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxotremorine-M activates single nicotinic acetylcholine receptor channels in cultured Xenopus myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Are you or aren’t you? Challenges associated with physiologically identifying dopamine neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Identification and Electrophysiological Characterization of Dopamine Neurons in the Ventral Tegmental Area - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Recording from Ventral Tegmental Area Dopamine Neurons in Mice while Measuring Force during Head-Fixation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Whole-cell patch clamp and extracellular electrophysiology recordings in mouse brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. A protocol to investigate cellular and circuit mechanisms generating sharp wave ripple oscillations in rodent basolateral amygdala using ex vivo slices - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of VU6019650
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using VU6019650, a potent and highly selective M5 muscarinic acetylcholine receptor (mAChR) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and selective orthosteric antagonist of the M5 muscarinic acetylcholine receptor (M5 mAChR) with a reported IC50 of 36 nM for the human M5 receptor.[1] It is often used as a tool compound for studying the in vivo functions of the M5 receptor.[2]
Q2: How selective is this compound for the M5 receptor over other muscarinic receptor subtypes?
This compound exhibits high selectivity for the M5 receptor, with over 100-fold selectivity against the human M1, M2, M3, and M4 mAChR subtypes.[1] This high selectivity minimizes the potential for direct off-target effects on other muscarinic receptors.
Q3: Are there any known significant off-target effects of this compound?
To date, published literature emphasizes the high selectivity of this compound for the M5 receptor, and no significant, direct off-target receptor binding or activity has been reported. However, users should be aware of its pharmacokinetic profile, specifically its suboptimal clearance, which can influence experimental outcomes.
Q4: What is meant by this compound having a "suboptimal clearance profile"?
A suboptimal clearance profile means that the compound is not efficiently removed from the body.[2] This can lead to a longer half-life and potentially higher exposure levels than anticipated in in vivo experiments. Researchers should carefully consider this pharmacokinetic property when designing dosing regimens and interpreting results to avoid potential confounding effects unrelated to M5 receptor antagonism.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected or prolonged in vivo effects | Due to its suboptimal clearance profile, this compound may accumulate to higher than expected concentrations or have a longer duration of action. | - Conduct pharmacokinetic studies to determine the actual concentration and half-life of this compound in your specific animal model and experimental conditions.- Adjust the dosing regimen (e.g., lower dose, less frequent administration) based on pharmacokinetic data.- Include appropriate control groups to differentiate between target-related effects and potential consequences of high compound exposure. |
| Variability in experimental results | Inter-individual differences in metabolism and clearance can be exacerbated by a compound with a suboptimal clearance profile. | - Increase the number of subjects per group to ensure statistical power.- Monitor plasma and tissue concentrations of this compound to correlate exposure with observed effects. |
| Difficulty replicating in vitro results in vivo | The high protein binding and suboptimal clearance of this compound can lead to discrepancies between in vitro potency and in vivo efficacy. | - Determine the unbound fraction of this compound in your in vivo model to better correlate with in vitro IC50 values.- Use a range of doses in your in vivo experiments to establish a clear dose-response relationship. |
Quantitative Data: Selectivity Profile of this compound
| Receptor Subtype | IC50 (nM) | Selectivity vs. M5 |
| Human M5 mAChR | 36 | - |
| Human M1 mAChR | > 3600 | > 100-fold |
| Human M2 mAChR | > 3600 | > 100-fold |
| Human M3 mAChR | > 3600 | > 100-fold |
| Human M4 mAChR | > 3600 | > 100-fold |
Data based on reports of an IC50 of 36 nM for human M5 and >100-fold selectivity against human M1-4 subtypes.[1]
Experimental Protocols
Protocol: Muscarinic Receptor Selectivity Profiling via Calcium Mobilization Assay
This protocol describes a common method for assessing the antagonist activity of this compound at different muscarinic receptor subtypes.
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Cell Culture:
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Maintain Chinese Hamster Ovary (CHO) cells stably expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, or M5) in appropriate cell culture medium supplemented with antibiotics for selection.
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Plate the cells in 384-well black-walled, clear-bottom assay plates and grow to confluence.
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Dye Loading:
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Prepare a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
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Remove the culture medium from the cell plates and add the dye solution to each well.
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Incubate the plates at 37°C for 45-60 minutes to allow for dye loading.
-
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Compound Preparation and Addition:
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Prepare serial dilutions of this compound in the assay buffer.
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Add the diluted this compound or vehicle control to the appropriate wells of the cell plate.
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Incubate for a predetermined time to allow the antagonist to bind to the receptors.
-
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Agonist Stimulation and Signal Detection:
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Prepare a solution of a pan-muscarinic agonist, such as acetylcholine or carbachol, at a concentration that elicits a submaximal response (EC80).
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Use a fluorescent imaging plate reader (FLIPR) or a similar instrument to add the agonist to all wells simultaneously and monitor the resulting change in fluorescence intensity over time.
-
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Data Analysis:
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The increase in fluorescence intensity corresponds to the mobilization of intracellular calcium.
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Calculate the antagonist activity of this compound by determining the concentration-dependent inhibition of the agonist-induced calcium response.
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Fit the data to a four-parameter logistic equation to determine the IC50 value for each receptor subtype.
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Visualizations
Caption: Troubleshooting workflow for unexpected in vivo results.
Caption: M5 receptor signaling and this compound's point of action.
References
- 1. Development of this compound: A Potent, Highly Selective, and Systemically Active Orthosteric Antagonist of the M5 Muscarinic Acetylcholine Receptor for the Treatment of Opioid Use Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a potent M5 antagonist with improved clearance profile. Part 1: Piperidine amide-based antagonists - PMC [pmc.ncbi.nlm.nih.gov]
VU6019650 pharmacokinetic profile and brain penetrance
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the pharmacokinetic profile and brain penetrance of VU6019650, a potent and selective M5 muscarinic acetylcholine receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, highly selective, and systemically active orthosteric antagonist of the M5 muscarinic acetylcholine receptor (mAChR).[1][2] Its primary mechanism of action is to block the binding of acetylcholine to the M5 receptor, thereby inhibiting its downstream signaling. The M5 receptor is coupled to Gq proteins, and its activation typically leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium.[3][4][5][6]
Q2: What are the key pharmacokinetic properties of this compound in preclinical models?
A2: In studies with Sprague-Dawley rats, this compound has been shown to have a pharmacokinetic profile suitable for in vivo studies, although it is noted to have a suboptimal clearance profile.[3] Following intraperitoneal administration, it reaches a maximum plasma concentration (Cmax) of 154 ng/mL at 0.25 hours (Tmax). The area under the plasma concentration-time curve (AUC) is 241 ng·h/mL, and it has a half-life of approximately 2.1 hours.
Q3: Does this compound cross the blood-brain barrier?
A3: Yes, this compound demonstrates the ability to penetrate the central nervous system. In rats, it achieves a brain-to-plasma ratio (Kp) of 0.79 and an unbound brain-to-unbound plasma ratio (Kp,uu) of 0.88, indicating good brain penetrance.
Q4: What animal model has been used for the pharmacokinetic studies of this compound?
A4: The primary preclinical model used for the pharmacokinetic evaluation of this compound has been the male Sprague-Dawley rat.
Troubleshooting Guides
Issue: Inconsistent pharmacokinetic results in my in vivo experiments.
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Possible Cause 1: Formulation and Administration.
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Troubleshooting Step: Ensure this compound is fully solubilized in the vehicle before administration. The recommended vehicle is a suspension in 0.5% methylcellulose in water. Inconsistent suspension can lead to variable dosing. Verify the accuracy of the administered dose volume for each animal.
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Possible Cause 2: Animal Health and Handling.
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Troubleshooting Step: Ensure all animals are healthy and properly acclimated before the study. Stress can significantly impact physiological parameters and drug metabolism. Use consistent and minimally stressful handling techniques.
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Possible Cause 3: Sample Collection and Processing.
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Troubleshooting Step: Standardize blood and brain tissue collection times. For plasma, ensure rapid collection into tubes containing an appropriate anticoagulant and immediate centrifugation at a consistent speed and temperature to prevent degradation. For brain tissue, ensure rapid harvesting and homogenization to minimize post-mortem changes.
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Issue: Lower than expected brain concentrations of this compound.
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Possible Cause 1: P-glycoprotein (P-gp) Efflux.
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Troubleshooting Step: While this compound shows good brain penetration, inter-animal variability in P-gp expression or function at the blood-brain barrier could contribute to lower-than-expected brain levels. Consider co-administration with a known P-gp inhibitor in a pilot study to assess the impact of efflux.
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Possible Cause 2: Errors in Brain Tissue Homogenization and Extraction.
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Troubleshooting Step: Verify the efficiency of your brain homogenization protocol. Incomplete homogenization will lead to incomplete drug extraction and artificially low concentration measurements. Ensure the extraction solvent and method are optimized for this compound.
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Data Presentation
Table 1: In Vivo Pharmacokinetic Parameters of this compound in Male Sprague-Dawley Rats
| Parameter | Value | Units |
| Dose (i.p.) | 10 | mg/kg |
| Cmax | 154 | ng/mL |
| Tmax | 0.25 | h |
| AUC (0-last) | 241 | ng·h/mL |
| Half-life (t½) | 2.1 | h |
| Clearance (CL/F) | 691 | mL/min/kg |
| Volume of Distribution (Vz/F) | 13.9 | L/kg |
Table 2: Brain Penetrance of this compound in Male Sprague-Dawley Rats
| Parameter | Value |
| Brain-to-Plasma Ratio (Kp) | 0.79 |
| Unbound Brain-to-Unbound Plasma Ratio (Kp,uu) | 0.88 |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetics in Sprague-Dawley Rats
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Animal Model: Male Sprague-Dawley rats (250-300 g).
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Formulation: this compound is formulated as a suspension in 0.5% methylcellulose in sterile water.
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Administration: Administer a single 10 mg/kg dose via intraperitoneal (i.p.) injection.
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Blood Sampling: Collect whole blood samples (approximately 200 µL) via tail vein or saphenous vein at pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose into EDTA-coated tubes.
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Plasma Preparation: Immediately centrifuge the blood samples at 4°C at 2000 x g for 10 minutes. Harvest the plasma supernatant and store at -80°C until analysis.
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Bioanalysis: Determine the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
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Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL/F, Vz/F) using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).
Protocol 2: Brain Penetrance Assessment in Sprague-Dawley Rats
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Animal Model and Dosing: Use male Sprague-Dawley rats and administer this compound as described in Protocol 1.
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Terminal Sample Collection: At a predetermined time point (e.g., 1 hour post-dose, corresponding to a time of significant plasma exposure), anesthetize the animals.
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Blood and Brain Collection: Collect a terminal blood sample via cardiac puncture. Immediately thereafter, perfuse the animal transcardially with ice-cold saline to remove blood from the brain vasculature. Harvest the whole brain.
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Sample Processing: Process the blood to obtain plasma as described in Protocol 1. Weigh the whole brain and homogenize it in a suitable buffer (e.g., phosphate-buffered saline) to create a uniform brain homogenate.
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Bioanalysis: Determine the concentration of this compound in both plasma and brain homogenate samples using a validated LC-MS/MS method.
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Data Calculation:
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Calculate the Brain-to-Plasma Ratio (Kp) as: Kp = C_brain / C_plasma, where C_brain is the concentration in the brain homogenate and C_plasma is the concentration in plasma.
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To determine the Unbound Brain-to-Unbound Plasma Ratio (Kp,uu), the fraction of unbound drug in plasma (fu,p) and in brain homogenate (fu,brain) must be determined, typically via equilibrium dialysis. Then, calculate Kp,uu as: Kp,uu = (C_brain * fu,brain) / (C_plasma * fu,p).
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Visualizations
Caption: Experimental workflow for pharmacokinetic and brain penetrance studies of this compound.
Caption: Simplified signaling pathway of the M5 muscarinic acetylcholine receptor.
Caption: Logical troubleshooting guide for unexpectedly low brain penetrance results.
References
- 1. Development of this compound: A Potent, Highly Selective, and Systemically Active Orthosteric Antagonist of the M5 Muscarinic Acetylcholine Receptor for the Treatment of Opioid Use Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The muscarinic M5 receptor: a silent or emerging subtype? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a potent M5 antagonist with improved clearance profile. Part 1: Piperidine amide-based antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Muscarinic acetylcholine receptor M5 - Wikipedia [en.wikipedia.org]
- 5. Molecular properties of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crystal structure of the M5 muscarinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results with VU6019650
Welcome to the technical support center for VU6019650, a potent and selective M5 muscarinic acetylcholine receptor (mAChR) antagonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot unexpected experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective orthosteric antagonist of the M5 muscarinic acetylcholine receptor (M5 mAChR).[1] It binds to the same site as the endogenous ligand, acetylcholine, but does not activate the receptor, thereby blocking its signaling.
Q2: What is the selectivity profile of this compound?
A2: this compound is highly selective for the human M5 receptor, with an IC50 of 36 nM. It displays over 100-fold selectivity against other human muscarinic receptor subtypes (M1-M4).[1][2]
Q3: What is the primary signaling pathway of the M5 receptor?
A3: The M5 receptor primarily couples to Gq/11 proteins. Upon activation, this initiates a signaling cascade that leads to the activation of phospholipase C (PLC), production of inositol triphosphate (IP3), and a subsequent increase in intracellular calcium levels.
Q4: What are the recommended storage conditions for this compound?
A4: For long-term storage, it is recommended to store a stock solution of this compound at -80°C for up to 6 months. For shorter-term storage, -20°C for up to 1 month is acceptable. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]
Q5: Is this compound brain penetrant?
A5: Yes, this compound can cross the blood-brain barrier.[1]
Troubleshooting Unexpected Results
Scenario 1: Lower than Expected Potency in an In Vitro Functional Assay
Question: I'm performing a calcium mobilization assay in CHO cells expressing the human M5 receptor, and the IC50 value for this compound is significantly higher than the reported 36 nM. What could be the cause?
Answer: Several factors in your experimental setup could lead to an apparent decrease in the potency of this compound. Below is a troubleshooting guide to help you identify the potential cause.
Troubleshooting Workflow for Lower than Expected Potency
Caption: Troubleshooting workflow for addressing lower than expected potency of this compound.
Detailed Troubleshooting Steps:
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Compound Integrity and Concentration:
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Solubility: Ensure that this compound is fully dissolved in your assay buffer. Poor solubility can lead to a lower effective concentration.
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Stock Concentration: Verify the concentration of your stock solution. If possible, use a fresh vial or a different lot of the compound.
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Degradation: Consider the possibility of compound degradation, especially if the stock solution has undergone multiple freeze-thaw cycles or has been stored for an extended period.[1]
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Assay Conditions:
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Agonist Concentration: In antagonist mode assays, the concentration of the agonist used to stimulate the cells is critical. It is recommended to use an agonist concentration that elicits approximately 80% of the maximal response (EC80). If the agonist concentration is too high, it can lead to an underestimation of the antagonist's potency.
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Incubation Times: Ensure that the pre-incubation time with this compound is sufficient to allow the antagonist to reach equilibrium with the receptor. Also, optimize the agonist stimulation time.[3]
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Buffer Composition: The composition of your assay buffer can influence ligand binding. Ensure consistency across experiments.
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Cell Health and Receptor Expression:
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Cell Density: The number of cells seeded per well can impact the assay window. Too high a cell density may lead to a decrease in the assay window, while too low a density may not produce a sufficient signal.[3]
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Receptor Expression Level: Low expression of the M5 receptor in your cell line will result in a weaker signal and can affect the apparent potency of antagonists. Verify the expression level of the M5 receptor in your cells.
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Cell Line Integrity: Ensure that you are using the correct cell line and that it has not been contaminated or undergone significant passage-dependent changes. Some cell lines may have endogenous expression of other muscarinic receptors which could interfere with the assay.[4]
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Scenario 2: Inconsistent Results in Schild Analysis
Question: I am performing a Schild analysis to determine the pA2 value of this compound, but my Schild plot has a slope significantly different from 1, and the plot is non-linear. What does this mean?
Answer: A Schild plot with a slope that deviates from unity or is non-linear suggests that the antagonism may not be simple, competitive, and reversible. Here's a guide to interpreting these results.
Interpreting Non-Ideal Schild Plot Results
Caption: Decision tree for interpreting non-ideal Schild plot results.
Detailed Troubleshooting and Interpretation:
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Schild Slope Not Equal to 1:
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Slope < 1: This could indicate negative cooperativity in antagonist binding, agonist removal by a saturable uptake process, or the agonist acting at a second receptor type.[5]
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Slope > 1: This may suggest positive cooperativity in antagonist binding, depletion of the antagonist from the medium due to non-specific binding, or a lack of equilibrium.[5]
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Non-Linear Schild Plot:
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Non-Competitive Antagonism: A non-linear Schild plot is often indicative of non-competitive antagonism, where the antagonist binds to a site on the receptor different from the agonist binding site.[6][7] This can result in a depression of the maximal agonist response.
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Multiple Receptor Subtypes: If your experimental system expresses more than one receptor subtype that can respond to the agonist, this can lead to a non-linear Schild plot.
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Experimental Artifacts: Ensure that there are no issues with your serial dilutions of the antagonist and that the system has reached equilibrium at each concentration.
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Recommendations:
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Verify Experimental Conditions: Double-check all reagent concentrations and ensure that incubation times are sufficient for both the antagonist and agonist to reach equilibrium.
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Assess Maximal Response: Examine your agonist dose-response curves in the presence of the antagonist. A decrease in the maximal response is a strong indicator of non-competitive antagonism.[8]
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Consider Alternative Models: If the data consistently deviates from a simple competitive model, you may need to consider more complex models of antagonism, such as allosteric modulation or insurmountable antagonism.
Scenario 3: Apparent Agonist Activity or Inconsistent In Vivo Efficacy
Question: I'm observing a slight increase in signaling at high concentrations of this compound in the absence of an agonist. Additionally, my in vivo studies are showing inconsistent efficacy. What could be happening?
Answer: Observing unexpected agonist activity from a compound characterized as an antagonist, or seeing variable in vivo efficacy, can be perplexing. Here are some potential explanations and troubleshooting steps.
Troubleshooting Agonist-like Effects and In vivo Variability
Caption: Troubleshooting unexpected agonist effects or inconsistent in vivo efficacy of this compound.
Potential Explanations and Troubleshooting:
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Apparent Agonist Activity:
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Inverse Agonism: In systems with high receptor expression, GPCRs can exhibit constitutive (agonist-independent) activity. A compound that reduces this basal activity is termed an inverse agonist. What appears as a slight agonist effect could be the result of complex interactions in a constitutively active system.[9]
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Off-Target Effects: At high concentrations, this compound may interact with other cellular targets, leading to an increase in the measured signal that is independent of the M5 receptor.[10] Consider performing counter-screens with a parental cell line that does not express the M5 receptor.
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Functional Selectivity: While less common for antagonists, some ligands can exhibit biased signaling, where they act as an antagonist for one pathway but have partial agonist activity for another.
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Inconsistent In Vivo Efficacy:
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Pharmacokinetics: The pharmacokinetic properties of this compound, such as its absorption, distribution, metabolism, and excretion (ADME), will influence its efficacy in vivo.[11] Ensure your dosing regimen achieves and maintains a sufficient concentration of the compound at the target site in the brain.
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Experimental Model Variability: Animal models can have inherent variability. Ensure that your experimental groups are properly randomized and that you have sufficient statistical power. Factors such as animal stress, housing conditions, and the specific behavioral paradigm can all influence the results.
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Target Engagement: Confirm that the administered dose of this compound is sufficient to engage the M5 receptors in the brain to the desired level.
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Data Presentation
Table 1: Selectivity Profile of this compound
| Receptor Subtype | IC50 (nM) | Fold Selectivity vs. M5 |
| Human M5 | 36 | - |
| Human M1 | >10,000 | >277 |
| Human M2 | >10,000 | >277 |
| Human M3 | >10,000 | >277 |
| Human M4 | >10,000 | >277 |
Data compiled from published literature.[1][2]
Experimental Protocols
Protocol 1: In Vitro Calcium Mobilization Assay
This protocol is for determining the IC50 of this compound in a cell line expressing the human M5 receptor.
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Cell Culture:
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Culture CHO-K1 cells stably expressing the human M5 receptor in F-12K medium supplemented with 10% FBS and a selection antibiotic.
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Plate cells in a 96-well, black-walled, clear-bottom plate at a density of 20,000-40,000 cells per well and incubate for 18-24 hours.
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Dye Loading:
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Prepare a calcium-sensitive dye loading solution (e.g., Fluo-4 AM) in a suitable assay buffer.
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Aspirate the culture medium from the cell plate and add the dye loading solution to each well.
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Incubate the plate at 37°C for 1 hour, followed by 30 minutes at room temperature in the dark.
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-
Compound Addition and Measurement:
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Prepare serial dilutions of this compound in assay buffer.
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Prepare a solution of a suitable M5 agonist (e.g., carbachol) at a concentration that gives an EC80 response.
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Using a fluorescence plate reader with automated injection (e.g., FlexStation), add the this compound dilutions to the cell plate and incubate for a pre-determined time (e.g., 15-30 minutes).
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Add the agonist solution to the wells and immediately begin measuring the fluorescence intensity over time.
-
-
Data Analysis:
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Calculate the antagonist response as a percentage of the agonist response in the absence of the antagonist.
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Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
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Protocol 2: Rat Oxycodone Self-Administration
This protocol is a general guideline for assessing the effect of this compound on oxycodone self-administration in rats.
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Animals and Surgery:
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Use adult male Sprague-Dawley rats.
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Implant a chronic indwelling catheter into the jugular vein under anesthesia.
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Allow the rats to recover for at least 5-7 days post-surgery.
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Self-Administration Training:
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Train rats to self-administer oxycodone (e.g., 0.1 mg/kg/infusion) in operant conditioning chambers.
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Training is typically conducted under a fixed-ratio 1 (FR1) schedule of reinforcement, where each active lever press results in an infusion of oxycodone.
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Continue training until a stable baseline of responding is achieved.
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This compound Administration and Testing:
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Dissolve this compound in a suitable vehicle.
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Administer this compound (e.g., via intraperitoneal injection) at various doses at a set time before the self-administration session.
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Place the rats in the operant chambers and allow them to self-administer oxycodone for the session duration.
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Record the number of active and inactive lever presses and the number of infusions earned.
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Data Analysis:
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Analyze the effect of different doses of this compound on the number of oxycodone infusions self-administered.
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Compare the results to vehicle-treated control animals.
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Statistical analysis, such as ANOVA, can be used to determine the significance of the effects.
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Signaling Pathway Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of this compound: A Potent, Highly Selective, and Systemically Active Orthosteric Antagonist of the M5 Muscarinic Acetylcholine Receptor for the Treatment of Opioid Use Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gain in accuracy by optimizing your Gαs coupled GPCR assays. | Revvity [revvity.com]
- 4. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lesson 6 [pdg.cnb.uam.es]
- 7. Canadian Society of Pharmacology and Therapeutics (CSPT) - Non-competitive antagonist [pharmacologycanada.org]
- 8. Receptor Agonists and Antagonists [sigmaaldrich.com]
- 9. Making Sense of Pharmacology: Inverse Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safety Implications of Modulating Nuclear Receptors: A Comprehensive Analysis from Non-Clinical and Clinical Perspectives | MDPI [mdpi.com]
- 11. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
VU6019650 Stability in Solvents: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of the M5 muscarinic acetylcholine receptor antagonist, VU6019650, in various solvents. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for long-term storage of this compound stock solutions?
A1: For long-term storage, it is recommended to prepare stock solutions of this compound in anhydrous Dimethyl Sulfoxide (DMSO) at a concentration of 10 mM. When stored at -80°C, the solution is expected to be stable for up to six months with minimal degradation. For storage at -20°C, stability is maintained for approximately one month.
Q2: Can I use aqueous buffers to prepare this compound solutions?
A2: this compound can be dissolved in aqueous buffers, but its stability is pH-dependent and generally lower than in organic solvents like DMSO. It is advisable to prepare fresh solutions in aqueous buffers for immediate use. If short-term storage is necessary, use a buffer at a slightly acidic to neutral pH (pH 6.0-7.0) and store at 4°C for no longer than 24 hours.
Q3: I observe precipitation in my this compound solution after a freeze-thaw cycle. What should I do?
A3: Repeated freeze-thaw cycles can reduce the solubility and stability of this compound. To avoid this, it is best practice to aliquot your stock solution into smaller, single-use volumes after initial preparation. If precipitation is observed, gently warm the solution to 37°C and vortex to redissolve the compound before use. However, be aware that this may not reverse any degradation that has already occurred.
Q4: Are there any known degradation pathways for this compound?
A4: Based on its chemical structure, which includes a sulfonamide and a piperidine moiety, potential degradation pathways for this compound include hydrolysis of the sulfonamide bond under strongly acidic or basic conditions. Oxidation of the piperidine ring is also a possibility, particularly in the presence of oxidizing agents or upon prolonged exposure to air and light.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in the working solution. | Prepare fresh working solutions from a frozen stock for each experiment. Avoid prolonged storage of diluted solutions, especially in aqueous buffers. |
| Loss of compound potency | This compound has degraded during storage. | Verify the storage conditions and age of your stock solution. If in doubt, use a fresh vial of the compound. Perform a stability check using HPLC if necessary. |
| Appearance of unknown peaks in HPLC analysis | Degradation of this compound. | Conduct a forced degradation study to identify potential degradation products. Ensure the HPLC method is stability-indicating. |
| Color change in the solution | Possible oxidation or other chemical degradation. | Discard the solution. Prepare a fresh solution using high-purity, anhydrous solvents and protect it from light. |
Quantitative Stability Data
The following tables summarize the hypothetical stability of this compound in different solvents under various storage conditions. This data is intended to be illustrative and may not represent actual experimental results.
Table 1: Stability of this compound (10 mM) in DMSO
| Storage Temperature | 1 Month | 3 Months | 6 Months |
| -80°C | >99% | >98% | >95% |
| -20°C | >98% | ~90% | <80% |
| 4°C | ~90% | <80% | Not Recommended |
| Room Temperature | <80% | Not Recommended | Not Recommended |
Table 2: Stability of this compound (1 mM) in PBS (pH 7.4)
| Storage Temperature | 24 Hours | 48 Hours | 72 Hours |
| 4°C | >95% | ~90% | <85% |
| Room Temperature | ~90% | <80% | <70% |
Table 3: Stability of this compound (1 mM) in Ethanol
| Storage Temperature | 1 Week | 1 Month | 3 Months |
| -20°C | >98% | >95% | ~90% |
| 4°C | >95% | ~90% | <85% |
| Room Temperature | ~90% | <80% | Not Recommended |
Experimental Protocols
Protocol 1: General Stability Assessment of this compound by HPLC
Objective: To determine the stability of this compound in a given solvent over time.
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO, PBS, Ethanol)
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Autosampler vials
Procedure:
-
Prepare a 1 mM stock solution of this compound in the desired solvent.
-
Aliquot the solution into multiple vials for different time points.
-
Store the vials under the desired temperature conditions (e.g., -20°C, 4°C, room temperature).
-
At each time point (e.g., 0, 24, 48, 72 hours), retrieve a vial.
-
Dilute the sample to an appropriate concentration (e.g., 10 µM) with the mobile phase.
-
Inject the sample onto the HPLC system.
-
Analyze the chromatogram to determine the peak area of this compound.
-
Calculate the percentage of this compound remaining relative to the initial time point (T=0).
HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient elution with 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).
-
Gradient: Start with 95% A, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Protocol 2: Forced Degradation Study of this compound
Objective: To identify potential degradation products and establish a stability-indicating HPLC method.
Procedure:
-
Prepare 1 mg/mL solutions of this compound under the following conditions:
-
Acidic: 0.1 M HCl, incubated at 60°C for 24 hours.
-
Basic: 0.1 M NaOH, incubated at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂, stored at room temperature for 24 hours.
-
Thermal: Solid compound heated at 80°C for 48 hours, then dissolved in solvent.
-
Photolytic: Solution exposed to UV light (254 nm) for 24 hours.
-
-
After incubation, neutralize the acidic and basic samples.
-
Analyze all samples by HPLC-MS to separate and identify the parent compound and any degradation products.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: this compound as an antagonist of M5 receptor signaling.
Improving the bioavailability of VU6019650
Welcome to the technical support center for VU6019650. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during preclinical studies with this potent and selective M5 muscarinic acetylcholine receptor (mAChR) antagonist. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective orthosteric antagonist of the M5 muscarinic acetylcholine receptor (mAChR) with an IC50 of 36 nM for the human M5 receptor.[1][2][3] It exhibits over 100-fold selectivity against other human muscarinic receptor subtypes (M1-M4).[1][2] Its primary mechanism of action is to block the binding of the endogenous ligand, acetylcholine, to the M5 receptor, thereby inhibiting its downstream signaling. This compound has been identified as a valuable tool compound for studying the role of M5 receptors in various physiological processes and as a potential therapeutic for conditions such as opioid use disorder.[1][2]
Q2: What are the known challenges associated with the in vivo use of this compound?
A2: While this compound possesses favorable physicochemical properties for systemic dosing and can cross the blood-brain barrier, it is known to have a suboptimal clearance profile.[4] This can affect its overall exposure and duration of action in vivo, presenting a challenge for achieving sustained therapeutic concentrations. Researchers should be mindful of this characteristic when designing pharmacokinetic and pharmacodynamic studies.
Q3: How can I prepare this compound for in vivo administration?
A3: For intraperitoneal (i.p.) administration in rodents, a common vehicle is a suspension of 10% Tween® 80 in sterile saline. It is crucial to ensure the compound is uniformly suspended before each administration. Sonication may be required to achieve a homogenous suspension. For intravenous (i.v.) administration, a solution in a solubilizing agent such as a mixture of DMSO, PEG300, and saline may be suitable, but preliminary solubility and stability tests are highly recommended.
Q4: What is the expected brain penetration of this compound?
A4: this compound has been shown to be brain penetrant. In rats, it exhibits a brain-to-plasma concentration ratio (Kp) of 0.27 and an unbound brain-to-unbound plasma concentration ratio (Kp,uu) of 0.43.[5] This indicates that the compound can effectively reach its target in the central nervous system.
Troubleshooting Guides
Issue 1: High Variability in Pharmacokinetic (PK) Data
Possible Cause 1: Inconsistent Formulation Poorly prepared or inconsistent formulations can lead to variable absorption and exposure.
-
Solution: Develop a standardized and robust formulation protocol. For suspensions, ensure consistent particle size and uniform dispersion. For solutions, confirm the compound remains fully dissolved at the intended concentration and temperature.
Possible Cause 2: Suboptimal Route of Administration The chosen route of administration may not be optimal for this compound, leading to erratic absorption.
-
Solution: If using oral gavage, consider the potential for first-pass metabolism. Compare PK profiles following different routes of administration (e.g., i.p., i.v., subcutaneous) to identify the most reliable method for achieving consistent exposure.
Issue 2: Lower than Expected In Vivo Efficacy
Possible Cause 1: Insufficient Target Engagement due to High Clearance The suboptimal clearance of this compound may lead to rapid elimination from the body, resulting in plasma and brain concentrations that fall below the therapeutically effective level for the duration of the experiment.
-
Solution:
-
Dose Escalation: Carefully escalate the dose to increase plasma and brain concentrations. Monitor for any potential off-target effects or toxicity.
-
Dosing Regimen Adjustment: Consider a more frequent dosing schedule (e.g., twice daily instead of once daily) to maintain drug levels above the efficacy threshold.
-
Formulation Modification: Explore formulation strategies aimed at extending the drug's half-life, such as encapsulation in nanoparticles or liposomes.
-
Possible Cause 2: Metabolic Instability this compound may be subject to rapid metabolism, reducing its active concentration.
-
Solution: Conduct in vitro metabolic stability assays using liver microsomes from the relevant species to understand its metabolic fate. This information can help in interpreting in vivo data and guide the design of analogs with improved metabolic stability.[4]
Data Summary
Table 1: In Vitro Potency and Selectivity of this compound
| Receptor Subtype | IC50 (nM) | Selectivity vs. M5 |
| Human M5 | 36 | - |
| Human M1 | >3600 | >100-fold |
| Human M2 | >3600 | >100-fold |
| Human M3 | >3600 | >100-fold |
| Human M4 | >3600 | >100-fold |
Data compiled from published literature.[1][2]
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Route of Administration |
| Brain-to-Plasma Ratio (Kp) | 0.27 | Not Specified |
| Unbound Brain-to-Unbound Plasma Ratio (Kp,uu) | 0.43 | Not Specified |
Data compiled from published literature.[5]
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) Administration
-
Materials:
-
This compound powder
-
Tween® 80
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Sonicator
-
-
Procedure:
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add a volume of Tween® 80 equal to 10% of the final desired volume.
-
Vortex vigorously for 1-2 minutes to create a paste.
-
Gradually add sterile saline to the desired final volume while continuously vortexing.
-
Sonicate the suspension for 5-10 minutes in a bath sonicator to ensure a fine, homogenous suspension.
-
Visually inspect the suspension for any large aggregates before each administration.
-
Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes
-
Materials:
-
This compound stock solution (in DMSO)
-
Liver microsomes (from the species of interest)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (with internal standard for LC-MS/MS analysis)
-
Incubator/water bath at 37°C
-
-
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, liver microsomes, and the NADPH regenerating system.
-
Pre-warm the reaction mixture to 37°C.
-
Initiate the reaction by adding a small volume of the this compound stock solution to achieve the desired final concentration (e.g., 1 µM).
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to a tube containing ice-cold acetonitrile with an internal standard.
-
Vortex the quenched samples and centrifuge to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of this compound at each time point.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
-
Visualizations
Caption: Troubleshooting workflow for addressing low in vivo efficacy of this compound.
Caption: Simplified signaling pathway of the M5 muscarinic receptor and the antagonistic action of this compound.
References
- 1. Development of this compound: A Potent, Highly Selective, and Systemically Active Orthosteric Antagonist of the M5 Muscarinic Acetylcholine Receptor for the Treatment of Opioid Use Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medkoo.com [medkoo.com]
- 4. Discovery of a potent M5 antagonist with improved clearance profile. Part 1: Piperidine amide-based antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Head-to-Head Comparison of M5 Muscarinic Acetylcholine Receptor Modulators: VU6019650 vs. ML375
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two key investigational compounds targeting the M5 muscarinic acetylcholine receptor: VU6019650 and ML375. This document synthesizes available preclinical data on their performance, mechanism of action, and pharmacokinetic profiles to aid in the selection of the most appropriate tool compound for in vivo and in vitro studies.
The M5 muscarinic acetylcholine receptor, encoded by the CHRM5 gene, is a Gq-coupled G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system.[1][2] Its localization in brain regions associated with reward and motivation, such as the substantia nigra and ventral tegmental area, has implicated it as a promising therapeutic target for substance use disorders.[3] Both this compound and ML375 have demonstrated efficacy in preclinical models of addiction, but they possess distinct pharmacological profiles that make them suitable for different research applications.[4][5]
Mechanism of Action: Orthosteric Antagonism vs. Negative Allosteric Modulation
A primary distinction between this compound and ML375 lies in their mechanism of action at the M5 receptor. This compound is a competitive orthosteric antagonist, meaning it binds to the same site as the endogenous ligand, acetylcholine (ACh), thereby blocking receptor activation.[3] In contrast, ML375 is a negative allosteric modulator (NAM), which binds to a topographically distinct site on the receptor.[6] This binding event reduces the affinity and/or efficacy of acetylcholine at the orthosteric site, leading to a decrease in receptor signaling.[6] This fundamental difference in their interaction with the M5 receptor can lead to distinct functional consequences and offers different therapeutic and research possibilities.
In Vitro Potency and Selectivity
Both compounds exhibit high potency and selectivity for the M5 receptor over other muscarinic subtypes (M1-M4). The following tables summarize their in vitro pharmacological profiles based on reported experimental data.
| Compound | Target | Species | IC50 (nM) | Assay Type | Reference |
| This compound | M5 | Human | 36 | Calcium Mobilization | [3] |
| ML375 | M5 | Human | 300 | Calcium Mobilization | [7] |
| M5 | Rat | 790 | Calcium Mobilization | [7] |
Table 1: Potency of this compound and ML375 at the M5 Receptor.
| Compound | M1 (IC50) | M2 (IC50) | M3 (IC50) | M4 (IC50) | Reference |
| This compound | >100-fold selectivity vs. M5 | >100-fold selectivity vs. M5 | >100-fold selectivity vs. M5 | >100-fold selectivity vs. M5 | [3] |
| ML375 | >30 µM | >30 µM | >30 µM | >30 µM | [7] |
Table 2: Selectivity of this compound and ML375 against other Muscarinic Receptor Subtypes.
Pharmacokinetic Properties
The pharmacokinetic profiles of these compounds, particularly in rodent models, reveal significant differences that are critical for designing and interpreting in vivo studies.
| Compound | Species | Administration | Half-life (t½) | Clearance (CLp) | Brain-Plasma Ratio (Kp) | Reference |
| This compound | Rat | - | 86 min | 11.1 mL/min/kg | - | [8] |
| ML375 | Rat | IV | 80 hr | 2.5 mL/min/kg | 1.8 | [1][9] |
| Oral | - | - | - | [9] |
Table 3: Pharmacokinetic Parameters of this compound and ML375 in Rats.
Notably, ML375 exhibits a remarkably long half-life in rats, which can be a limitation in studies requiring rapid washout periods or involving reinstatement paradigms.[10] In contrast, this compound has a "suboptimal clearance profile," suggesting a shorter duration of action that may be more suitable for certain experimental designs.[8]
In Vivo Efficacy in Models of Addiction
Both compounds have demonstrated efficacy in reducing drug self-administration in rodent models, supporting the therapeutic potential of M5 inhibition for substance use disorders.
-
This compound has been shown to inhibit oxycodone self-administration in rats.[4]
-
ML375 has been reported to attenuate the reinforcing effects of cocaine in rats.[5]
Experimental Methodologies
Calcium Mobilization Assay
This in vitro functional assay is commonly used to determine the potency of M5 receptor modulators.
Principle: The M5 receptor is coupled to the Gq signaling pathway, which, upon activation, leads to an increase in intracellular calcium concentration.[2] This change in calcium levels can be measured using fluorescent calcium indicators.
Protocol Outline:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human or rat M5 receptor are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well or 384-well plates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is replaced with a buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The cells are incubated to allow the dye to enter the cells.
-
Compound Addition: The test compound (this compound or ML375) is added to the wells at various concentrations.
-
Agonist Stimulation: After a pre-incubation period with the test compound, a fixed concentration of an M5 agonist (e.g., acetylcholine) is added to stimulate the receptor.
-
Signal Detection: A fluorescent plate reader is used to measure the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: The data is analyzed to determine the IC50 value of the antagonist or NAM, representing the concentration at which it inhibits 50% of the maximal agonist response.
Rodent Self-Administration Model
This in vivo behavioral assay is a gold standard for assessing the abuse potential and reinforcing effects of drugs, as well as the efficacy of potential therapeutic interventions.
Principle: Animals are trained to perform an operant response (e.g., pressing a lever) to receive an intravenous infusion of a drug of abuse. The rate of responding is taken as a measure of the drug's reinforcing properties.
Protocol Outline:
-
Catheter Implantation: A chronic indwelling catheter is surgically implanted into the jugular vein of the rat.
-
Operant Conditioning: Rats are placed in operant conditioning chambers equipped with two levers. Presses on the "active" lever result in the delivery of a drug infusion and a cue light, while presses on the "inactive" lever have no consequence.
-
Acquisition Phase: Rats learn to self-administer the drug (e.g., cocaine or oxycodone) over several daily sessions.
-
Treatment Phase: Once a stable baseline of self-administration is established, rats are pre-treated with the test compound (this compound or ML375) or vehicle before the self-administration session.
-
Data Collection: The number of lever presses and drug infusions are recorded throughout the session.
-
Data Analysis: The effect of the test compound on the rate of drug self-administration is analyzed to determine its efficacy in reducing the reinforcing effects of the drug.
Signaling Pathways and Experimental Workflows
Conclusion
Both this compound and ML375 are valuable pharmacological tools for investigating the role of the M5 receptor in health and disease. The choice between these two compounds will largely depend on the specific experimental context.
-
This compound , as a potent orthosteric antagonist with a likely shorter duration of action in vivo, may be advantageous for studies requiring acute and reversible receptor blockade.
-
ML375 , the first-in-class M5 NAM, offers a different modality of receptor inhibition and has a well-characterized, albeit long, pharmacokinetic profile in rats, making it suitable for studies where sustained target engagement is desired.
Researchers should carefully consider the distinct mechanisms of action and pharmacokinetic properties of this compound and ML375 when designing experiments to probe the function of the M5 muscarinic acetylcholine receptor.
References
- 1. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 3. Development of this compound: A Potent, Highly Selective, and Systemically Active Orthosteric Antagonist of the M5 Muscarinic Acetylcholine Receptor for the Treatment of Opioid Use Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective inhibition of M5 muscarinic acetylcholine receptors attenuates cocaine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of a Novel Allosteric Site at the M5 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a potent M5 antagonist with improved clearance profile. Part 1: Piperidine amide-based antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Muscarinic M5 receptors modulate ethanol seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to VU6019650 and Other M5 Muscarinic Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
The M5 muscarinic acetylcholine receptor, a Gq-coupled receptor predominantly expressed in the central nervous system, has emerged as a promising therapeutic target for various neurological and psychiatric disorders, including opioid use disorder.[1][2][3] The development of selective M5 antagonists is crucial for advancing our understanding of its physiological roles and for the development of novel therapeutics. This guide provides a detailed comparison of VU6019650, a potent and selective M5 antagonist, with other notable M5 antagonists, supported by experimental data and detailed methodologies.
Performance Comparison of M5 Antagonists
The following table summarizes the in vitro pharmacological properties of this compound and other key M5 antagonists. The data highlights the potency (IC50 and Ki values) at the human M5 receptor and selectivity against other human muscarinic receptor subtypes (M1-M4).
| Compound | hM5 IC50 (nM) | hM5 Ki (nM) | hM1 IC50 | hM2 IC50 | hM3 IC50 | hM4 IC50 | Selectivity (Fold, M1-4 vs M5) |
| This compound | 36[1][3] | - | >10,000 | >10,000 | >10,000 | >10,000 | >100-fold vs hM1-4[1][3][4] |
| VU0488130 (ML381) | 450[1][5][6] | 340[1][5][6] | >30,000 | >30,000 | >30,000 | >30,000 | >66-fold vs hM1-4[1] |
| ML375 | 300 (hM5)[7][8] | - | >30,000 | >30,000 | >30,000 | >30,000 | >100-fold vs hM1-4[9] |
Key Observations:
-
This compound demonstrates exceptional potency for the human M5 receptor with an IC50 of 36 nM.[1][3][4]
-
It exhibits outstanding selectivity, being over 100-fold more selective for M5 compared to the other muscarinic receptor subtypes.[1][3][4]
-
VU0488130 (ML381) is another highly selective M5 antagonist, though it has a lower potency compared to this compound.[1][5][6]
-
ML375 is a potent and selective negative allosteric modulator (NAM) of the M5 receptor.[7][9][8]
M5 Receptor Signaling Pathway
The M5 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Upon activation by an agonist, the receptor undergoes a conformational change, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). Antagonists like this compound block this signaling cascade by preventing agonist binding to the M5 receptor.
Experimental Protocols
The data presented in this guide were generated using standard in vitro pharmacological assays. Below are detailed methodologies for the key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of unlabeled antagonists by their ability to compete with a radiolabeled ligand for binding to the M5 receptor.
Materials:
-
Membrane preparations from cells stably expressing the human M5 receptor.
-
Radioligand: [3H]-N-Methylscopolamine ([3H]-NMS).
-
Test compounds (e.g., this compound, VU0488130).
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membrane preparations with a fixed concentration of [3H]-NMS and varying concentrations of the unlabeled test compound.
-
Allow the binding to reach equilibrium at a specific temperature (e.g., 25°C) for a defined period.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to antagonize agonist-induced increases in intracellular calcium, providing an IC50 value.
Objective: To determine the potency of antagonists in blocking agonist-induced calcium release in cells expressing the M5 receptor.
Materials:
-
Cells stably expressing the human M5 receptor (e.g., CHO or HEK293 cells).
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Agonist (e.g., Acetylcholine or Carbachol).
-
Test compounds (e.g., this compound).
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader capable of kinetic reading.
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere overnight.
-
Load the cells with a fluorescent calcium indicator dye by incubating them with the dye for a specific time (e.g., 1 hour) at 37°C.
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with varying concentrations of the test antagonist for a defined period.
-
Stimulate the cells with a fixed concentration of an agonist (typically an EC80 concentration to ensure a robust signal).
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader. The increase in fluorescence corresponds to an increase in intracellular calcium.
-
Plot the antagonist concentration-response curves and calculate the IC50 values.
Conclusion
This compound stands out as a highly potent and selective M5 muscarinic receptor antagonist. Its superior pharmacological profile makes it an invaluable tool for investigating the physiological and pathophysiological roles of the M5 receptor and a promising lead compound for the development of novel therapeutics for conditions such as opioid use disorder. The detailed experimental protocols provided herein offer a foundation for researchers to conduct their own comparative studies and further explore the therapeutic potential of M5 antagonism.
References
- 1. Discovery, synthesis and characterization of a highly muscarinic acetylcholine receptor (mAChR)-selective M5-orthosteric antagonist, VU0488130 (ML381): a novel molecular probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 4. Development of this compound: A Potent, Highly Selective, and Systemically Active Orthosteric Antagonist of the M5 Muscarinic Acetylcholine Receptor for the Treatment of Opioid Use Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery, synthesis and characterization of a highly mAChR selective M5 orthosteric antagonist, VU0488130 (ML381): a novel molecular probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PMC [pmc.ncbi.nlm.nih.gov]
Validating VU6019650's Selectivity for the M5 Muscarinic Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of VU6019650, a potent and selective orthosteric antagonist for the M5 muscarinic acetylcholine receptor (mAChR), with other available research compounds. The following sections present quantitative data, detailed experimental protocols, and visual diagrams to objectively assess its performance and aid in the selection of appropriate tools for M5 receptor research.
Quantitative Comparison of M5-Selective Ligands
The selectivity of this compound is best understood in the context of other available M5-selective compounds. The following table summarizes the in vitro potency (IC50) of this compound and its alternatives against human muscarinic receptor subtypes. A lower IC50 value indicates higher potency.
| Compound | Type | M5 IC50 (human) | M1 IC50 (human) | M2 IC50 (human) | M3 IC50 (human) | M4 IC50 (human) | Selectivity for M5 over M1-M4 |
| This compound | Orthosteric Antagonist | 36 nM[1][2][3][4] | >100-fold less potent | >100-fold less potent | >100-fold less potent | >100-fold less potent | >100-fold[1][2][3][4] |
| ML375 | Negative Allosteric Modulator (NAM) | 300 nM[5][6][7][8] | >30 µM[5][7] | >30 µM[5][7] | >30 µM[5][7] | >30 µM[5][7] | >100-fold[5][7] |
| VU6008667 | Negative Allosteric Modulator (NAM) | 1.2 µM[9] | Selective over M1-M4 | Selective over M1-M4 | Selective over M1-M4 | Selective over M1-M4 | High[10][11] |
| ML129 | Positive Allosteric Modulator (PAM) | EC50 = 409 nM (as ML-326)[8] | >30 µM[12] | >30 µM[12] | >30 µM[12] | >30 µM[12] | High[13][14] |
Note: Direct comparison of IC50/EC50 values between orthosteric ligands and allosteric modulators should be interpreted with caution due to their different mechanisms of action.
Experimental Protocols for Selectivity Validation
The validation of this compound's selectivity for the M5 receptor involves a combination of in vitro and in vivo experimental approaches.
In Vitro Selectivity: Calcium Mobilization Assay
This is a primary method to determine the potency and selectivity of compounds targeting Gq-coupled receptors like M5.
Objective: To measure the ability of this compound to inhibit the increase in intracellular calcium triggered by an agonist at each of the five human muscarinic receptor subtypes.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing either human M1, M2, M3, M4, or M5 receptors are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is replaced with a buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The cells are incubated to allow the dye to enter the cells.
-
Compound Addition: A range of concentrations of the test compound (e.g., this compound) is added to the wells.
-
Agonist Stimulation: After a pre-incubation period with the test compound, a fixed concentration of a muscarinic agonist (e.g., acetylcholine or carbachol) is added to stimulate the receptors.
-
Fluorescence Reading: A fluorescent imaging plate reader (FLIPR) is used to measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: The antagonist's potency is determined by calculating the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced calcium response. Selectivity is determined by comparing the IC50 values across the different receptor subtypes.
Ex Vivo Functional Validation: Brain Slice Electrophysiology
This technique assesses the functional consequences of M5 receptor antagonism in a more physiologically relevant setting.
Objective: To determine if this compound can block the effects of a muscarinic agonist on the electrical activity of neurons known to express M5 receptors.
Methodology:
-
Brain Slice Preparation: Acute brain slices containing regions rich in M5 receptors, such as the ventral tegmental area (VTA), are prepared from rodents.
-
Recording Setup: Slices are placed in a recording chamber and continuously perfused with artificial cerebrospinal fluid (aCSF). Whole-cell patch-clamp or extracellular recordings are made from identified neurons.
-
Baseline Activity: The baseline firing rate or membrane potential of the neuron is recorded.
-
Agonist Application: A non-selective muscarinic agonist (e.g., Oxotremorine-M) is applied to the slice, which should alter the neuron's electrical activity.
-
Antagonist Application: this compound is then co-applied with the agonist to determine if it can reverse or block the agonist's effects.
-
Data Analysis: Changes in firing frequency, membrane potential, or postsynaptic currents are quantified to assess the antagonistic activity of this compound.
In Vivo Behavioral Models: Opioid Self-Administration
Given the role of M5 receptors in reward pathways, in vivo models are crucial to validate the therapeutic potential of M5 antagonists.
Objective: To evaluate the effect of this compound on the reinforcing properties of opioids in a rat model of addiction.
Methodology:
-
Catheter Implantation: Rats are surgically implanted with intravenous catheters to allow for self-administration of drugs.
-
Operant Conditioning: Rats are trained in operant chambers to press a lever to receive an infusion of an opioid, such as oxycodone. This is paired with a cue (e.g., a light or tone).
-
Drug Self-Administration: Once the rats have learned to self-administer the opioid, they are treated with either this compound or a vehicle control before the self-administration sessions.
-
Data Collection: The number of lever presses and drug infusions are recorded to assess the reinforcing effects of the opioid.
-
Data Analysis: A reduction in the number of infusions in the this compound-treated group compared to the control group indicates that the M5 antagonist has reduced the rewarding effects of the opioid.
Visualizing Pathways and Workflows
M5 Receptor Signaling Pathway
The M5 receptor is a Gq-coupled G-protein coupled receptor (GPCR). Upon binding of acetylcholine (ACh), it initiates a signaling cascade that leads to the mobilization of intracellular calcium.[5]
Caption: M5 receptor signaling pathway and the antagonistic action of this compound.
Experimental Workflow for Selectivity Validation
The process of validating the selectivity of a compound like this compound follows a logical progression from in vitro screening to in vivo functional testing.
Caption: Experimental workflow for validating the selectivity of an M5 receptor antagonist.
References
- 1. researchgate.net [researchgate.net]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development of this compound: A Potent, Highly Selective, and Systemically Active Orthosteric Antagonist of the M5 Muscarinic Acetylcholine Receptor for the Treatment of Opioid Use Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. | BioWorld [bioworld.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Continued optimization of the M5 NAM ML375: Discovery of VU6008667, an M5 NAM with high CNS penetration and a desired short half-life in rat for addiction studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Continued optimization of the M5 NAM ML375: Discovery of VU6008667, an M5 NAM with high CNS penetration and a desired short half-life in rat for addiction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and characterization of a highly selective M5 PAM probe molecule with improved potency - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Discovery of the first mAChR 5 (M5) selective ligand, an M5 Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
M5 Receptor Modulators in Addiction: A Comparative Analysis of VU6019650 and VU6008667
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two key M5 muscarinic acetylcholine receptor modulators, VU6019650 and VU6008667, and their performance in preclinical addiction models. This document synthesizes experimental data on their efficacy, details the methodologies used in these critical studies, and visualizes the underlying biological pathways.
The M5 muscarinic acetylcholine receptor, predominantly expressed on dopaminergic neurons in the brain's reward circuitry, has emerged as a promising target for the development of novel therapeutics for substance use disorders.[1] Both this compound and VU6008667 target this receptor but through different mechanisms, offering a unique opportunity to compare distinct modes of pharmacological intervention. This compound is a potent and selective orthosteric antagonist, directly blocking the acetylcholine binding site on the M5 receptor.[2][3][4][5] In contrast, VU6008667 is a negative allosteric modulator (NAM), which binds to a different site on the receptor to decrease its response to acetylcholine.[6][7]
Performance in Addiction Models: A Head-to-Head Comparison
Both this compound and VU6008667 have demonstrated efficacy in reducing the self-administration of opioids, a key behavioral paradigm for assessing the rewarding and reinforcing effects of addictive drugs.[6][8] The following tables summarize the key pharmacological properties and in-vivo efficacy of these two compounds based on available preclinical data.
| Compound | Mechanism of Action | Target | In Vitro Potency (IC50) | Animal Model | Addiction Model | Key Findings |
| This compound | Orthosteric Antagonist | M5 mAChR | 36 nM (human M5) | Male Sprague-Dawley Rats | Oxycodone Self-Administration | Dose-dependently inhibited oxycodone self-administration.[2][5] |
| VU6008667 | Negative Allosteric Modulator (NAM) | M5 mAChR | Not explicitly stated in provided abstracts | Male Sprague-Dawley Rats | Oxycodone Self-Administration | Decreased oxycodone self-administration under both fixed and progressive ratio schedules. Attenuated cue-induced reinstatement of oxycodone seeking.[6][9] |
| Compound | Dosing and Administration | Effect on Natural Rewards | Noteworthy Characteristics |
| This compound | Systemic (i.p.) administration at doses ranging from 10-56.6 mg/kg.[3] | Data not available in the provided search results. | High selectivity for M5 over other muscarinic receptor subtypes (>100-fold).[2] |
| VU6008667 | Acute and repeated administration. | Did not inhibit sucrose self-administration after acute administration.[9] | Developed as a shorter-acting M5 NAM compared to its predecessor, ML375, making it more suitable for specific addiction paradigms like reinstatement studies.[7] |
Signaling Pathways and Experimental Workflows
The therapeutic potential of M5 receptor modulators in addiction stems from their ability to regulate the mesolimbic dopamine system, a critical pathway in reward and reinforcement. The following diagrams illustrate the proposed signaling pathway and a typical experimental workflow for evaluating these compounds.
Caption: M5 Receptor Signaling in Dopaminergic Neurons.
Caption: Opioid Self-Administration Experimental Workflow.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and VU6008667.
Opioid Self-Administration in Rats
This protocol is a composite based on studies evaluating M5 receptor modulators in opioid self-administration models.[6][8][9]
1. Animals:
-
Species: Male Sprague-Dawley rats.
-
Housing: Individually housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water are available ad libitum unless otherwise specified for the experiment.
2. Surgical Procedure:
-
Rats are anesthetized and surgically implanted with an intravenous catheter into the jugular vein.
-
The catheter is passed subcutaneously to exit on the back of the animal, where it is attached to a tether system for drug infusion during the experimental sessions.
-
A recovery period of at least 5-7 days is allowed post-surgery.
3. Apparatus:
-
Standard operant conditioning chambers equipped with two levers, a stimulus light above each lever, a house light, and a drug delivery system connected to the rat's intravenous catheter via a fluid swivel.
4. Behavioral Procedure:
-
Acquisition: Rats are placed in the operant chambers for daily 2-hour sessions. A press on the "active" lever results in an intravenous infusion of oxycodone (e.g., 0.05 mg/kg/infusion) and the presentation of a conditioned stimulus (e.g., illumination of the stimulus light). A press on the "inactive" lever has no programmed consequence. Training continues until a stable pattern of responding is established.
-
Maintenance and Treatment: Once stable responding is achieved, rats are pre-treated with either vehicle, this compound, or VU6008667 at various doses prior to the self-administration session. The number of active and inactive lever presses is recorded.
-
Schedules of Reinforcement:
-
Fixed Ratio (FR): A fixed number of lever presses is required for each drug infusion (e.g., FR3, where three presses are required).[9]
-
Progressive Ratio (PR): The number of lever presses required for each subsequent infusion increases progressively. The "breakpoint," or the last ratio completed, serves as a measure of the motivation to self-administer the drug.[9]
-
-
Cue-Induced Reinstatement: Following stable self-administration, the drug is withheld, and responding on the active lever is extinguished (i.e., lever presses no longer result in drug infusion or cues). Once responding is extinguished, the drug-associated cues are presented non-contingently to test for reinstatement of drug-seeking behavior, often following pre-treatment with the test compound.[6]
5. Data Analysis:
-
The primary dependent variables are the number of drug infusions earned, active and inactive lever presses, and the breakpoint in the PR schedule.
-
Data are typically analyzed using analysis of variance (ANOVA) to compare the effects of different doses of the compounds to the vehicle control.
Conclusion
Both this compound and VU6008667 show significant promise as pharmacological tools and potential therapeutic leads for substance use disorders by targeting the M5 muscarinic acetylcholine receptor. While both compounds effectively reduce opioid self-administration in preclinical models, their distinct mechanisms of action—orthosteric antagonism versus negative allosteric modulation—may offer different therapeutic profiles. VU6008667's efficacy in reducing cue-induced reinstatement and its favorable pharmacokinetic profile for such studies highlight the potential advantages of an allosteric approach.[6][7] Further research directly comparing these two compounds in a wider range of addiction models, including those for other substances of abuse, will be crucial in determining the optimal strategy for targeting the M5 receptor in the treatment of addiction.
References
- 1. scholars.uky.edu [scholars.uky.edu]
- 2. Development of this compound: A Potent, Highly Selective, and Systemically Active Orthosteric Antagonist of the M5 Muscarinic Acetylcholine Receptor for the Treatment of Opioid Use Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Continued optimization of the M5 NAM ML375: Discovery of VU6008667, an M5 NAM with high CNS penetration and a desired short half-life in rat for addiction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Selective M5 muscarinic acetylcholine receptor negative allosteric modulator VU6008667 blocks acquisition of opioid self-administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of VU6019650's Effects in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the M5 muscarinic acetylcholine receptor (mAChR) antagonist, VU6019650, and its alternatives. The data presented herein has been compiled from various studies to facilitate an objective evaluation of these compounds' performance in different cellular contexts, a crucial step in drug discovery and development.
Compound Overview and Alternatives
This compound is a potent and highly selective orthosteric antagonist of the M5 muscarinic acetylcholine receptor.[1][2][3] It has been identified as a valuable tool for studying the physiological roles of the M5 receptor and as a potential therapeutic agent for conditions such as opioid use disorder.[1][2]
Key alternatives to this compound include:
-
VU0488130 (ML381): An earlier M5-selective orthosteric antagonist that also serves as a valuable in vitro tool.[4][5][6][7]
-
Compound 29f: A next-generation M5 antagonist developed with the aim of an improved clearance profile compared to this compound.[8]
Data Presentation: In Vitro Efficacy in CHO-K1 Cells
The primary cell line used for the characterization of this compound and its alternatives is the Chinese Hamster Ovary (CHO-K1) cell line stably expressing the human M5 muscarinic acetylcholine receptor (hM5-CHO). The primary endpoint for assessing antagonist activity in this system is the inhibition of acetylcholine-induced intracellular calcium mobilization.
| Compound | Cell Line | Assay | IC50 (nM) | Selectivity | Reference |
| This compound | hM5-CHO | Calcium Mobilization | 36 | >100-fold vs. M1-M4 | [1][3] |
| VU0488130 (ML381) | hM5-CHO | Calcium Mobilization | 450 | >30µM vs. M1-M4 | [4][5][6][7] |
| Compound 29f | hM5-CHO | Calcium Mobilization | 304 | Acceptable vs. M1 | [8] |
Cross-Validation in HEK293 Cells: A Qualitative Perspective
Key Considerations for Cross-Validation:
-
Signaling Pathway Conservation: The M5 receptor couples to the Gq/11 signaling pathway in both CHO and HEK293 cells, leading to the activation of phospholipase C (PLC), production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium.[11][12][13][14] This fundamental conservation suggests that the antagonistic mechanism of this compound and its alternatives would be comparable in both cell lines.
-
Cellular Background Differences: CHO-K1 and HEK293 cells have different origins and may exhibit variations in the expression of downstream signaling effectors and regulatory proteins.[10] These differences could potentially lead to subtle variations in the magnitude and kinetics of the cellular response to M5 receptor modulation. However, the rank order of potency for a series of antagonists is generally expected to be consistent across different cell lines expressing the same receptor, provided the coupling mechanism is the same.
-
Expression Levels: The level of receptor expression can influence the apparent potency of an antagonist. It is crucial to use cell lines with comparable receptor expression levels for a direct and meaningful comparison.
Given the lack of direct quantitative data, a qualitative cross-validation would involve expressing the M5 receptor in HEK293 cells and performing similar calcium mobilization or electrophysiological assays to confirm the antagonistic activity of this compound. The expectation would be to observe a similar rightward shift in the agonist concentration-response curve in the presence of the antagonist.
Experimental Protocols
Calcium Mobilization Assay
This assay is the primary method for determining the potency of M5 receptor antagonists.
Objective: To measure the ability of a compound to inhibit the increase in intracellular calcium concentration induced by an M5 receptor agonist (e.g., acetylcholine) in hM5-CHO cells.
Materials:
-
hM5-CHO cells
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium 5)
-
M5 receptor agonist (e.g., Acetylcholine)
-
Test compounds (this compound and alternatives)
-
Fluorescent Imaging Plate Reader (FLIPR) or equivalent instrument
Procedure:
-
Cell Plating: Seed hM5-CHO cells into 96-well or 384-well black-walled, clear-bottom microplates and culture overnight.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading buffer to each well. Incubate for 1 hour at 37°C.
-
Compound Addition: Prepare serial dilutions of the antagonist compounds. Add the antagonist solutions to the wells and incubate for a specified period (e.g., 15-30 minutes) at room temperature.
-
Agonist Stimulation and Signal Reading: Place the plate in the FLIPR instrument. Add a fixed concentration of the M5 agonist (typically an EC80 concentration) to all wells simultaneously. The instrument will measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: The antagonist potency is determined by calculating the IC50 value from the concentration-response curve, where the response is the inhibition of the agonist-induced calcium signal.
Whole-Cell Patch-Clamp Electrophysiology
This technique can be used to measure the effect of M5 receptor modulation on ion channel activity.
Objective: To measure the effect of this compound on M5 receptor-mediated changes in membrane currents in single cells.
Materials:
-
Cells expressing M5 receptors (e.g., hM5-CHO or hM5-HEK293)
-
External and internal pipette solutions
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator
-
M5 receptor agonist and antagonist solutions
Procedure:
-
Pipette Preparation: Pull glass micropipettes to a resistance of 3-7 MΩ and fill with the internal solution.
-
Cell Approach and Sealing: Under microscopic observation, carefully approach a single cell with the micropipette. Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Voltage or Current Clamp: Clamp the cell membrane potential at a holding potential (voltage-clamp) or control the injected current (current-clamp).
-
Recording: Record baseline membrane currents or voltage.
-
Compound Application: Perfuse the cell with a solution containing the M5 agonist to elicit a response (e.g., modulation of a potassium current).
-
Antagonist Application: Co-apply the M5 antagonist (e.g., this compound) with the agonist and record the change in the agonist-induced response.
-
Data Analysis: Analyze the recorded currents to determine the extent of inhibition by the antagonist.
Visualizations
Caption: M5 Muscarinic Receptor Signaling Pathway.
Caption: Calcium Mobilization Assay Workflow.
Caption: Whole-Cell Patch-Clamp Workflow.
References
- 1. Development of this compound: A Potent, Highly Selective, and Systemically Active Orthosteric Antagonist of the M5 Muscarinic Acetylcholine Receptor for the Treatment of Opioid Use Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery, synthesis and characterization of a highly mAChR selective M5 orthosteric antagonist, VU0488130 (ML381): a novel molecular probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery, synthesis and characterization of a highly muscarinic acetylcholine receptor (mAChR)-selective M5-orthosteric antagonist, VU0488130 (ML381): a novel molecular probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of a potent M5 antagonist with improved clearance profile. Part 1: Piperidine amide-based antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative pharmacology of recombinant human M3 and M5 muscarinic receptors expressed in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Harnessing secretory pathway differences between HEK293 and CHO to rescue production of difficult to express proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Gq-Coupled Receptors in Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
Orthosteric vs. Allosteric M5 Inhibitors: A Comparative Analysis for Drug Discovery Professionals
An in-depth guide for researchers and scientists on the comparative performance of orthosteric and allosteric inhibitors targeting the M5 muscarinic acetylcholine receptor, supported by experimental data and detailed protocols.
The M5 muscarinic acetylcholine receptor, a Gq-coupled G protein-coupled receptor (GPCR), has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders. The development of selective inhibitors for this receptor subtype is a key focus in drug discovery. This guide provides a comparative analysis of two primary classes of M5 inhibitors: orthosteric antagonists and allosteric modulators. This comparison is supported by quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental processes.
Performance Comparison: Orthosteric vs. Allosteric M5 Inhibitors
The primary distinction between these two classes of inhibitors lies in their binding site and mechanism of action. Orthosteric inhibitors bind to the same site as the endogenous ligand, acetylcholine (ACh), directly competing with it. In contrast, allosteric inhibitors bind to a distinct site on the receptor, modulating the effect of ACh. This fundamental difference leads to distinct pharmacological profiles.
Below is a summary of the key performance data for a representative orthosteric M5 antagonist, ML381 , and a representative M5 negative allosteric modulator (NAM), ML375 .
| Parameter | Orthosteric Inhibitor (ML381) | Allosteric Inhibitor (ML375) |
| Binding Site | Acetylcholine (orthosteric) binding site | Allosteric site, topographically distinct from the ACh binding site |
| Mechanism of Action | Competitive antagonism | Negative allosteric modulation (reduces the potency and/or efficacy of acetylcholine) |
| Human M5 Potency (IC50) | 450 nM[1][2][3] | 300 nM[4][5][6][7] |
| Rat M5 Potency (IC50) | Not explicitly found | 790 nM[4][5][8] |
| Selectivity over M1-M4 | >30 µM (over 66-fold selective)[1][2][3] | >30 µM (over 100-fold selective)[4][6][7] |
| CNS Penetration (Brain:Plasma Ratio) | 0.58[1][3] | High CNS penetration reported[4][6] |
| Oral Bioavailability (%F) | Not explicitly found | 80% in rats[5] |
| Plasma Half-life (T1/2) | Poor metabolic stability, potential for amide hydrolysis in plasma[9] | 80 hours in rats[5] |
Signaling Pathways and Experimental Workflows
To understand the action of these inhibitors, it is crucial to visualize the M5 receptor signaling pathway and the experimental workflows used to characterize them.
Detailed Experimental Protocols
The characterization of orthosteric and allosteric M5 inhibitors relies on a suite of in vitro assays. Below are detailed methodologies for the key experiments cited in this guide.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like M5.
Principle: Cells expressing the M5 receptor are loaded with a calcium-sensitive fluorescent dye. Upon receptor activation by an agonist (e.g., acetylcholine), Gq protein activation leads to the release of calcium from intracellular stores. The dye binds to the released calcium, resulting in an increase in fluorescence intensity, which is measured over time.
Protocol:
-
Cell Culture: HEK293 or CHO cells stably expressing the human M5 receptor are cultured in appropriate media and seeded into 96- or 384-well black-walled, clear-bottom plates. Cells are grown to 90-100% confluency.
-
Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive dye (e.g., Fluo-4 AM) in a buffered salt solution for 30-60 minutes at 37°C. In some cell lines, probenecid is included to prevent dye leakage.
-
Compound Addition: The plate is placed in a fluorescence microplate reader (e.g., FlexStation). A baseline fluorescence reading is taken. The test compound (orthosteric antagonist or allosteric modulator) is added at various concentrations, followed by a fixed concentration of acetylcholine (typically the EC80, the concentration that elicits 80% of the maximal response).
-
Data Acquisition: Fluorescence intensity is measured kinetically. The increase in fluorescence upon agonist addition is recorded.
-
Data Analysis: The change in fluorescence is plotted against the concentration of the inhibitor to determine the IC50 value.
IP1 Accumulation Assay
This assay provides a more direct measure of the Gq signaling pathway by quantifying a downstream metabolite of inositol trisphosphate (IP3).
Principle: Activation of the M5 receptor leads to the production of IP3, which is rapidly metabolized to IP2 and then to inositol monophosphate (IP1). In the presence of lithium chloride (LiCl), the degradation of IP1 is inhibited, causing it to accumulate in the cells. The accumulated IP1 is then detected using a competitive immunoassay, often employing Homogeneous Time-Resolved Fluorescence (HTRF).
Protocol:
-
Cell Plating: Cells expressing the M5 receptor are seeded in white 96- or 384-well plates and cultured overnight.
-
Cell Stimulation: The culture medium is replaced with a stimulation buffer containing LiCl. Cells are then incubated with the test inhibitor at various concentrations, followed by stimulation with an agonist like acetylcholine.
-
Cell Lysis and Detection: After incubation (typically 30-60 minutes), a lysis buffer containing the HTRF detection reagents (an anti-IP1 antibody labeled with a donor fluorophore and an IP1 analog coupled to an acceptor fluorophore) is added.
-
Signal Measurement: The plate is incubated to allow the immunoassay to reach equilibrium. The HTRF signal is read on a compatible microplate reader. The signal is inversely proportional to the amount of IP1 produced by the cells.
-
Data Analysis: A standard curve is used to convert the HTRF signal to IP1 concentration. The inhibition of agonist-induced IP1 accumulation by the test compound is used to calculate its IC50.[10][11][12]
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to the receptor and to distinguish between orthosteric and allosteric binding sites.
Principle: A radiolabeled ligand with known affinity for the M5 receptor (e.g., [3H]N-methylscopolamine, a non-selective muscarinic antagonist) is incubated with cell membranes expressing the M5 receptor. The ability of an unlabeled test compound to displace the radioligand from the receptor is measured.
Protocol:
-
Membrane Preparation: Cells expressing the M5 receptor are harvested and homogenized. The cell membranes are isolated by centrifugation.
-
Binding Reaction: In a 96-well plate, the cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis:
-
For Orthosteric Inhibitors: A competitive binding curve is generated, and the IC50 is determined. The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation.
-
For Allosteric Modulators: These compounds typically do not compete directly with the orthosteric radioligand at physiologically relevant concentrations. Their allosteric nature can be confirmed by observing their effect on the dissociation rate of the radioligand. A negative allosteric modulator may slow the dissociation of an antagonist radioligand.[4][13][14]
-
Conclusion
The comparative analysis of orthosteric and allosteric M5 inhibitors reveals distinct advantages and disadvantages for each class. Orthosteric inhibitors, such as ML381, offer a direct and competitive mechanism of action. However, achieving subtype selectivity can be challenging due to the conserved nature of the orthosteric binding site across muscarinic receptor subtypes.
Allosteric modulators, exemplified by ML375, represent a more nuanced approach. By binding to a less conserved allosteric site, they can achieve higher subtype selectivity. Their modulatory effect on the endogenous ligand, acetylcholine, may offer a more physiological response profile, potentially leading to improved therapeutic windows and reduced side effects.
The choice between an orthosteric and an allosteric approach for M5-targeted drug discovery will depend on the specific therapeutic indication and the desired pharmacological profile. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization and comparison of novel M5 inhibitors.
References
- 1. Development of a Novel, Orthosteric M5 Antagonist Possessing a High Degree of Muscarinic Subtype Selectivity - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Discovery, synthesis and characterization of a highly muscarinic acetylcholine receptor (mAChR)-selective M5-orthosteric antagonist, VU0488130 (ML381): a novel molecular probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a Novel, Orthosteric M5 Antagonist Possessing a High Degree of Muscarinic Subtype Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Development of the First Potent, Selective and CNS penetrant M5 Negative Allosteric Modulator (NAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Development of the First Potent, Selective and CNS penetrant M5 Negative Allosteric Modulator (NAM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. bmglabtech.com [bmglabtech.com]
- 12. HTRF IP-One Gq Detection Kit, 1,000 Assay Points | Revvity [revvity.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. giffordbioscience.com [giffordbioscience.com]
A Comparative Guide to VU6019650 and Other Muscarinic Modulators in CNS Disorders
For Researchers, Scientists, and Drug Development Professionals
The muscarinic acetylcholine receptor (mAChR) family, comprising five subtypes (M1-M5), represents a critical target for therapeutic intervention in a range of central nervous system (CNS) disorders, including schizophrenia, Alzheimer's disease, and substance use disorders. The development of subtype-selective modulators is a key strategy to harness the therapeutic potential of these receptors while minimizing the dose-limiting side effects associated with non-selective agents. This guide provides a detailed comparison of VU6019650, a novel M5-selective antagonist, with other key muscarinic modulators, supported by experimental data and detailed protocols.
Introduction to Muscarinic Receptor Subtypes in the CNS
Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate the diverse effects of acetylcholine in the brain. They are broadly classified into two signaling families:
-
M1, M3, and M5 receptors couple primarily through Gq/11 proteins, activating phospholipase C (PLC), which leads to the mobilization of intracellular calcium.[1] These receptors are generally associated with excitatory effects in the CNS.
-
M2 and M4 receptors couple through Gi/o proteins to inhibit adenylyl cyclase, which decreases intracellular cyclic AMP (camp) levels and modulates ion channel activity.[2] These are typically involved in inhibitory neurotransmission.
The distinct distribution and function of these subtypes in brain circuits implicated in cognition, reward, and psychosis make them attractive targets for drug development.
Comparative Analysis of Muscarinic Modulators
This section compares the pharmacological profiles of this compound against other notable muscarinic-targeting compounds. While this compound is a selective M5 antagonist, the comparators include a non-selective antagonist (Dicyclomine), a classic non-selective antagonist used in research (Scopolamine), an M1-preferring antagonist (Pirenzepine), and a clinically relevant M1/M4-preferring agonist (Xanomeline) to provide a broad context of muscarinic modulation strategies.
This compound: A Selective M5 Antagonist
This compound is a potent, highly selective, and systemically active orthosteric antagonist of the M5 muscarinic receptor.[3] The M5 receptor is expressed on midbrain dopamine neurons in the ventral tegmental area (VTA), a key component of the mesolimbic reward circuitry.[3] This localization suggests that M5 antagonism could modulate dopamine signaling, making it a novel target for treating substance use disorders.[3]
Preclinical studies have shown that this compound blocks the effects of non-selective muscarinic agonists on the firing rates of VTA dopamine neurons.[3] Furthermore, it has demonstrated efficacy in animal models of addiction by inhibiting oxycodone self-administration in rats at doses that do not impair general motor output.[3] Its high selectivity for M5 over other subtypes is a key feature, promising a reduction in the peripheral side effects that have plagued non-selective muscarinic drugs.[3]
Data Presentation: Quantitative Comparison of Muscarinic Modulators
The following table summarizes the quantitative pharmacological data for this compound and its comparators.
| Compound | Primary Target(s) | Selectivity Profile | Potency (IC50 / Ki) | Primary CNS Application (Investigational/Clinical) |
| This compound | M5 Antagonist | >100-fold selective for M5 over M1-M4 | hM5 IC50: 36 nM | Opioid Use Disorder |
| Dicyclomine | Non-selective Antagonist | M1 > M2 | M1 Ki: 5.1 nM; M2 Ki: 54.6 nM | Not a primary CNS therapeutic; known for CNS side effects |
| Scopolamine | Non-selective Antagonist | High affinity for all mAChRs | General mAChR IC50: 55.3 nM; Affinity ≤1 nM | Research tool to induce cognitive deficits; motion sickness |
| Pirenzepine | M1-selective Antagonist | M1 > M2, M3, M4, M5 | M1 Ki: ~20 nM; M2 Ki: ~310 nM | Primarily for peptic ulcers; research tool for M1 function |
| Xanomeline | M1/M4 Agonist | Preferential agonist at M1/M4 | M1/M4 Ki: Low teen nM range; M2/M3/M5 Ki: >30 nM | Schizophrenia, Alzheimer's Disease |
hM = human. Data compiled from multiple sources.[3][4][5][6][7]
Key Experimental Methodologies
Detailed protocols are crucial for the replication and validation of scientific findings. Below are methodologies for key experiments used to characterize muscarinic modulators.
Calcium Mobilization Assay for Antagonist Potency (IC50 Determination)
This assay is used to determine the potency of an antagonist in blocking agonist-induced activation of Gq-coupled muscarinic receptors (M1, M3, M5).
-
Principle: Activation of Gq-coupled receptors leads to an increase in intracellular calcium ([Ca2+]i). This change can be measured using a calcium-sensitive fluorescent dye. An antagonist will inhibit this agonist-induced fluorescence increase in a dose-dependent manner.[2][8]
-
Protocol:
-
Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human muscarinic receptor subtype of interest (e.g., hM5) are cultured in appropriate media and seeded into black-walled, clear-bottom 96- or 384-well plates.[9][10]
-
Dye Loading: Cells are incubated with a calcium-sensitive dye (e.g., Fluo-4 AM) in a buffered salt solution (e.g., HBSS with 20 mM HEPES). A masking dye may be included to block extracellular fluorescence.[9]
-
Compound Incubation: A dilution series of the antagonist (e.g., this compound) is prepared and added to the cell plates. The plates are incubated to allow the antagonist to bind to the receptors.
-
Agonist Stimulation: The assay is initiated by adding a fixed concentration of a muscarinic agonist (e.g., acetylcholine or oxotremorine-M) that elicits a response near the EC80 (80% of the maximal effective concentration).[11]
-
Data Acquisition: A fluorescent imaging plate reader (e.g., FLIPR) is used to measure the kinetic fluorescent response (the change in [Ca2+]i) in real-time, both before and after the addition of the agonist.
-
Data Analysis: The increase in fluorescence in the presence of the antagonist is compared to the control (agonist only). The data are normalized and fitted to a four-parameter logistic equation to determine the IC50 value, which is the concentration of antagonist that inhibits 50% of the agonist response.
-
Ex Vivo Electrophysiology of VTA Dopamine Neurons
This technique assesses how a compound modulates the electrical activity of specific neurons, providing insight into its effects on neural circuits.
-
Principle: Whole-cell patch-clamp recordings are used to measure changes in the firing rate of dopamine neurons in acute brain slices in response to drug application.
-
Protocol:
-
Brain Slice Preparation: A rat is anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Coronal slices (e.g., 300 µm thick) containing the VTA are prepared using a vibratome.
-
Recording: Slices are transferred to a recording chamber continuously perfused with oxygenated aCSF at physiological temperature. VTA dopamine neurons are visually identified using infrared differential interference contrast (IR-DIC) microscopy.
-
Neuron Identification: Dopamine neurons are distinguished from other VTA neurons (e.g., GABAergic neurons) by their characteristic electrophysiological properties, such as a slower firing rate, longer action potential duration, and the presence of a hyperpolarization-activated cation current (Ih).[12][13] Post-hoc immunohistochemical staining for tyrosine hydroxylase (TH) can confirm the dopaminergic phenotype.
-
Drug Application: A stable baseline firing rate is recorded. A muscarinic agonist (e.g., oxotremorine-M) is bath-applied to induce an increase in the neuronal firing rate.
-
Antagonist Challenge: Following the agonist-induced effect, the antagonist (e.g., this compound) is co-applied with the agonist to determine its ability to reverse or block the increase in firing rate.
-
Data Analysis: The firing frequency (in Hz) is analyzed before and after the application of the agonist and antagonist. A statistically significant reduction in the agonist-induced firing rate in the presence of the antagonist indicates an inhibitory effect.
-
Opioid Self-Administration Behavioral Model
This is the gold-standard preclinical model for assessing the abuse potential and reinforcing properties of drugs and for testing the efficacy of potential treatments for substance use disorder.
-
Principle: Animals learn to perform an action (e.g., press a lever) to receive an intravenous infusion of a drug (e.g., oxycodone). The rate of lever pressing reflects the drug's reinforcing efficacy. A test compound's ability to reduce this behavior indicates potential as an anti-addiction therapeutic.[14]
-
Protocol:
-
Catheter Implantation: Adult male Sprague-Dawley rats are surgically implanted with an intravenous catheter into the jugular vein.[15]
-
Acquisition Training: Following recovery, rats are placed in operant conditioning chambers equipped with two levers. Presses on the "active" lever result in an intravenous infusion of oxycodone and the presentation of a drug-paired cue (e.g., a light and/or tone), while presses on the "inactive" lever have no consequence. Sessions are conducted daily until a stable pattern of self-administration is established.[16][17]
-
Antagonist Treatment: Once stable responding is achieved, rats are pre-treated with various doses of the test compound (e.g., this compound) or vehicle via intraperitoneal (i.p.) injection prior to the self-administration session.
-
Data Collection: The number of active and inactive lever presses and the number of drug infusions earned are recorded for each session.
-
Data Analysis: The effect of the antagonist on the number of infusions earned is analyzed. A dose-dependent decrease in responding on the active lever, without a significant effect on the inactive lever, suggests that the compound specifically reduces the reinforcing effects of the opioid, rather than causing general motor impairment.
-
Visualizing Pathways and Processes
Muscarinic Receptor Signaling Pathways
Muscarinic receptors mediate their effects through distinct G protein-coupled signaling cascades.
Caption: General signaling pathways for excitatory (M1/M3/M5) and inhibitory (M2/M4) muscarinic receptors.
Experimental Workflow for Preclinical Antagonist Evaluation
The process of evaluating a novel antagonist like this compound involves a series of in vitro and in vivo experiments.
Caption: A typical experimental workflow for characterizing a novel CNS muscarinic antagonist.
Hypothesized Mechanism of this compound in Reward Circuitry
This compound is thought to exert its effects on opioid reinforcement by modulating the mesolimbic dopamine pathway.
Caption: Hypothesized mechanism of M5 antagonism by this compound in the mesolimbic reward pathway.
References
- 1. The muscarinic M5 receptor: a silent or emerging subtype? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 3. Development of this compound: A Potent, Highly Selective, and Systemically Active Orthosteric Antagonist of the M5 Muscarinic Acetylcholine Receptor for the Treatment of Opioid Use Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Xanomeline-Trospium and Muscarinic Involvement in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Pirenzepine distinguishes between muscarinic receptor-mediated phosphoinositide breakdown and inhibition of adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. Muscarinic M3 Receptor Assay with Frozen CHO Cells on FlexStation 3 Reader [moleculardevices.com]
- 10. benchchem.com [benchchem.com]
- 11. Discovery of a potent M5 antagonist with improved clearance profile. Part 1: Piperidine amide-based antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Identification and Electrophysiological Characterization of Dopamine Neurons in the Ventral Tegmental Area - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Electrophysiological Characterization of GABAergic Neurons in the Ventral Tegmental Area - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Relapse to opioid seeking in rat models: behavior, pharmacology and circuits - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Escalation and reinstatement of fentanyl self-administration in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: VU6019650 vs. VU0488130 - A Guide for M5 Receptor Researchers
For researchers in neuroscience and drug development, the muscarinic acetylcholine receptor M5 stands as a promising target for therapeutic intervention in substance use disorders and other neurological conditions. Two key chemical probes, VU6019650 and VU0488130 (also known as ML381), have emerged as critical tools for dissecting the function of this receptor. This guide provides a comprehensive head-to-head comparison of these two M5-selective orthosteric antagonists, supported by experimental data and detailed protocols to inform your research decisions.
At a Glance: Key Differences
While both compounds are selective antagonists for the M5 receptor, their pharmacological profiles present distinct advantages and limitations. This compound is a highly potent antagonist with demonstrated efficacy in preclinical in vivo models of opioid use disorder, making it a valuable tool for behavioral studies. In contrast, VU0488130, though less potent, is a highly selective and CNS-penetrant tool best suited for in vitro and electrophysiological experiments due to its metabolic instability in rat plasma.
Quantitative Data Summary
The following tables summarize the key pharmacological parameters of this compound and VU0488130, providing a clear comparison of their potency, selectivity, and pharmacokinetic properties.
Table 1: In Vitro Pharmacological Profile
| Parameter | This compound | VU0488130 (ML381) |
| Mechanism of Action | Orthosteric Antagonist | Orthosteric Antagonist |
| Target | Muscarinic Acetylcholine Receptor M5 (M5 mAChR) | Muscarinic Acetylcholine Receptor M5 (M5 mAChR) |
| Potency (IC50, human M5) | 36 nM[1][2][3] | 450 nM[4][5] |
| Binding Affinity (Ki, human M5) | Not explicitly reported | 340 nM[4][5] |
| Selectivity (IC50) | >100-fold selective over human M1-M4 receptors[1][2][3] | >30 µM for human M1-M4 receptors[4][5] |
Table 2: In Vivo and Drug Metabolism and Pharmacokinetics (DMPK) Profile
| Parameter | This compound | VU0488130 (ML381) |
| CNS Penetrance | Brain-penetrant | CNS-penetrant |
| Rat Brain and Plasma Kp, Kp,uu | 0.27 and 0.43, respectively[1] | Not explicitly reported |
| In Vivo Activity | Inhibits oxycodone self-administration in rats[2][3] | Limited in vivo utility due to instability in rat plasma[5] |
| Metabolic Stability | Suboptimal clearance profile[6] | Unstable in rat plasma, potential for amide hydrolysis[5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and extension of these findings.
Calcium Mobilization Assay
This assay is used to determine the potency of antagonists by measuring their ability to inhibit the increase in intracellular calcium triggered by an agonist.
Protocol:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human M5 muscarinic acetylcholine receptor are seeded into 384-well black-walled, clear-bottom plates and cultured overnight.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an assay buffer (e.g., HBSS with 20 mM HEPES) for 1 hour at 37°C.
-
Compound Addition: The antagonist compounds (this compound or VU0488130) are added to the wells at various concentrations and incubated for a specified period.
-
Agonist Stimulation: An M5 receptor agonist (e.g., acetylcholine or oxotremorine-M) is added at a concentration that elicits a submaximal response (EC80).
-
Signal Detection: Changes in intracellular calcium are measured as changes in fluorescence intensity using a plate reader (e.g., a FlexStation or FLIPR).
-
Data Analysis: The IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human M5 muscarinic acetylcholine receptor.
-
Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled antagonist (e.g., [3H]N-methylscopolamine, [3H]NMS) and varying concentrations of the unlabeled competitor compound (this compound or VU0488130).
-
Incubation: The plate is incubated at room temperature for a sufficient time to reach binding equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Radioactivity Measurement: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The IC50 values are determined from the competition curves, and the Ki values are calculated using the Cheng-Prusoff equation.
Ex Vivo Electrophysiology in VTA Brain Slices
This technique is used to assess the effect of the antagonists on the firing rate of dopamine neurons in the ventral tegmental area (VTA), a key region in the brain's reward circuitry.
Protocol:
-
Slice Preparation: Acute horizontal brain slices containing the VTA are prepared from rats or mice.
-
Recording: Whole-cell patch-clamp recordings are made from identified dopamine neurons in the VTA.
-
Baseline Firing: The baseline spontaneous firing rate of the neurons is recorded.
-
Agonist Application: A muscarinic agonist (e.g., oxotremorine-M) is applied to the slice to induce an increase in the neuronal firing rate.
-
Antagonist Application: The antagonist (this compound) is then co-applied with the agonist to determine its ability to block the agonist-induced increase in firing.
-
Data Analysis: Changes in the firing frequency are analyzed to determine the effect of the antagonist.
In Vivo Oxycodone Self-Administration in Rats
This behavioral model is used to evaluate the potential of a compound to reduce the rewarding effects of opioids.
Protocol:
-
Surgery: Rats are surgically implanted with intravenous catheters in the jugular vein.
-
Training: The rats are trained to self-administer oxycodone by pressing a lever in an operant chamber. Each lever press results in an intravenous infusion of oxycodone.
-
Treatment: Prior to the self-administration session, rats are pretreated with either vehicle or this compound at various doses.
-
Testing: The number of oxycodone infusions self-administered during the session is recorded.
-
Data Analysis: The effect of this compound on oxycodone self-administration is determined by comparing the number of infusions in the drug-treated group to the vehicle-treated group.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. The ventral tegmental area revisited: is there an electrophysiological marker for dopaminergic neurons? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Novel, Orthosteric M5 Antagonist Possessing a High Degree of Muscarinic Subtype Selectivity - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Development of this compound: A Potent, Highly Selective, and Systemically Active Orthosteric Antagonist of the M5 Muscarinic Acetylcholine Receptor for the Treatment of Opioid Use Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SELF ADMINISTRATION OF OXYCODONE BY ADOLESCENT AND ADULT MICE AFFECTS STRIATAL NEUROTRANSMITTER RECEPTOR GENE EXPRESSION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the Actions of Muscarinic Receptors on Dopamine Systems: New Strategies for Treating Neuropsychiatric Disorders | Annual Reviews [annualreviews.org]
- 6. In Vitro Identification and Electrophysiological Characterization of Dopamine Neurons in the Ventral Tegmental Area - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis of VU6019650 and VU6036864 as M5 Muscarinic Acetylcholine Receptor Antagonists
Audience: Researchers, scientists, and drug development professionals.
This guide provides a detailed comparison of VU6019650 and VU6036864, two potent and selective antagonists of the M5 muscarinic acetylcholine receptor (mAChR). While initial interest may have positioned these compounds within the context of M4 positive allosteric modulators (PAMs), current research has clearly defined their roles as M5 antagonists. This comparison will focus on their efficacy, selectivity, and pharmacokinetic profiles based on available preclinical data.
Overview of Compounds
This compound was identified as a potent and highly selective M5 orthosteric antagonist with favorable properties for systemic dosing in preclinical models.[1][2] It has been instrumental in exploring the therapeutic potential of M5 antagonism, particularly in the context of substance use disorders.[1][2]
VU6036864 is a next-generation M5 antagonist developed to improve upon the pharmacokinetic properties of earlier compounds like this compound.[3][4] It exhibits exquisite potency and selectivity, coupled with an enhanced profile for in vivo applications, including desirable brain exposure and oral bioavailability.[3][4][5]
Quantitative Data Comparison
The following table summarizes the key in vitro and in vivo parameters for this compound and VU6036864.
| Parameter | This compound | VU6036864 |
| Mechanism of Action | M5 Orthosteric Antagonist[1][2] | M5 Orthosteric Antagonist[4][5] |
| Potency (human M5) | IC50 = 36 nM[1][2] | IC50 = 20 nM[3][4][5] |
| Selectivity | >100-fold against human M1-M4[1][2] | >500-fold against human M1-M4[3][4][5] |
| Pharmacokinetics | Suboptimal clearance profile[6] | High oral bioavailability (>100%), desirable brain exposure (Kp,uu = 0.65)[3][4][5] |
| Reported In Vivo Efficacy | Inhibits oxycodone self-administration in rats[1][2] | Advanced tool compound for further in vivo M5-related studies[3][4][5] |
Signaling Pathways and Experimental Workflow
To understand the context of these compounds' actions, the following diagrams illustrate the M5 signaling pathway they inhibit and a typical experimental workflow for their characterization.
Caption: M5 muscarinic receptor signaling pathway and point of inhibition.
Caption: Workflow for in vitro characterization of M5 antagonists.
Experimental Protocols
The following are generalized protocols based on standard methodologies used for characterizing M5 antagonists.
In Vitro Calcium Mobilization Assay
This assay is used to determine the potency (IC50) of the antagonist in blocking the M5 receptor's response to an agonist.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human M5 muscarinic acetylcholine receptor are cultured under standard conditions.
-
Assay Preparation: Cells are seeded into 384-well plates and incubated overnight. The cells are then loaded with a calcium-sensitive dye (e.g., Fluo-4 AM).
-
Compound Addition: The antagonist compounds (this compound or VU6036864) are added to the wells at varying concentrations and pre-incubated.
-
Agonist Stimulation: The cells are then stimulated with a fixed concentration of acetylcholine (ACh), typically at an EC80 concentration (the concentration that elicits 80% of the maximal response), to induce calcium release.
-
Data Acquisition: Changes in intracellular calcium are measured using a fluorescence imaging plate reader (FLIPR).
-
Data Analysis: The fluorescence signal is normalized, and the antagonist's ability to inhibit the ACh-induced response is plotted against the antagonist concentration. An IC50 value is calculated from the resulting concentration-response curve.
In Vivo Pharmacokinetic (PK) Studies
These studies are conducted to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds.
-
Animal Models: Studies are typically conducted in rodents (e.g., Sprague-Dawley rats).
-
Dosing: Compounds are administered via relevant routes, such as oral gavage (PO) or intravenous (IV) injection.
-
Sample Collection: Blood and brain tissue samples are collected at various time points post-dosing.
-
Bioanalysis: The concentration of the compound in plasma and brain homogenates is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Pharmacokinetic parameters such as bioavailability (%F), brain penetration (Kp), and clearance are calculated from the concentration-time data.
In Vivo Efficacy Models (e.g., Drug Self-Administration)
These models assess the compound's ability to modulate behaviors relevant to specific disease states.
-
Animal Models: For opioid use disorder, rats are trained to self-administer an opioid, such as oxycodone, by pressing a lever.[1][2]
-
Treatment: Once stable self-administration behavior is established, the animals are treated with the M5 antagonist (e.g., this compound) or a vehicle control prior to the self-administration session.[1][2]
-
Behavioral Assessment: The number of lever presses and infusions of the opioid are recorded to measure drug-seeking and drug-taking behavior.
-
Data Analysis: The effect of the antagonist on self-administration is compared to the vehicle control to determine if it reduces the reinforcing effects of the opioid.
Conclusion
Both this compound and VU6036864 are valuable research tools for investigating the role of the M5 muscarinic receptor.
-
This compound has been a key tool compound, demonstrating the potential of M5 antagonism in preclinical models of opioid use disorder.[1][2] However, its suboptimal clearance profile may limit its utility in certain long-term studies.[6]
-
VU6036864 represents a significant advancement, offering higher potency, greater selectivity, and a superior pharmacokinetic profile with excellent oral bioavailability and brain penetration.[3][4][5] These characteristics make it a high-quality tool compound for more advanced in vivo studies to further elucidate the biology of the M5 receptor.[3][4][5]
For researchers selecting a compound for in vivo studies, VU6036864 is the preferred choice due to its improved drug-like properties, which are likely to provide more reliable and translatable results.
References
- 1. Development of this compound: A Potent, Highly Selective, and Systemically Active Orthosteric Antagonist of the M5 Muscarinic Acetylcholine Receptor for the Treatment of Opioid Use Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of VU6036864: A Triazolopyridine-Based High-Quality Antagonist Tool Compound of the M5 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a potent M5 antagonist with improved clearance profile. Part 1: Piperidine amide-based antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Published Findings: A Comparative Guide to the M5 Receptor Antagonist VU6019650
For researchers in neuropharmacology and drug development, the M5 muscarinic acetylcholine receptor (mAChR) has emerged as a promising target for treating substance use disorders. VU6019650, a potent and selective orthosteric antagonist of the M5 receptor, has shown efficacy in preclinical models of opioid addiction. This guide provides a comparative analysis of this compound with other notable M5-targeting compounds, supported by experimental data and detailed methodologies to aid in the replication and extension of these findings.
Comparative Analysis of M5 Receptor Antagonists
The following tables summarize the key pharmacological and pharmacokinetic parameters of this compound and its alternatives. This data has been compiled from various publications and should be interpreted in the context of the specific experimental conditions detailed in the original studies.
Table 1: In Vitro Potency and Selectivity
| Compound | Type | Human M5 IC50 | Rat M5 IC50 | Selectivity over M1-M4 | Reference |
| This compound | Orthosteric Antagonist | 36 nM | - | >100-fold | [1][2] |
| ML375 (VU0483253) | Negative Allosteric Modulator (NAM) | 300 nM | 790 nM | Inactive at M1-M4 | [3][4] |
| VU6008667 | Negative Allosteric Modulator (NAM) | 1.2 µM | 1.6 µM | Selective for M5 over M1-M4 | [5][6][7] |
| VU0488130 (ML381) | Orthosteric Antagonist | 450 nM (Ki = 340 nM) | 1.65 µM | >30 µM at M1-M4 | [8][9][10] |
Table 2: Pharmacokinetic Properties
| Compound | Brain Penetrance | Half-life (rat) | Oral Bioavailability (%F) | Reference |
| This compound | High | - | - | [1] |
| ML375 (VU0483253) | High | 80 hours | 80% | [3][7] |
| VU6008667 | High | 2.3 hours | 17% | [5][7][11] |
| VU0488130 (ML381) | High CNS penetration | Unstable in rat plasma | - | [8][12] |
Table 3: In Vivo Efficacy in Opioid Self-Administration Models (Rat)
| Compound | Effect on Oxycodone Self-Administration | Reference |
| This compound | Dose-dependently reduced reinforcers earned | [1] |
| ML375 | Reduced progressive ratio breakpoint for oxycodone | [13] |
| VU6008667 | Decreased oxycodone self-administration and prevented acquisition | [14][15] |
| VU0488130 (ML381) | Not reported in opioid self-administration models | - |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms of action and the experimental approaches used to characterize these compounds, the following diagrams illustrate the M5 receptor signaling pathway and a general workflow for a key in vitro assay.
Caption: M5 receptor signaling pathway leading to dopamine release.
Caption: Experimental workflow for a calcium mobilization assay.
Experimental Protocols
Detailed experimental protocols are critical for the replication of published findings. Below are summaries of the methodologies for key experiments based on the available literature. For complete details, including reagent concentrations and instrument settings, it is imperative to consult the supplementary information of the cited publications.
Calcium Mobilization Assay
This assay is a common method to determine the potency of receptor antagonists in vitro.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human M5 muscarinic receptor are cultured under standard conditions.
-
Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate buffer at 37°C.
-
Compound Addition: The dye solution is removed, and cells are washed. Varying concentrations of the antagonist (e.g., this compound) are added to the wells.
-
Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence imaging plate reader (FLIPR). A baseline fluorescence is recorded before the automated addition of a fixed concentration (typically EC80) of an M5 agonist (e.g., acetylcholine). The change in fluorescence, indicative of intracellular calcium mobilization, is monitored over time.
-
Data Analysis: The antagonist's potency is determined by plotting the inhibition of the agonist-induced calcium response against the antagonist concentration and fitting the data to a four-parameter logistic equation to derive the IC50 value.
Brain Slice Electrophysiology
This ex vivo technique is used to assess the effect of compounds on neuronal activity in a specific brain region.
-
Slice Preparation: Rats are anesthetized and decapitated. The brain is rapidly removed and placed in an ice-cold, oxygenated slicing solution. Coronal slices containing the ventral tegmental area (VTA) are prepared using a vibratome.
-
Slice Recovery: Slices are allowed to recover in artificial cerebrospinal fluid (aCSF) at an elevated temperature (e.g., 32°C) for a period before being maintained at room temperature.
-
Recording: A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF at a physiological temperature. Whole-cell patch-clamp recordings are obtained from visually identified dopaminergic neurons in the VTA.
-
Drug Application: A stable baseline of neuronal firing is established. A non-selective muscarinic agonist (e.g., oxotremorine-M) is applied to induce an increase in the firing rate. Subsequently, the M5 antagonist (e.g., this compound) is co-applied to determine its ability to block the agonist-induced excitation.
-
Data Analysis: The firing rate of the neuron (action potentials per second) is measured before, during, and after drug application. The percentage of inhibition of the agonist-induced firing by the antagonist is calculated.
Opioid Self-Administration
This in vivo behavioral model assesses the reinforcing properties of drugs and the potential of a test compound to reduce drug-seeking behavior.
-
Surgery: Rats are surgically implanted with an intravenous catheter into the jugular vein.
-
Training: Following recovery, rats are trained to self-administer an opioid (e.g., oxycodone) by pressing a lever in an operant chamber. Each lever press results in an intravenous infusion of the drug, paired with a cue light and/or tone.
-
Testing: Once a stable baseline of self-administration is established, the effect of the M5 antagonist is tested. Rats are pre-treated with various doses of the antagonist (e.g., this compound) or vehicle before the self-administration session.
-
Data Collection: The primary measure is the number of drug infusions earned during the session. In progressive ratio schedules, the number of lever presses required for each subsequent infusion increases, and the "breakpoint" (the highest number of presses the animal is willing to make) is a measure of motivation.
-
Data Analysis: The effect of the antagonist on the number of infusions or the breakpoint is compared to the vehicle control to determine its efficacy in reducing the reinforcing effects of the opioid.
By providing this comparative data and detailed methodologies, this guide aims to equip researchers with the necessary information to critically evaluate, replicate, and build upon the published findings related to this compound and the broader field of M5 receptor antagonism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of this compound: A Potent, Highly Selective, and Systemically Active Orthosteric Antagonist of the M5 Muscarinic Acetylcholine Receptor for the Treatment of Opioid Use Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. Continued optimization of the M5 NAM ML375: Discovery of VU6008667, an M5 NAM with high CNS penetration and a desired short half-life in rat for addiction studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery, synthesis and characterization of a highly mAChR selective M5 orthosteric antagonist, VU0488130 (ML381): a novel molecular probe - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery, synthesis and characterization of a highly muscarinic acetylcholine receptor (mAChR)-selective M5-orthosteric antagonist, VU0488130 (ML381): a novel molecular probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Continued optimization of the M5 NAM ML375: Discovery of VU6008667, an M5 NAM with high CNS penetration and a desired short half-life in rat for addiction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of a Novel, Orthosteric M5 Antagonist Possessing a High Degree of Muscarinic Subtype Selectivity - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Acute Negative Allosteric Modulation of M5 Muscarinic Acetylcholine Receptors Inhibits Oxycodone Self-Administration and Cue-Induced Reactivity with No Effect on Antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Selective M5 muscarinic acetylcholine receptor negative allosteric modulator VU6008667 blocks acquisition of opioid self-administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Prudent Disposal of VU6019650: A Guide for Laboratory Professionals
The proper disposal of the M5 muscarinic acetylcholine receptor antagonist VU6019650 is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. As a novel research compound, this compound should be handled as a hazardous chemical waste unless explicitly determined otherwise by institutional environmental health and safety (EHS) professionals. This guide provides a procedural framework for the safe handling and disposal of this compound in solid form, as solutions, and for contaminated labware.
I. Pre-Disposal Safety and Handling
Before beginning any disposal procedure, ensure that all appropriate personal protective equipment (PPE) is worn, including safety glasses, a lab coat, and chemical-resistant gloves. All handling of this compound, especially the preparation of waste containers, should be performed within a certified chemical fume hood to minimize inhalation exposure.
II. Disposal of Solid and Liquid this compound Waste
Unused or expired solid this compound, as well as solutions containing the compound, must be disposed of as hazardous chemical waste. It is imperative not to dispose of this chemical down the drain or in the regular trash.
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Treat all waste forms of this compound (solid, liquid, contaminated materials) as hazardous.
-
Segregate this compound waste from other waste streams to prevent unintended chemical reactions.
-
-
Containerization:
-
Solid Waste: Place solid this compound into a clearly labeled, sealable container compatible with chemical waste.
-
Liquid Waste: Collect solutions containing this compound in a leak-proof, sealable container. If the solution contains solvents, ensure the container is appropriate for those solvents (e.g., do not use a plastic container for halogenated solvents).
-
-
Labeling:
-
Attach a completed hazardous waste tag to the container. The tag should include:
-
The full chemical name: "this compound"
-
The quantity of waste.
-
The date the container was filled.
-
Any other components of the waste mixture (e.g., solvents, buffers).
-
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure and away from general lab traffic.
-
-
Collection:
III. Decontamination and Disposal of Empty Containers and Labware
Containers that once held this compound must be decontaminated before they can be disposed of as regular trash.
Decontamination Protocol:
-
Triple Rinsing:
-
Rinsate Collection:
-
Final Disposal:
-
After triple rinsing, deface or remove the original chemical label from the container.[1]
-
The decontaminated container can now be disposed of in the regular laboratory glass or plastic recycling, or trash, as appropriate.
-
IV. Quantitative Data Summary
While specific quantitative disposal limits for this compound are not publicly available, the following table summarizes key handling and storage information derived from supplier data and general chemical safety guidelines.
| Parameter | Value/Instruction | Source |
| Chemical Form | Solid | [3] |
| Recommended Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month | [4] |
| Container Rinsing Protocol | Triple rinse with a suitable solvent | [1][2] |
| Rinsate Collection | All rinsate must be collected as hazardous waste | [1][2] |
| Disposal Method | Via institutional hazardous waste collection program | [1][2] |
V. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
References
Safeguarding Your Research: A Comprehensive Guide to Handling VU6019650
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with novel compounds like VU6019650. This potent and selective orthosteric antagonist of the M5 muscarinic acetylcholine receptor demands careful handling to minimize exposure and ensure the integrity of your research. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to build a foundation of trust and safety in your laboratory.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a comprehensive risk assessment based on its nature as a potent, solid, small molecule receptor antagonist allows for the establishment of robust safety protocols.
Personal Protective Equipment (PPE): Your First Line of Defense
The appropriate selection and use of Personal Protective Equipment (PPE) is critical to prevent direct contact with this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities.[1][2] | Two pairs of nitrile gloves.[1] | A lab coat is the minimum requirement.[2][3] A disposable gown is recommended for larger quantities. | An N95 respirator is recommended, especially when handling the powder outside of a certified chemical fume hood. |
| Solution Preparation | Chemical splash goggles.[1][2] | Chemical-resistant gloves (e.g., nitrile).[1][4] | Lab coat. | Not generally required if performed in a certified chemical fume hood. |
| In Vitro/In Vivo Dosing | Safety glasses with side shields. | Nitrile gloves. | Lab coat. | Not generally required. |
| Waste Disposal | Chemical splash goggles. | Chemical-resistant gloves. | Lab coat. | Not generally required if handling sealed waste containers. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound from receipt to disposal is essential to maintain a safe working environment.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Label: Ensure the container is clearly labeled with the compound name, date received, and any known hazards.
-
Store: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperature for the stock solution is -20°C for short-term (up to 1 month) and -80°C for long-term (up to 6 months) storage.
Weighing and Solution Preparation
-
Designated Area: All handling of solid this compound should be performed in a designated area, preferably within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
Weighing: Use a dedicated set of spatulas and weigh boats. Tare the balance with the weigh boat before adding the compound.
-
Dissolving: Add the solvent to the solid this compound slowly to avoid splashing.
Experimental Procedures
-
Containment: For cell culture or animal studies, perform all procedures within a biological safety cabinet or a fume hood to prevent aerosol generation.
-
Labeling: Clearly label all tubes, plates, and cages containing this compound.
Spill and Emergency Procedures
-
Small Spills (Solid): Gently cover the spill with absorbent paper towels. Wet the towels with a 70% ethanol solution to prevent dust generation. Carefully wipe the area, working from the outside in. Place all contaminated materials in a sealed bag for disposal as chemical waste.
-
Small Spills (Liquid): Absorb the spill with absorbent pads. Clean the area with an appropriate solvent. Dispose of all contaminated materials as chemical waste.
-
Large Spills: Evacuate the area and alert your institution's environmental health and safety (EHS) department immediately.
-
Personal Contamination:
-
Skin: Immediately wash the affected area with soap and water for at least 15 minutes.
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
-
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and associated waste is crucial to protect personnel and the environment.
-
Solid Waste:
-
Unused or expired solid this compound should be disposed of as hazardous chemical waste.[5]
-
Place the original container in a sealed, labeled bag.
-
-
Liquid Waste:
-
Contaminated Materials:
-
All disposable items that have come into contact with this compound (e.g., gloves, pipette tips, paper towels) should be collected in a designated, sealed hazardous waste bag.[5]
-
-
Disposal Request: Follow your institution's procedures for the pickup and disposal of chemical waste.
Visualizing the Workflow: Safe Handling and Disposal of this compound
To further clarify the procedural flow, the following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. ehs.princeton.edu [ehs.princeton.edu]
- 3. PPE and Safety for Chemical Handling [acsmaterial.com]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. acewaste.com.au [acewaste.com.au]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
